Scandium perchlorate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
scandium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVKRMCXDCYZQK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3O12Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14066-05-8 | |
| Record name | Scandium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Scandium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of scandium perchlorate (B79767), Sc(ClO₄)₃. It details established synthetic methodologies for both its hydrated and anhydrous forms and summarizes key characterization data from spectroscopic, crystallographic, and thermal analysis techniques. This document is intended to serve as a valuable resource for researchers and professionals working with scandium compounds and their applications.
Synthesis of Scandium Perchlorate
This compound can be synthesized in both hydrated and anhydrous forms through distinct chemical pathways.
Synthesis of Hydrated this compound
The most common method for preparing hydrated this compound involves the reaction of scandium oxide with perchloric acid.[1]
Experimental Protocol:
-
Reactants:
-
Scandium(III) oxide (Sc₂O₃)
-
Perchloric acid (HClO₄) - typically a 70% aqueous solution
-
-
Procedure:
-
Carefully add a stoichiometric amount of scandium(III) oxide to a stirred solution of perchloric acid. The reaction is exothermic and should be controlled, potentially by cooling the reaction vessel in an ice bath.
-
The scandium oxide will dissolve, forming an aqueous solution of this compound according to the following reaction: Sc₂O₃ + 6HClO₄ → 2Sc(ClO₄)₃ + 3H₂O[1]
-
Once the reaction is complete and a clear solution is obtained, the hydrated this compound can be isolated by crystallization. This is typically achieved by slow evaporation of the solvent.
-
-
Purification:
Synthesis of Anhydrous this compound
The preparation of anhydrous this compound is a more complex process that requires the use of strong dehydrating agents to avoid the formation of hydrated species. One established method involves the reaction of hydrated scandium chloride with dichlorine hexoxide (Cl₂O₆).[5]
Experimental Protocol:
-
Reactants:
-
Hydrated scandium(III) chloride (ScCl₃·nH₂O)
-
Dichlorine hexoxide (Cl₂O₆)
-
-
Procedure:
-
Purification:
-
The final product, anhydrous this compound, is obtained as a solid after the removal of the volatile byproducts.
-
Characterization of this compound
A variety of analytical techniques are used to characterize the physicochemical properties and structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Sc(ClO₄)₃ | [2] |
| Molar Mass | 343.30 g/mol | [2] |
| Appearance | White crystalline solid | |
| Density | 1.449 g/mL (for a 40 wt.% solution) | |
| CAS Number | 14066-05-8 | [2] |
Crystallographic Data
X-ray diffraction studies have been conducted on both anhydrous and hydrated forms of this compound.
-
Anhydrous this compound (Sc(ClO₄)₃): Crystallizes in the quadratic system.[5]
-
This compound Nonahydrate (Sc(ClO₄)₃·9H₂O): Isomorphous with the nonahydrates of aluminum and gallium perchlorates.[6]
-
Aqueous Solutions: X-ray scattering measurements on aqueous solutions of this compound indicate that the Sc³⁺ ion forms a first coordination shell with approximately seven water molecules at a distance of 215 pm and a second coordination shell at 410 pm.[7] Solvent-separated ion pairs are the preferred species in these solutions.[7]
| Crystal System | Lattice Parameters (Å) | Reference |
| Anhydrous Sc(ClO₄)₃ | a = 4.1199(5), c = 24.5010(5) | [5] |
Spectroscopic Analysis
Vibrational spectroscopy (Infrared and Raman) provides insights into the bonding and structure of the perchlorate and scandium-oxygen coordination spheres.
-
Anhydrous this compound: Infrared and Raman spectroscopy indicate the presence of bidentate perchlorate groups.[5]
-
Hydrated this compound (in aqueous solution): Raman spectra of aqueous solutions show characteristic bands for the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺.[8]
The table below summarizes the key vibrational frequencies observed for the perchlorate ion in various environments.
| Vibrational Mode | Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Reference |
| ν₁ (symmetric stretch) | 935 | 936 | [9][10] |
| ν₂ (symmetric bend) | - | 461 | [10] |
| ν₃ (asymmetric stretch) | 1082-1145 | ~1110 | [9][10] |
| ν₄ (asymmetric bend) | 625-635 | 626 | [9][10] |
Thermal Analysis
Experimental Workflows
The synthesis of hydrated and anhydrous this compound can be visualized through the following workflows.
Caption: Synthesis of Hydrated this compound.
References
- 1. The hydration of the scandium(iii) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Scandium(3+) perchlorate | Cl3O12Sc | CID 11013318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural analysis of two anhydrous perchlorato complexes of scandium (III): Sc (ClO4)3 and Sc (ClO4)3, 0.25 Cl2O6 [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Anhydrous Scandium(III) Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure and synthesis of anhydrous scandium(III) perchlorate (B79767), Sc(ClO₄)₃. The information is compiled from available scientific literature to aid researchers and professionals in understanding the key characteristics of this compound.
Crystallographic Data
Anhydrous scandium(III) perchlorate crystallizes in a quadratic system. The established lattice parameters are summarized in the table below. To date, a full single-crystal X-ray diffraction study providing atomic coordinates and space group information has not been widely reported in publicly accessible literature.
| Parameter | Value | Reference |
| Crystal System | Quadratic | [1] |
| a | 4.1199(5) Å | [1] |
| c | 24.5010(5) Å | [1] |
Molecular Structure and Coordination
Spectroscopic studies, including infrared and Raman spectroscopy, have indicated that the perchlorate (ClO₄⁻) groups in anhydrous scandium(III) perchlorate act as bidentate ligands.[1] This suggests a coordination environment where the scandium(III) ion is bonded to oxygen atoms from the perchlorate groups. The molecular structure is reported to be comparable to that of anhydrous gallium(III) perchlorate.[1]
Experimental Protocols
The synthesis of anhydrous scandium(III) perchlorate has been described by Favier and Pascal (1991).[1] The following protocol is based on their reported method.
Synthesis of Anhydrous Scandium(III) Perchlorate
Materials:
-
Hydrated scandium(III) chloride (ScCl₃·nH₂O)
-
Dichlorine hexoxide (Cl₂O₆)
Procedure:
-
Reaction: Hydrated scandium(III) chloride is reacted with dichlorine hexoxide. This initial reaction yields a solvated tris(perchlorato) scandium complex, Sc(ClO₄)₃·0.25Cl₂O₆.[1]
-
Desolvation: The solvated complex is heated to 95°C under dynamic vacuum. This step removes the dichlorine hexoxide solvate, yielding pure, anhydrous scandium(III) perchlorate.[1]
Note: Dichlorine hexoxide is a hazardous and reactive substance and should be handled with extreme caution by experienced personnel in a suitable fume hood.
Visualizations
Experimental Workflow for the Synthesis of Anhydrous Sc(ClO₄)₃
Caption: Synthesis workflow for anhydrous scandium(III) perchlorate.
Proposed Coordination of Scandium(III) Ion
Caption: Bidentate coordination of perchlorate to Scandium(III).
References
Scandium Perchlorate Coordination Chemistry with Oxygen Donor Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of scandium perchlorate (B79767) with a variety of oxygen-donating ligands. Scandium, the lightest of the Group 3 elements, exhibits unique coordination behavior that is of significant interest in fields ranging from catalysis to radiopharmaceutical development.[1][2][3] The perchlorate anion (ClO₄⁻), being weakly coordinating, allows for the systematic study of the interaction between the Sc(III) ion and various oxygen donor ligands. This document details the synthesis, structural characterization, and quantitative parameters of these complexes, offering valuable insights for researchers in the field.
Core Concepts in Scandium(III) Coordination
The trivalent scandium ion (Sc³⁺) is a hard Lewis acid with a relatively small ionic radius (0.745 Å for a coordination number of 6 and 0.870 Å for a coordination number of 8).[2][4] This small size and high charge density lead to a preference for hard donor atoms, such as oxygen. The coordination number of scandium in its complexes can vary, with values of 6, 7, 8, and even 9 being observed, influenced by the steric and electronic properties of the coordinating ligands.[1][5][6] The geometry of these complexes is also diverse, ranging from octahedral to pentagonal bipyramidal and dodecahedral arrangements.[7][8][9]
The weakly coordinating nature of the perchlorate anion is crucial in this area of study. It rarely participates directly in the primary coordination sphere of the scandium ion, thus allowing the oxygen donor ligands to dictate the resulting structure and properties of the complex. However, in some cases, particularly in the absence of sufficient donor ligands or in the solid state, perchlorate ions can coordinate to the metal center.[10][11][12]
Synthesis and Characterization of Scandium Perchlorate Complexes
The synthesis of this compound complexes with oxygen donor ligands typically involves the reaction of a scandium(III) salt, most commonly hydrated scandium(III) perchlorate, with the desired ligand in an appropriate solvent.
General Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these complexes.
Caption: A generalized workflow for the synthesis and characterization of this compound complexes with oxygen donor ligands.
Key Experimental Protocols
Synthesis of Anhydrous Scandium(III) Perchlorate: Anhydrous scandium(III) perchlorate, Sc(ClO₄)₃, can be synthesized by the reaction of dichlorine hexoxide (Cl₂O₆) with hydrated scandium chloride (ScCl₃·nH₂O). The resulting solvated product is heated under vacuum to remove the excess Cl₂O₆ and yield the anhydrous compound.[11]
General Synthesis of this compound Complexes: A common method involves dissolving hydrated scandium(III) perchlorate in a suitable anhydrous solvent, such as ethanol or acetonitrile. The oxygen donor ligand is then added to this solution, often in a stoichiometric ratio. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting complex can be isolated by slow evaporation of the solvent, cooling, or by the addition of a less-polar solvent to induce precipitation.
Characterization Techniques:
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, coordination number, and geometry.
-
⁴⁵Sc NMR Spectroscopy: With a nuclear spin of 7/2 and 100% natural abundance, the ⁴⁵Sc nucleus is a sensitive probe of the coordination environment around the scandium ion.[4] The chemical shift and linewidth of the ⁴⁵Sc NMR signal are highly dependent on the coordination number and the symmetry of the complex.[4][13][14] For instance, a 0.1 M solution of Sc(ClO₄)₃ in 1 M aqueous HClO₄ is used as a ⁴⁵Sc NMR reference at 0.0 ppm.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the oxygen donor ligand to the scandium ion. A shift in the stretching frequency of the functional group containing the donor oxygen atom (e.g., P=O, S=O, C=O) to a lower wavenumber upon coordination is indicative of bond formation. The perchlorate anion's vibrational modes can also be informative; a single, sharp band around 1100 cm⁻¹ suggests an ionic, non-coordinated perchlorate, while splitting of this band indicates coordination to the metal center.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability of the complexes and the nature of any coordinated or lattice solvent molecules.[15][16][17]
Coordination with Various Oxygen Donor Ligands
The following sections summarize the coordination chemistry of this compound with different classes of oxygen donor ligands.
Phosphine Oxide Ligands
Phosphine oxides (R₃P=O) are excellent ligands for Sc(III) due to the highly polar P=O bond. The coordination chemistry of scandium halides with phosphine oxides has been studied, and similar principles apply to perchlorate systems.[13]
| Ligand | Complex Stoichiometry | Coordination Number | Geometry | Key Observations |
| Triphenylphosphine oxide (Ph₃PO) | --INVALID-LINK--₃ | Typically 4 or 5 | Tetrahedral or Trigonal Bipyramidal | The number of coordinated ligands is often influenced by steric hindrance. |
| Trimethylphosphine oxide (Me₃PO) | --INVALID-LINK--₃ | 6 | Octahedral | The smaller steric bulk of Me₃PO allows for a higher coordination number.[13] |
Sulfoxide Ligands
Sulfoxides (R₂S=O) are another important class of oxygen donor ligands. Their coordination behavior is analogous to that of phosphine oxides.
| Ligand | Complex Stoichiometry | Coordination Number | Geometry | Reference |
| Dimethyl sulfoxide (DMSO) | --INVALID-LINK--₃ | 6 | Octahedral | Expected based on the small size of the ligand. |
| Di-n-butyl sulfoxide (Bu₂SO) | --INVALID-LINK--₃ | 6 | Octahedral | Crystalline complexes with lanthanide perchlorates have been reported.[18] |
Carbonyl Ligands (from ketones, amides, etc.)
While scandium(III) does not typically form stable complexes with carbon monoxide due to the lack of d-electrons for back-bonding, it readily coordinates to the oxygen atom of carbonyl groups in organic molecules like ketones and amides.[19][20][21][22]
The coordination of these ligands can be represented by the following logical relationship:
Caption: The fundamental Lewis acid-base interaction in the coordination of a carbonyl oxygen to a Sc(III) center.
Ether and Alcohol Ligands
Ethers, including crown ethers, and alcohols can also act as oxygen donor ligands for scandium(III). The interaction with crown ethers often involves the encapsulation of the scandium ion or the formation of second-sphere coordination complexes through hydrogen bonding with coordinated water molecules.[8][23] Scandium triflate has been shown to catalyze the deoxygenation of alcohols, proceeding through an oxonium complex intermediate.[24]
Quantitative Data Summary
The following table summarizes typical coordination numbers and geometries observed for scandium(III) with various oxygen donor ligands. Precise bond lengths are highly dependent on the specific ligand and the crystal packing forces and should be consulted from the primary literature for specific complexes.
| Ligand Type | Typical Coordination Number | Common Geometries | Notes |
| Water (Aqua ion) | 6, 7, 8, 9 | Octahedral, Pentagonal Bipyramidal, Dodecahedral, Tricapped Trigonal Prismatic | The coordination number in aqueous solution and in hydrated salts can vary.[1] |
| Phosphine Oxides | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Steric bulk of the R groups on the phosphine oxide plays a significant role.[13] |
| Sulfoxides | 6 | Octahedral | Similar to phosphine oxides, but with potentially less steric hindrance. |
| Carbonyls (ketones, amides) | 6 | Octahedral | Coordination is through the carbonyl oxygen. |
| Ethers (including crown ethers) | 6, 7 | Octahedral, Pentagonal Bipyramidal | Crown ethers can lead to higher coordination numbers and encapsulation.[8][23] |
| Carboxylates | 6, 8 | Octahedral, Dodecahedral | Can act as monodentate or bidentate ligands. |
Applications and Future Directions
The coordination chemistry of scandium is of growing importance, particularly in the development of radiopharmaceuticals. The radioisotopes ⁴⁴Sc and ⁴⁷Sc are promising for PET imaging and radionuclide therapy, respectively.[2][3] The design of chelating ligands with oxygen donor atoms that can form stable and kinetically inert complexes with scandium is a key area of research.[2][14] Understanding the fundamental coordination chemistry of this compound with simple oxygen donor ligands provides a crucial foundation for the rational design of more complex chelators for medical applications.
Furthermore, scandium complexes are being explored as catalysts in organic synthesis.[24] The ability of the Sc(III) ion to act as a strong Lewis acid allows it to activate organic substrates, and the choice of ligand can be used to tune the reactivity and selectivity of the catalyst.
Future research in this area will likely focus on the synthesis and characterization of this compound complexes with novel, multifunctional oxygen donor ligands, the detailed investigation of their solution-state behavior and thermodynamic stability, and the exploration of their potential in catalytic and biomedical applications.
References
- 1. The Synthesis and Structure of a Scandium Nitrate Hydroxy-Bridged Dimeric Complex Supported by Bipyridyl Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Ligand Interactions in Scandium Complexes with Radiopharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Ligand Interactions in Scandium Complexes with Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Investigation of ligand field modifications on lanthanideIII complexes. Structure, magnetism and optical properties [inis.iaea.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Primary and secondary coordination of crown ethers to scandium(iii). Synthesis, properties and structures of the reaction products of ScCl3(thf)3, ScCl3·6H2O and Sc(NO3)3·5H2O with crown ethers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Contrasting coordination behavior of Group 12 perchlorate salts with an acyclic N3O2 donor ligand by X-ray crystallography and (1)H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrasting coordination behavior of Group 12 perchlorate salts with an acyclic N3O2 donor ligand by X-ray crystallography and 1H NMR - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and structural analysis of two anhydrous perchlorato complexes of scandium (III): Sc (ClO4)3 and Sc (ClO4)3, 0.25 Cl2O6 [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. Scandium halide complexes of phosphine- and arsine-oxides: synthesis, structures and Sc-45 NMR studies - ePrints Soton [eprints.soton.ac.uk]
- 14. Thermodynamic and kinetic study of scandium(III) complexes of DTPA and DOTA: a step toward scandium radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 22. Main group carbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crown ether complexation of scandium(III). Formation and spectroscopic characterisation of ScCl2+–oxacrown species and crystal structures of two scandium dibenzocrowns - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Decomposition Analysis of Scandium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of scandium perchlorate (B79767), Sc(ClO₄)₃. Due to a scarcity of specific literature on the thermal analysis of scandium perchlorate, this document leverages established principles of thermal analysis and data from analogous metal perchlorates to present a putative decomposition pathway and representative experimental protocols. This guide is intended to serve as a foundational resource for researchers, enabling the design and interpretation of thermal analysis experiments for scandium-containing compounds. It covers theoretical decomposition stages, detailed experimental methodologies for techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), and methods for evolved gas analysis.
Introduction
This compound, an inorganic compound with the formula Sc(ClO₄)₃, is a powerful oxidizing agent.[1] Its thermal stability and decomposition characteristics are of significant interest in fields ranging from materials science to pyrotechnics. Understanding the thermal behavior of such energetic materials is critical for ensuring safety, predicting reactivity, and developing novel applications. Thermal analysis techniques, including TGA, DTA, and DSC, are indispensable tools for characterizing the decomposition process, identifying intermediate species, and determining the final products.[2][3]
This guide will outline the expected thermal decomposition pathway of this compound, provide standardized protocols for its analysis, and present data in a structured format to facilitate comparison and interpretation.
Predicted Thermal Decomposition Pathway
Based on the behavior of other hydrated metal perchlorates, the thermal decomposition of this compound hydrate, Sc(ClO₄)₃·nH₂O, is expected to proceed through a multi-stage process involving dehydration, decomposition to an intermediate, and finally, the formation of a stable oxide.
A likely decomposition pathway is proposed as follows:
-
Dehydration: The initial stage involves the loss of water molecules of hydration. This is an endothermic process that typically occurs at relatively low temperatures. The number of dehydration steps may vary depending on the specific hydrate.
-
Decomposition to Oxychloride: Following dehydration, the anhydrous this compound is expected to decompose. This is a highly exothermic process involving the release of oxygen and chlorine-containing species. A probable intermediate is scandium oxychloride (ScOCl).
-
Decomposition to Oxide: Upon further heating, the scandium oxychloride intermediate is likely to decompose to the final, stable product, scandium oxide (Sc₂O₃).
The overall proposed reaction sequence is:
Sc(ClO₄)₃·nH₂O(s) → Sc(ClO₄)₃(s) + nH₂O(g) 2Sc(ClO₄)₃(s) → 2ScOCl(s) + 5Cl₂(g) + 11O₂(g) 2ScOCl(s) + O₂(g) → Sc₂O₃(s) + Cl₂(g)
Data Presentation
Table 1: Hypothetical TGA Data for this compound Hydrate Decomposition
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Evolved Species |
| Dehydration | 80 - 200 | Variable (depends on n) | H₂O |
| Decomposition to ScOCl | 250 - 400 | ~55% (from anhydrous) | Cl₂, O₂ |
| Decomposition to Sc₂O₃ | 400 - 600 | ~10% (from ScOCl) | Cl₂ |
Table 2: Hypothetical DTA/DSC Data for this compound Hydrate Decomposition
| Thermal Event | Peak Temperature (°C) | Enthalpy Change | Process |
| Endotherm | ~150 | ΔH > 0 | Dehydration |
| Exotherm | ~350 | ΔH < 0 | Decomposition to ScOCl |
| Exotherm | ~550 | ΔH < 0 | Decomposition to Sc₂O₃ |
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed experimental protocols are recommended for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (typically 1-5 mg) of this compound is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is recommended.
-
Temperature Range: Ambient to 800 °C.
-
Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to purge evolved gases.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage mass loss for each stage.
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)
-
Objective: To measure the difference in heat flow (DSC) or temperature (DTA) between a sample and an inert reference as a function of temperature.[4][5][6]
-
Apparatus: A calibrated DSC or DTA instrument.
-
Sample Preparation: A small sample (typically 1-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: Ambient to 600 °C.
-
Atmosphere: A dynamic inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.
-
-
Data Analysis: The resulting DSC/DTA curve shows endothermic and exothermic peaks corresponding to thermal events such as phase transitions and decomposition. The peak temperatures and integrated peak areas (for DSC) provide information about the transition temperatures and enthalpy changes.
Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during thermal decomposition.
-
Apparatus: A thermal analyzer (TGA or DTA/DSC) coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[7][8]
-
Procedure: The thermal analysis is performed as described above. The gas outlet of the thermal analyzer is connected to the inlet of the MS or FTIR gas cell.
-
Data Analysis: The MS or FTIR spectra are recorded as a function of temperature. The evolved gases are identified by their mass-to-charge ratio (MS) or characteristic infrared absorption bands (FTIR). This allows for the correlation of specific mass loss events with the evolution of particular gaseous species.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed logical relationships and workflows.
Caption: Proposed thermal decomposition pathway of hydrated this compound.
Caption: General experimental workflow for thermal decomposition analysis.
Conclusion
This technical guide provides a foundational framework for the thermal decomposition analysis of this compound. While direct experimental data for this specific compound is limited, the proposed decomposition pathway, structured data tables, and detailed experimental protocols based on analogous compounds offer a robust starting point for researchers. The application of systematic thermal analysis techniques, coupled with evolved gas analysis, will be crucial in elucidating the precise decomposition mechanism and thermal properties of this compound. It is recommended that future work focuses on obtaining empirical data for Sc(ClO₄)₃ to validate and refine the models presented herein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. cc.oulu.fi [cc.oulu.fi]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Analysis of perchlorate in water and soil by electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Scandium Perchlorate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium perchlorate (B79767) (Sc(ClO₄)₃) is a compound of increasing interest in various fields, including catalysis and materials science. Its utility is often dictated by its solubility in non-aqueous media. This technical guide provides a summary of the available information on the solubility of scandium perchlorate in organic solvents. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document also furnishes a generalized experimental protocol for determining the solubility of inorganic salts in organic solvents. This guide is intended to serve as a foundational resource for researchers and professionals working with scandium compounds.
Introduction
Scandium, a rare-earth element, possesses unique chemical properties that make its compounds valuable in specialized applications. This compound, in particular, is a powerful Lewis acid and has potential as a catalyst in organic synthesis. The effectiveness of this compound in these roles is highly dependent on its interaction with the reaction medium, making its solubility a critical parameter. This guide addresses the solubility of this compound in various organic solvents, providing a consolidated view of the current, albeit limited, state of knowledge.
Solubility of this compound: A Qualitative Overview
Potential solvents could include:
-
Alcohols: (e.g., methanol, ethanol, propanol)
-
Ketones: (e.g., acetone, methyl ethyl ketone)
-
Ethers: (e.g., tetrahydrofuran, diethyl ether - though solubility may be lower)
-
Amides: (e.g., dimethylformamide)
-
Sulfoxides: (e.g., dimethyl sulfoxide)
-
Nitriles: (e.g., acetonitrile)
It is crucial to consider the hydration state of the this compound, as the anhydrous and hydrated forms will exhibit significantly different solubilities. The synthesis of anhydrous this compound has been reported and is a critical precursor for solubility studies in non-aqueous solvents.[1]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical data repositories did not yield a set of quantitative solubility data for this compound across a variety of organic solvents. The table below is provided as a template for researchers to populate as data becomes available.
| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) | Reference |
| Data Not Available | ||||
The lack of available data underscores the need for foundational research in this area.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal saturation technique.
4.1. Materials and Equipment
-
Anhydrous this compound
-
High-purity organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Inert atmosphere glove box (recommended for handling anhydrous, hygroscopic materials)
-
Analytical instrumentation for scandium quantification (e.g., ICP-OES, AAS)
4.2. Procedure
-
Solvent Preparation: Ensure the organic solvent is of high purity and appropriately dried to minimize the influence of water on solubility.
-
Sample Preparation: In a series of sealed vials, add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature for several hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to achieve a clear separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract a known volume or mass of the supernatant (the saturated solution) without disturbing the solid phase. This step is critical and should be performed accurately.
-
Quantification: Dilute the extracted sample to a suitable concentration and analyze the scandium content using a calibrated analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: From the concentration of scandium in the saturated solution, calculate the solubility in the desired units (e.g., g/100g solvent, mol/L).
4.3. Safety Precautions
-
Perchlorates are strong oxidizing agents and can form explosive mixtures with organic compounds. Handle with extreme care and use appropriate personal protective equipment (PPE).
-
Work in a well-ventilated fume hood.
-
Avoid friction, heat, and shock when handling perchlorate salts.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Factors Affecting Solubility
This diagram outlines the primary factors that influence the solubility of this compound in organic solvents.
Caption: Key factors influencing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical but under-documented area of its chemistry. This guide highlights the qualitative expectations for its solubility and provides a robust, generalized experimental protocol for its quantitative determination. The provided visualizations aim to clarify the experimental workflow and the theoretical underpinnings of solubility. It is hoped that this document will serve as a valuable starting point for researchers and professionals, stimulating further investigation into the fundamental properties of this important compound.
References
Quantum Chemical Calculations on Scandium Perchlorate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of scandium perchlorate (B79767) complexes. Scandium's unique properties make it a valuable element in various fields, including catalysis and radiopharmaceuticals. Understanding the coordination chemistry of scandium with ligands and counter-ions like perchlorate is crucial for designing new molecules and materials. Quantum chemical calculations offer a powerful tool to investigate the geometric structures, electronic properties, and energetics of these complexes at the atomic level.
Introduction to Scandium Perchlorate Complexes
Scandium, the lightest of the transition metals, typically exists in the +3 oxidation state. In aqueous solutions, the Sc(III) ion is known to be strongly hydrated. In the presence of perchlorate ions, the coordination environment of scandium is a subject of interest. While perchlorate is often considered a weakly coordinating anion, its interaction with the highly charged Sc(III) ion can influence the structure and reactivity of the resulting complexes. Experimental studies, such as X-ray diffraction, suggest that in aqueous perchlorate solutions, scandium(III) primarily exists as a hydrated cation, with solvent-separated ion pairs being preferred over direct contact ion pairs.[1] However, anhydrous scandium(III) perchlorate, Sc(ClO₄)₃, has been synthesized and structurally characterized, revealing that the perchlorate groups can act as bidentate ligands.[2]
Quantum chemical calculations provide a means to explore these structures and their relative stabilities, offering insights that can be difficult to obtain through experimental methods alone. These calculations can predict key parameters such as bond lengths, bond angles, vibrational frequencies, and complexation energies.
Computational Methodologies
A variety of quantum chemical methods can be employed to study scandium complexes. The choice of method depends on the desired accuracy and the computational cost.
Ab Initio Methods
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a reasonable starting point for geometric optimizations but often lacks quantitative accuracy for energies due to the neglect of electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to include electron correlation effects, which are crucial for accurately describing the interactions within metal complexes. Calculations on scandium aqua and chloro complexes have been performed at the MP2 level.[3][4]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. DFT methods have been successfully applied to calculate properties of various scandium compounds.[5] The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations.
Basis Sets
The choice of basis set is also a critical parameter in quantum chemical calculations. For scandium, a basis set that can accurately describe the core and valence electrons is necessary. For the ligands, basis sets that include polarization and diffuse functions are often required to describe the bonding and non-bonding interactions accurately. A commonly used basis set for calculations on scandium complexes is 6-31+G*.[3][4]
A typical computational workflow for studying a this compound complex is illustrated below.
Structural and Spectroscopic Data
Quantum chemical calculations can provide a wealth of quantitative data that can be compared with experimental results. The following tables summarize some key calculated and experimental parameters for scandium complexes.
Geometric Parameters
The optimized geometries from quantum chemical calculations provide bond lengths and angles. For example, in aqueous perchlorate solution, the Sc-O bond length for the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, has been a subject of both experimental and theoretical investigation.
| Complex | Method | Basis Set | Sc-O Bond Length (Å) | Experimental Value (Å) |
| [Sc(H₂O)₆]³⁺ | MP2 | 6-31+G* | ~2.18 | 2.18 (EXAFS)[3] |
| [Sc(H₂O)₇]³⁺ | - | - | - | 2.15 (X-ray Diffraction)[1] |
Note: The coordination number of scandium in aqueous solution is still a matter of discussion, with both 6 and 7 being reported.
In the solid state, anhydrous scandium(III) perchlorate features bidentate perchlorate groups.[2] A model for computational investigation could be a monomeric Sc(ClO₄)₃ unit with three bidentate perchlorate ligands.
The proposed coordination of a bidentate perchlorate to a scandium center is depicted in the following diagram.
Vibrational Frequencies
Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computed structures. For the [Sc(H₂O)₆]³⁺ complex, the symmetric Sc-O stretching frequency (ν₁) is a key spectroscopic feature.
| Complex | Method | Calculated ν₁ (cm⁻¹) | Experimental ν₁ (cm⁻¹) |
| [Sc(H₂O)₆]³⁺ | HF | ~394 | 442 (Raman)[3] |
Note: The calculated frequencies are often systematically different from experimental values and may require scaling. The discrepancy for the hexaaqua complex was attributed to the absence of the second hydration sphere in the computational model.[3]
Energetics of Complexation
Quantum chemical calculations can be used to determine the binding energies and enthalpies of complex formation. For instance, the binding energy of water molecules to the Sc(III) ion in the gas phase has been calculated.
| Complex | Method | Binding Energy (kcal/mol) |
| [Sc(H₂O)₆]³⁺ | MP2 | -543.8 |
This calculated binding energy for the [Sc(H₂O)₆]³⁺ ion accounts for approximately 54-59% of the experimental single-ion hydration enthalpy of Sc(III).[3]
Conclusion
Quantum chemical calculations are an indispensable tool for elucidating the intricate details of this compound complexes. These methods provide valuable insights into molecular geometries, vibrational spectra, and the energetics of complexation, complementing experimental findings. The continued development of computational methods and computing power will undoubtedly lead to an even deeper understanding of the chemistry of scandium and its applications in science and medicine. For professionals in drug development, these computational approaches can aid in the rational design of scandium-based radiopharmaceuticals by predicting the stability and coordination of chelating ligands in the presence of biologically relevant anions.
References
An In-depth Technical Guide to the Molar Mass and Elemental Composition of Scandium Perchlorate (Sc(ClO4)3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molar mass and elemental composition of Scandium Perchlorate (B79767), Sc(ClO4)3. It includes detailed calculations, tabulated data for clarity, and outlines standard experimental protocols for the empirical determination of its elemental composition.
Molar Mass of Scandium Perchlorate
The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The chemical formula Sc(ClO4)3 indicates that one molecule of this compound contains one scandium atom, three chlorine atoms, and twelve oxygen atoms.
The calculation of the molar mass is based on the standard atomic weights of these elements:
The molar mass (M) of Sc(ClO4)3 is calculated as follows:
M(Sc(ClO4)3) = (1 × Atomic Mass of Sc) + (3 × Atomic Mass of Cl) + (12 × Atomic Mass of O) M(Sc(ClO4)3) = (1 × 44.956) + (3 × 35.45) + (12 × 15.999) M(Sc(ClO4)3) = 44.956 + 106.35 + 191.988 M(Sc(ClO4)3) = 343.294 g/mol
Elemental Composition of this compound
The elemental composition is expressed as the percentage by mass of each element within the compound.
-
Percentage of Scandium (%Sc): %Sc = (Mass of Sc in compound / Molar Mass of compound) × 100 %Sc = (44.956 / 343.294) × 100 %Sc ≈ 13.095%
-
Percentage of Chlorine (%Cl): %Cl = (Mass of Cl in compound / Molar Mass of compound) × 100 %Cl = (106.35 / 343.294) × 100 %Cl ≈ 30.982%
-
Percentage of Oxygen (%O): %O = (Mass of O in compound / Molar Mass of compound) × 100 %O = (191.988 / 343.294) × 100 %O ≈ 55.923%
Data Presentation
The quantitative data for the molar mass and elemental composition of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Atomic and Molar Mass Data
| Element | Symbol | Atomic Mass ( g/mol ) | Quantity in Formula | Total Mass Contribution ( g/mol ) |
| Scandium | Sc | 44.956[1][2] | 1 | 44.956 |
| Chlorine | Cl | 35.45 | 3 | 106.35 |
| Oxygen | O | 15.999[3][4][5][6] | 12 | 191.988 |
| Total | Sc(ClO4)3 | 343.294 |
Table 2: Elemental Composition Summary
| Element | Symbol | Percentage by Mass (%) |
| Scandium | Sc | 13.095 |
| Chlorine | Cl | 30.982 |
| Oxygen | O | 55.923 |
| Total | 100.000 |
Logical Workflow for Calculation
The following diagram illustrates the logical steps taken to calculate the molar mass and elemental composition of this compound.
Caption: Logical workflow for molar mass and elemental composition calculation.
Experimental Protocols for Elemental Analysis
The empirical determination of the elemental composition of this compound requires distinct analytical methods for each element.
5.1. Determination of Scandium by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying metallic elements like scandium.[4][7][8]
-
Sample Preparation:
-
Accurately weigh a sample of Sc(ClO4)3 (approx. 100 mg) into a 100 mL volumetric flask.
-
Dissolve the sample in deionized water and dilute to the mark. This creates a stock solution.
-
Prepare a series of calibration standards of known scandium concentrations from a certified scandium reference material. The matrix of the standards should be matched to the sample matrix as closely as possible.
-
Prepare a blank solution (deionized water).
-
-
Instrumentation:
-
Use an ICP-OES instrument equipped with a suitable nebulizer for aqueous solutions.
-
Optimize instrument parameters (e.g., plasma power, gas flow rates, sample uptake rate) for scandium analysis.
-
Select a prominent, interference-free emission line for scandium (e.g., 361.383 nm).
-
-
Analysis:
-
Aspirate the blank, calibration standards, and the sample solution into the plasma.
-
Measure the emission intensity for each solution.
-
Construct a calibration curve by plotting emission intensity versus the concentration of the standards.
-
Determine the concentration of scandium in the sample solution from the calibration curve.
-
Calculate the mass percentage of scandium in the original solid sample.
-
5.2. Determination of Perchlorate by Ion Chromatography
Ion Chromatography (IC) with suppressed conductivity detection is the standard method for the analysis of the perchlorate anion.[1][3][9]
-
Sample Preparation:
-
Use the same stock solution prepared for the ICP-OES analysis.
-
If necessary, further dilute an aliquot of the stock solution with deionized water to bring the perchlorate concentration within the linear range of the instrument.
-
Prepare a series of perchlorate calibration standards from a certified reference material.
-
-
Instrumentation:
-
Utilize an ion chromatograph equipped with a guard column, an analytical column suitable for perchlorate separation (e.g., Dionex IonPac AS16), a suppressor, and a conductivity detector.[2]
-
The eluent is typically a hydroxide (B78521) solution (e.g., 0.10 M NaOH).[2]
-
-
Analysis:
-
Inject the blank, standards, and the sample solution into the chromatograph.
-
Identify the perchlorate peak based on its retention time compared to the standards.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the perchlorate concentration in the sample.
-
From the concentration of perchlorate, calculate the mass percentage of chlorine in the original sample.
-
5.3. Determination of Oxygen
The oxygen content is typically not determined directly but is calculated by difference after quantifying the scandium and chlorine content.
-
Calculation by Difference:
-
% Oxygen = 100% - (% Scandium + % Chlorine)
-
This method assumes that Sc, Cl, and O are the only elements present in the sample.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the elemental analysis of this compound.
Caption: Experimental workflow for the elemental analysis of Sc(ClO4)3.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Scandium: A Technical Guide to its Discovery and Early Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the discovery and early history of scandium and its compounds. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the foundational chemistry of this unique element. The document details the initial prediction of its existence, the key experiments leading to its isolation, and the early characterization of its fundamental compounds. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols from the seminal research are provided. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this pivotal chapter in chemical history.
The Prediction of a Missing Element: Mendeleev's "Ekaboron"
The story of scandium begins not with its discovery, but with a remarkable prediction. In 1869, the Russian chemist Dmitri Mendeleev, in formulating his periodic table, identified a gap between calcium (atomic weight ~40) and titanium (atomic weight ~48).[1] He postulated the existence of an undiscovered element that would occupy this position, which he named "ekaboron" (symbol Eb), from the Sanskrit word "eka" (one) and "boron" due to its predicted similarity to boron.[2][3] Mendeleev went on to forecast several of its physical and chemical properties with striking accuracy.
The Discovery by Lars Fredrik Nilson (1879)
The predicted ekaboron remained a theoretical entity for a decade until the work of Swedish chemist Lars Fredrik Nilson at the University of Uppsala. In 1879, while working to isolate ytterbium from the minerals euxenite and gadolinite, Nilson serendipitously discovered the new element.[2][3] He named it scandium in honor of his native Scandinavia.[4]
Experimental Protocol for the Isolation of Scandium Oxide (Scandia)
Nilson's isolation of scandium oxide (scandia, Sc₂O₃) was a meticulous and arduous process, starting with 10 kilograms of euxenite to ultimately yield approximately 2 grams of the pure oxide.[2][3] The general workflow is outlined below.
Experimental Workflow for Scandia Isolation by Nilson (1879)
Caption: Workflow of L.F. Nilson's isolation of Scandia.
While Nilson's original 1879 paper in Comptes Rendus provides a summary, the precise details of the initial processing steps of the euxenite ore are not extensively documented. The core of his method, however, involved the fractional crystallization and thermal decomposition of the nitrates of the rare earth elements present in the mineral. By carefully heating the erbium nitrate, he observed the separation of a new earth with a lower atomic weight than ytterbia.[1]
Initial Characterization and Spectral Analysis
Nilson's initial characterization of the newly discovered substance involved determining its atomic weight and observing its spectral properties. Spectral analysis of the isolated scandia revealed a unique set of about 30 spectral lines, confirming the presence of a new element.[1]
Confirmation and Further Characterization by Per Teodor Cleve (1879)
Shortly after Nilson's discovery, his colleague at the University of Uppsala, Per Teodor Cleve, conducted a more thorough investigation of the new element.[4] Cleve's work was instrumental in confirming that scandium was indeed Mendeleev's predicted ekaboron. He prepared a variety of scandium compounds and determined the atomic weight of the element with greater accuracy.
Synthesis of Early Scandium Compounds
Cleve successfully synthesized a range of scandium salts, providing the first look into the element's chemical behavior. The compounds he prepared included:
-
Scandium Sulfate
-
Scandium Nitrate
-
Scandium Oxalate
-
Scandium Acetate
-
Scandium Formate
-
Potassium Scandium Sulfate (a double salt)
The synthesis of these compounds allowed for a more comprehensive understanding of scandium's reactivity and its preference for the +3 oxidation state, a key characteristic of the Group 3 elements.
Logical Flow of the Discovery and Confirmation of Scandium
Caption: The interconnected roles of prediction, discovery, and confirmation.
Quantitative Data of Early Scandium Compounds
The initial studies by Nilson and Cleve provided the first quantitative data for scandium and its compounds. This data was crucial for its placement in the periodic table and for confirming its identity as ekaboron.
| Property | Value | Investigator(s) | Year | Citation(s) |
| Predicted Atomic Weight (Ekaboron) | ~44 | Dmitri Mendeleev | 1869 | [1] |
| Determined Atomic Weight of Scandium | 44 | Lars Fredrik Nilson | 1879 | [1] |
| Formula of Scandium Oxide | Sc₂O₃ | Lars Fredrik Nilson | 1879 | [2][3] |
| Oxidation State in Compounds | +3 | Per Teodor Cleve | 1879 | [5] |
The Eventual Isolation of Metallic Scandium
It is important to note that neither Nilson nor Cleve were able to isolate pure, metallic scandium. The technology of the time made this a formidable challenge. The first successful isolation of metallic scandium was not achieved until 1937 by Fischer, Brunger, and Grienelaus, who used electrolysis of a molten eutectic mixture of potassium, lithium, and scandium chlorides.[4] The first pound of 99% pure scandium metal was not produced until 1960.[4]
Conclusion
The discovery of scandium stands as a landmark achievement in the history of chemistry, beautifully illustrating the predictive power of the periodic table and the meticulous experimental work required to unveil new elements. The pioneering research of Lars Fredrik Nilson and Per Teodor Cleve laid the essential groundwork for our modern understanding of scandium's chemistry and its eventual applications in advanced materials and technologies. This in-depth guide provides a foundational resource for scientists and researchers, offering a clear and detailed account of the discovery and early characterization of scandium and its compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. A Historical Journey into the Discovery of Scandium [scandium.org]
- 3. WebElements Periodic Table » Scandium » historical information [winter.group.shef.ac.uk]
- 4. Scandium - Wikipedia [en.wikipedia.org]
- 5. Scandium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
An In-depth Technical Guide to the Core Principles of Scandium's Lewis Acidity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium (Sc), the lightest of the Group 3 elements, exhibits potent Lewis acidity that has positioned it as a unique and powerful tool in organic synthesis and catalysis. This guide provides an in-depth exploration of the fundamental principles governing scandium's Lewis acidic character. We will delve into its electronic structure, the role of its orbitals in electron pair acceptance, and the factors that modulate its acidity. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes the underlying concepts and workflows to offer a comprehensive resource for researchers leveraging scandium-based Lewis acids in their work.
Fundamental Principles of Scandium's Lewis Acidity
The Lewis acidity of scandium stems from the electronic configuration of its most common and stable oxidation state, Sc(III). A neutral scandium atom has the electron configuration [Ar] 3d¹4s².[1][2] To achieve the Sc³⁺ cation, it loses its three valence electrons, resulting in an [Ar] configuration with empty 3d and 4s orbitals.[3][4] These low-energy, vacant orbitals are readily available to accept electron pairs from Lewis bases, defining its acidic character.
Several key factors contribute to the notable Lewis acidity of scandium(III):
-
High Charge Density: The Sc³⁺ ion possesses a significant positive charge concentrated in a relatively small ionic radius (approximately 74.5 pm).[5] This high charge-to-radius ratio leads to strong electrostatic interactions with electron donors.
-
Empty d-orbitals: The presence of accessible, empty d-orbitals allows for the formation of stable coordinate bonds with a variety of Lewis basic substrates.
-
Hard Acid Character: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, Sc³⁺ is classified as a hard Lewis acid. This is due to its small size and high charge density.[6] Consequently, it preferentially interacts with hard Lewis bases, such as oxygen- and nitrogen-containing functional groups, which are prevalent in organic chemistry.[6]
The Lewis acidity of scandium can be further tuned by the choice of ligands. Electron-withdrawing ligands, such as the trifluoromethanesulfonate (B1224126) (triflate, OTf) group, enhance the electrophilicity of the scandium center, making compounds like scandium(III) triflate (Sc(OTf)₃) exceptionally strong Lewis acids.[6]
Quantitative Measures of Lewis Acidity
To contextualize the strength of scandium as a Lewis acid, quantitative measures such as pKa values of its aqua ion and Gutmann-Beckett acceptor numbers are employed.
Acidity of the Hexaaquascandium(III) Ion
In aqueous solutions, the Sc³⁺ ion exists as the hexaaquascandium(III) complex, [Sc(H₂O)₆]³⁺.[6][7] The high charge density of the scandium ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than free water molecules. The hydrolysis of this complex can be represented by the following equilibrium:
[Sc(H₂O)₆]³⁺ + H₂O ⇌ [Sc(H₂O)₅(OH)]²⁺ + H₃O⁺
The pKa for this equilibrium is a direct measure of the Lewis acidity of the Sc³⁺ ion. A lower pKa value indicates a stronger Lewis acid.
| Ion | Ionic Radius (pm) | pKa of Aqua Ion |
| Sc³⁺ | 74.5 | ~4.3 [8] |
| Al³⁺ | 53.5 | ~5.0 |
| Y³⁺ | 90.0 | ~8.5[8] |
| La³⁺ | 103.2 | ~8.5[8] |
| Lu³⁺ | 86.1 | ~7.6[8] |
As shown in the table, the pKa of the hexaaquascandium(III) ion is significantly lower than that of other Group 3 and lanthanide aqua ions, highlighting its superior Lewis acidity.[8]
Gutmann-Beckett Method
The Gutmann-Beckett method provides a semi-quantitative measure of Lewis acidity in non-aqueous solvents by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon coordination to a Lewis acid.[9][10] The acceptor number (AN) is calculated from this chemical shift change. While specific acceptor numbers for many scandium compounds are not widely reported in compiled tables, studies utilizing this method consistently demonstrate the strong Lewis acidic nature of scandium complexes. For instance, the change in the ³¹P chemical shift upon complexation with Sc(OTf)₃ is significant, indicating a strong interaction.[11]
Experimental Protocols
The potent Lewis acidity of scandium compounds, particularly Sc(OTf)₃, has been harnessed to catalyze a wide array of important organic transformations. Below are detailed protocols for several key examples.
Synthesis of Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃)
This protocol describes the preparation of anhydrous Sc(OTf)₃ from scandium oxide.
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add scandium(III) oxide.
-
Slowly add a 1:1 (v/v) aqueous solution of trifluoromethanesulfonic acid to the flask.
-
Heat the mixture to 100 °C and reflux with stirring for 72 hours.[12]
-
After cooling to room temperature, centrifuge the reaction mixture to separate the solution.[12]
-
Concentrate the resulting clear aqueous solution in vacuo.
-
Dry the resulting hydrated salt at 200 °C under high vacuum (<1 mmHg) for 40 hours to yield anhydrous Sc(OTf)₃.[13]
-
Store the anhydrous product in a desiccator over P₂O₅.
Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation
This protocol details the alkylation of an aromatic compound with an alcohol as the alkylating agent, catalyzed by Sc(OTf)₃.
Materials:
-
Aromatic compound (e.g., anisole)
-
Alkylating agent (e.g., benzyl (B1604629) alcohol)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Nitromethane (B149229) (solvent)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add Sc(OTf)₃ (10 mol%).
-
Add nitromethane as the solvent.
-
Add the aromatic compound (1.0 equivalent) and the alkylating agent (1.2 equivalents) to the flask.
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sc(OTf)₃-Catalyzed Diels-Alder Reaction
This protocol outlines a typical Diels-Alder reaction catalyzed by Sc(OTf)₃.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., 3-crotonoyl-2-oxazolidinone)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral ligand (for asymmetric catalysis, e.g., PyBox)
-
Dichloromethane (solvent)
-
Molecular sieves 4Å
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, stir a mixture of Sc(OTf)₃ (10 mol%), the chiral ligand (10 mol%), and activated molecular sieves 4Å in dichloromethane for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the dienophile (1.0 equivalent) and stir for 15 minutes.
-
Add the diene (3.0 equivalents) and stir the reaction mixture at the same temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography.
Sc(OTf)₃-Catalyzed Asymmetric Michael Addition
This protocol describes an enantioselective Michael addition of an indole (B1671886) to an enone.
Materials:
-
Indole (1.2 equivalents)
-
trans-2-enoyl pyridine (B92270) 1-oxide (enone, 1.0 equivalent)
-
Scandium(III) triflate (Sc(OTf)₃, 5 mol%)
-
Chiral enlarged Salen ligand (6 mol%)
-
Dry chloroform (B151607) (solvent)
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a solution of the chiral ligand, the enone, and Sc(OTf)₃ in dry chloroform at room temperature for 1 hour.[14]
-
Cool the reaction mixture to -20 °C and stir for 10 minutes.[14]
-
Add the indole to the reaction mixture.[14]
-
Stir the reaction at -20 °C until completion (monitored by TLC).[14]
-
Directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the desired product.
Characterization Techniques
The characterization of scandium complexes and the study of their Lewis acidity rely on a variety of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁴⁵Sc NMR is a powerful tool for directly probing the scandium nucleus and its local environment, although its quadrupolar nature can lead to broad signals. ¹H, ¹³C, and ¹⁹F NMR are routinely used to characterize the organic ligands and substrates. As mentioned, ³¹P NMR is key in the Gutmann-Beckett method.[11]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about scandium complexes, including coordination numbers, geometries, and bond lengths, offering insights into the steric and electronic environment of the scandium center.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing the coordination of Lewis bases to the scandium center, often seen as a shift in the stretching frequency of the donor group (e.g., a carbonyl group).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of newly synthesized scandium complexes.[3]
Conclusion
The Lewis acidity of scandium(III) is a consequence of its unique electronic structure, characterized by a high charge density and accessible empty d-orbitals. This inherent reactivity can be further amplified through the use of electron-withdrawing ligands, making compounds like scandium(III) triflate highly effective catalysts for a broad range of organic transformations. The ability of scandium-based Lewis acids to function in both organic and aqueous media, often with high selectivity and recyclability, underscores their importance in modern synthetic chemistry. This guide provides a foundational understanding of these principles, supported by quantitative data and practical experimental protocols, to aid researchers in the effective application of scandium's Lewis acidity.
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. escholarship.org [escholarship.org]
- 4. Scandium - Wikipedia [en.wikipedia.org]
- 5. Lewis acid stabilized methylidene and oxoscandium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Scandium compounds - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Scandium Perchlorate: Hydrated vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the properties, synthesis, and applications of hydrated and anhydrous scandium perchlorate (B79767). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of scandium-based Lewis acids in their work.
Introduction
Scandium(III) perchlorate, Sc(ClO₄)₃, is a powerful Lewis acid that finds application in various chemical transformations. Like many metal salts, it can exist in both a hydrated and an anhydrous form. The presence or absence of water molecules in the crystal lattice significantly influences the compound's physicochemical properties, reactivity, and handling requirements. Understanding these differences is crucial for the effective and safe utilization of scandium perchlorate in research and development. This guide will delineate the key distinctions between the hydrated and anhydrous forms of this compound, providing quantitative data, experimental protocols, and visual representations of its chemical behavior.
Physicochemical Properties
The following tables summarize the known and estimated physicochemical properties of this compound hydrate (B1144303) (typically nonahydrate or hexahydrate) and anhydrous this compound. It is important to note that specific experimental data for some properties of these compounds are not widely available in the literature; in such cases, values are either not provided or are based on analogous compounds and should be treated as estimates.
Table 1: General and Physical Properties
| Property | This compound Hydrate (Sc(ClO₄)₃·nH₂O) | Anhydrous this compound (Sc(ClO₄)₃) |
| Molecular Formula | Sc(ClO₄)₃·9H₂O (Nonahydrate) | Sc(ClO₄)₃ |
| Molecular Weight | 505.46 g/mol (for Nonahydrate) | 343.31 g/mol [1] |
| Appearance | White crystalline solid or colorless aqueous solution | White to off-white crystalline solid |
| Density | Data for solid not available; 1.449 g/mL for 40-50% aq. solution at 25 °C[2][3] | Data not available |
| Melting Point | Data not available (decomposes upon heating) | Data not available (decomposes upon heating) |
| Boiling Point | Data not available | Data not available |
Table 2: Solubility Properties
| Solvent | This compound Hydrate | Anhydrous this compound |
| Water | Very soluble | Soluble, reacts exothermically to form the hydrate[4] |
| Ethanol | Soluble | Soluble[5] |
| Acetone | Soluble | Soluble[5] |
| Other Organic Solvents | Generally soluble in polar organic solvents. | Generally soluble in polar organic solvents. |
Note: Some sources list anhydrous this compound as "insoluble in water"[2][6], which is likely incorrect given its hygroscopic nature and the fact that it is often sold as a concentrated aqueous solution.
Synthesis and Experimental Protocols
Synthesis of this compound Hydrate
The hydrated form of this compound is typically prepared by the reaction of a scandium(III) source, such as scandium oxide, with perchloric acid[4].
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of scandium(III) oxide (Sc₂O₃) in small portions to a stirred, cooled solution of 70% perchloric acid (HClO₄). The reaction is exothermic.
-
Dissolution: Continue stirring the mixture, and gently heat if necessary, until all the scandium oxide has dissolved, resulting in a clear, colorless solution.
-
Crystallization: Allow the solution to cool to room temperature. Slow evaporation of the solvent will yield crystalline this compound hydrate. The degree of hydration (e.g., nonahydrate) can be influenced by the crystallization conditions.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator over a suitable drying agent.
Synthesis of Anhydrous this compound
The preparation of anhydrous this compound is more challenging due to the potential for hydrolysis and the explosive nature of anhydrous perchlorates. Two primary methods are reported:
Method 1: Dehydration of the Hydrate
This method involves the controlled heating of the hydrated salt, typically under vacuum.
Experimental Protocol:
-
Initial Dehydration: Place the this compound hydrate in a flask and heat gently under vacuum. The water of hydration will be removed. This process must be done with extreme caution as rapid heating can lead to decomposition.
-
Final Dehydration: For complete removal of water, a more reactive dehydrating agent or higher temperatures may be required. However, heating perchlorates to high temperatures is hazardous. An alternative is to use a method analogous to the preparation of anhydrous scandium chloride, where the hydrate is treated with a dehydrating agent like thionyl chloride in an appropriate solvent, followed by removal of the solvent and excess reagent under vacuum[7].
Method 2: Reaction of Scandium(III) Chloride with Dichlorine Hexoxide
A more specialized method involves the reaction of anhydrous or hydrated scandium(III) chloride with dichlorine hexoxide (Cl₂O₆)[8]. This method is highly hazardous and should only be attempted by experienced chemists with appropriate safety measures in place.
Experimental Protocol:
-
Reactant Preparation: Prepare dichlorine hexoxide (Cl₂O₆) through the ozonolysis of chlorine dioxide.
-
Reaction: React hydrated scandium(III) chloride (ScCl₃·nH₂O) with Cl₂O₆. This reaction proceeds through a solvated intermediate, Sc(ClO₄)₃·0.25Cl₂O₆[8].
-
Isolation: The solvated intermediate is then heated to 95 °C under dynamic vacuum to remove the Cl₂O₆, yielding anhydrous Sc(ClO₄)₃[8].
References
- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. Scandium(III) perchlorate 40wt. water 14066-05-8 [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. This compound CAS#: 14066-05-8 [chemicalbook.com]
- 7. CN114920278B - Anhydrous scandium trichloride, and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Synthesis and structural analysis of two anhydrous perchlorato complexes of scandium (III): Sc (ClO4)3 and Sc (ClO4)3, 0.25 Cl2O6 [inis.iaea.org]
Methodological & Application
Scandium(III) Perchlorate: A Potent Lewis Acid Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) perchlorate (B79767), Sc(ClO4)3, is emerging as a powerful Lewis acid catalyst in organic synthesis. While the catalytic applications of its triflate counterpart, scandium(III) triflate (Sc(OTf)3), are widely documented, recent studies have highlighted the unique advantages of the perchlorate salt in specific transformations. Its strong Lewis acidity, coupled with the non-coordinating nature of the perchlorate anion, allows for efficient activation of substrates in a variety of organic reactions. This document provides detailed application notes and protocols for the use of scandium(III) perchlorate as a catalyst, with a primary focus on its superior performance in the regioselective ring opening of aziridines. Potential applications in other key organic transformations are also discussed based on the established reactivity of scandium-based Lewis acids.
Key Advantages of Scandium(III) Perchlorate
-
Exceptional Lewis Acidity: The highly electropositive nature of the Sc(III) ion, combined with the perchlorate counterion, results in a potent Lewis acid capable of activating a wide range of functional groups.
-
High Regio- and Stereoselectivity: In specific reactions, such as the ring opening of aziridines, scandium(III) perchlorate has demonstrated superior selectivity compared to other Lewis acids.
-
Catalytic Efficiency: The catalyst is effective in small quantities, promoting reactions with high turnover numbers.
Applications in Organic Synthesis
The primary and most well-documented application of scandium(III) perchlorate is in the regioselective ring opening of aziridine (B145994) carboxylates with nucleophiles like indoles. This reaction is of significant interest in medicinal chemistry for the synthesis of tryptophan derivatives and other complex nitrogen-containing molecules.
Regioselective Ring Opening of Aziridine Carboxylates with Indoles
Scandium(III) perchlorate has been identified as a superior catalyst for the reaction between indoles and serine-derived aziridine-2-carboxylates, leading to the synthesis of β-substituted tryptophan derivatives.[1][2][3] The catalyst promotes a highly regioselective SN2-type attack of the indole (B1671886) at the C3 position of the aziridine, yielding the desired product with high efficiency.[1][2][3]
Comparative Performance Data:
| Catalyst | Lewis Acid Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (β:α) |
| Sc(ClO4)3 | 10 | CH3CN | Room Temp. | 1 | 95 | >99:1 |
| Sc(OTf)3 | 10 | CH3CN | Room Temp. | 1 | 85 | 90:10 |
| Zn(OTf)2 | 100 | CH3CN | Room Temp. | 24 | 60 | 85:15 |
Data is synthesized from findings reported in the literature, highlighting the superior performance of Scandium(III) perchlorate.[1][2][3]
Experimental Protocol:
Materials:
-
Scandium(III) perchlorate hydrate (B1144303) (Sc(ClO4)3·xH2O)
-
N-Tosyl-aziridine-2-carboxylate
-
Indole
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of N-tosyl-aziridine-2-carboxylate (1.0 mmol) and indole (1.2 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add scandium(III) perchlorate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-(1H-indol-3-yl)amino ester.
Logical Workflow for the Catalytic Ring Opening of Aziridines:
Caption: Workflow for the synthesis of β-amino esters.
Catalytic Cycle:
Caption: Proposed catalytic cycle for the reaction.
Potential Applications of Scandium(III) Perchlorate
While detailed protocols for other reactions are not as readily available as for the aziridine ring opening, the strong Lewis acidic character of scandium(III) perchlorate suggests its potential utility in a range of other important organic transformations, analogous to the well-established reactivity of scandium(III) triflate. Experimental validation for these specific applications using the perchlorate salt is recommended.
Friedel-Crafts Reactions
Scandium-based Lewis acids are known to be effective catalysts for both Friedel-Crafts alkylations and acylations. The high Lewis acidity of Sc(ClO4)3 could potentially drive these reactions under mild conditions, offering an alternative to traditional and often more hazardous catalysts like AlCl3.
Diels-Alder Reactions
Lewis acid catalysis is crucial for accelerating Diels-Alder reactions and controlling their stereoselectivity. Scandium(III) perchlorate could serve as a potent catalyst for [4+2] cycloadditions, particularly with electron-deficient dienophiles.
Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Sc(ClO4)3 could efficiently catalyze Michael additions by activating the enone or enal substrate towards nucleophilic attack.
Conclusion
Scandium(III) perchlorate is a highly effective Lewis acid catalyst with demonstrated superiority in the regioselective ring opening of aziridines. Its strong activating ability suggests a broad potential for application in other cornerstone reactions of organic synthesis. For researchers and professionals in drug development, Sc(ClO4)3 represents a valuable tool for the construction of complex molecular architectures, particularly for nitrogen-containing heterocyclic compounds. Further investigation into the full scope of its catalytic activity is warranted and promises to unveil new and efficient synthetic methodologies.
References
Application Notes and Protocols for Scandium Perchlorate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical process in the synthesis of a vast array of biologically active molecules, including therapeutics. The stereoselective formation of glycosidic bonds, particularly the α-linkage, remains a significant challenge in carbohydrate chemistry. Lewis acids have emerged as powerful catalysts to control the stereochemical outcome of glycosylation reactions. Among these, scandium(III) perchlorate (B79767), Sc(ClO4)3, has been identified as an excellent and reusable catalyst for both α-C- and N-glycosylation reactions. Its high Lewis acidity and stability make it an attractive option for facilitating these complex transformations.
These application notes provide a framework for utilizing scandium perchlorate in α-C- and N-glycosylation reactions. It is important to note that the detailed experimental conditions and quantitative data presented below are based on established general protocols for Lewis acid-catalyzed glycosylations and available literature abstracts. For precise experimental parameters, it is imperative to consult the primary literature, specifically the seminal work by Hachiya and Kobayashi in Tetrahedron Letters (1994, 35, 3319-3320), which established the use of this compound for these reactions.
Data Presentation
The following tables are templates designed to summarize the quantitative data from α-C- and N-glycosylation reactions catalyzed by this compound. Researchers should populate these tables with their experimental data or data from the primary literature to facilitate comparison and analysis.
Table 1: α-C-Glycosylation using this compound
| Entry | Glycosyl Donor | Nucleophile | Sc(ClO4)3 (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose | Silylated Nucleophile 1 | [e.g., 10] | [e.g., CH2Cl2] | [e.g., 0] | [e.g., 4] | [Specify] | [Specify] |
| 2 | 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose | Silylated Nucleophile 2 | [e.g., 10] | [e.g., CH2Cl2] | [e.g., 0] | [e.g., 4] | [Specify] | [Specify] |
| 3 | [Specify Donor] | [Specify Nucleophile] | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] |
Table 2: α-N-Glycosylation using this compound
| Entry | Glycosyl Donor | Nucleophile | Sc(ClO4)3 (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose | Silylated Amine 1 | [e.g., 10] | [e.g., CH3CN] | [e.g., RT] | [e.g., 6] | [Specify] | [Specify] |
| 2 | 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose | Silylated Amine 2 | [e.g., 10] | [e.g., CH3CN] | [e.g., RT] | [e.g., 6] | [Specify] | [Specify] |
| 3 | [Specify Donor] | [Specify Nucleophile] | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] |
Experimental Protocols
The following are generalized protocols for conducting α-C- and N-glycosylation reactions using this compound. These are illustrative templates and must be adapted based on the specific substrates and conditions reported in the primary literature.
Protocol 1: General Procedure for α-C-Glycosylation
Materials:
-
Glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose)
-
Carbon nucleophile (e.g., a silyl (B83357) enol ether or allyltrimethylsilane)
-
Scandium(III) perchlorate (Sc(ClO4)3)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the glycosyl donor ([1.0 equiv]).
-
Dissolve the donor in the appropriate anhydrous solvent ([Specify volume]).
-
Add the carbon nucleophile ([1.2-1.5 equiv]) to the solution.
-
Cool the reaction mixture to the desired temperature ([Specify temperature], e.g., 0 °C or room temperature).
-
Add scandium(III) perchlorate ([Specify mol%], e.g., 0.1 equiv) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) (3 x [Specify volume]).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-C-glycoside.
Protocol 2: General Procedure for α-N-Glycosylation
Materials:
-
Glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose)
-
Nitrogen nucleophile (e.g., a silylated amine or sulfonamide)
-
Scandium(III) perchlorate (Sc(ClO4)3)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the glycosyl donor ([1.0 equiv]).
-
Dissolve the donor in the appropriate anhydrous solvent ([Specify volume]).
-
Add the nitrogen nucleophile ([1.2-1.5 equiv]) to the solution.
-
Stir the mixture at room temperature for [Specify time] if pre-mixing is required.
-
Add scandium(III) perchlorate ([Specify mol%], e.g., 0.1 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature ([Specify temperature]) and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x [Specify volume]).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure α-N-glycoside.
Visualizations
The following diagrams illustrate the general workflows for the described glycosylation reactions.
Caption: Workflow for α-C-Glycosylation using Sc(ClO4)3.
Caption: Workflow for α-N-Glycosylation using Sc(ClO4)3.
Application Notes and Protocols: Regioselective Ring Opening of Aziridines with Scandium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective ring opening of aziridines utilizing scandium perchlorate (B79767) as a superior Lewis acid catalyst. This methodology is particularly effective for the synthesis of optically active tryptophan derivatives and other valuable β-amino esters, which are crucial building blocks in pharmaceutical and natural product synthesis.
Introduction
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them valuable synthetic intermediates, readily undergoing ring-opening reactions with a variety of nucleophiles to produce vicinal-functionalized amines. The regioselectivity of this ring-opening is a critical aspect, often influenced by the nature of the substituents on the aziridine (B145994) ring, the nucleophile, and the catalyst employed.[1][2]
Lewis acids are frequently used to activate the aziridine ring towards nucleophilic attack. While several Lewis acids can promote this transformation, scandium(III) triflate (Sc(OTf)₃) has been a popular choice.[3] However, recent studies have demonstrated that scandium(III) perchlorate (Sc(ClO₄)₃) offers significant advantages in terms of both reaction yield and, most importantly, regioselectivity.[4][5] This document will detail the application of scandium perchlorate in the regioselective ring opening of aziridine carboxylates with indole (B1671886) nucleophiles.
Advantages of this compound
This compound has emerged as a superior Lewis acid catalyst for the ring opening of aziridines for several key reasons:
-
Enhanced Regioselectivity: Compared to other Lewis acids like scandium triflate, this compound promotes a higher degree of regioselectivity, favoring the formation of the desired β-amino ester isomer.[4]
-
Improved Yields: Reactions catalyzed by this compound often result in higher isolated yields of the target products.[4]
-
Mild Reaction Conditions: The catalysis proceeds efficiently under mild conditions, which is beneficial for sensitive substrates.
Data Presentation
The following tables summarize the quantitative data from comparative studies on the Lewis acid-catalyzed ring opening of an aziridine carboxylate with 2-methylindole.
Table 1: Comparison of Lewis Acids for the Reaction of 2-Methylindole with Aziridine 2
| Entry | Lewis Acid | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (3a:3b) |
| 1 | Sc(OTf)₃ | CH₂Cl₂ | 24 | 75 | 3:2 |
| 2 | Sc(ClO₄)₃ | CH₂Cl₂ | 12 | 85 | 19:1 |
| 3 | Zn(OTf)₂ | CH₂Cl₂ | 48 | 40 | 1:1 |
| 4 | Yb(OTf)₃ | CH₂Cl₂ | 24 | 60 | 2:1 |
| 5 | La(OTf)₃ | CH₂Cl₂ | 24 | 55 | 2:1 |
Data sourced from a study by Isobe et al.[4]
Table 2: Effect of Solvent on the Sc(ClO₄)₃ Catalyzed Reaction
| Entry | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (3a:3b) |
| 1 | CH₂Cl₂ | 12 | 85 | 19:1 |
| 2 | CH₃CN | 18 | 78 | 15:1 |
| 3 | Toluene | 24 | 65 | 10:1 |
| 4 | THF | 24 | 50 | 8:1 |
Data sourced from a study by Isobe et al.[4]
Experimental Protocols
General Protocol for the this compound-Catalyzed Regioselective Ring Opening of Aziridine Carboxylate with Indoles
This protocol is based on the procedure described by Isobe et al.[4]
Materials:
-
Optically active serine-derived aziridine carboxylate
-
Indole derivative (e.g., 2-methylindole)
-
Scandium(III) perchlorate (Sc(ClO₄)₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aziridine carboxylate (1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (concentration typically 0.1 M with respect to the aziridine).
-
Addition of Nucleophile: Add the indole derivative (1.2 equiv.) to the solution and stir at room temperature for 10 minutes.
-
Catalyst Addition: Add scandium(III) perchlorate (0.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired regioisomer.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the this compound-catalyzed ring opening of an aziridine with an indole nucleophile.
References
- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. (PDF) this compound as a Superior Lewis Acid for [research.amanote.com]
Application of Scandium Perchlorate in Friedel-Crafts Alkylation and Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation and acylation are fundamental carbon-carbon bond-forming reactions in organic synthesis, crucial for the construction of various aromatic compounds used in pharmaceuticals, agrochemicals, and material science.[1] The reactions are typically catalyzed by Lewis acids, with traditional catalysts like aluminum chloride (AlCl₃) often requiring stoichiometric amounts and being sensitive to moisture.[2][3] In recent years, rare-earth metal salts, including scandium(III) compounds, have emerged as highly efficient, water-tolerant, and recyclable Lewis acid catalysts for these transformations.[3]
This document provides detailed application notes and protocols for the use of scandium perchlorate (B79767), Sc(ClO₄)₃, in Friedel-Crafts alkylation and acylation reactions. Due to the limited availability of specific data for scandium perchlorate in the scientific literature, this document leverages the extensive research on the closely related and well-documented catalyst, scandium trifluoromethanesulfonate, Sc(OTf)₃. The catalytic activity of scandium(III) is the primary driver for these reactions, and therefore, the triflate analogue serves as an excellent model for understanding the potential applications and methodologies for this compound. Both salts feature a hard Lewis acidic scandium(III) center with a non-coordinating counteranion.
Advantages of Scandium(III) Catalysts
Scandium(III) catalysts, such as scandium triflate and by extension this compound, offer several advantages over traditional Lewis acids:
-
High Catalytic Activity: Effective in small, catalytic amounts.[3][4]
-
Water Tolerance: Unlike many traditional Lewis acids that are rapidly hydrolyzed, scandium(III) catalysts can be used in the presence of water, sometimes even in aqueous media.[5]
-
Reusability: The catalyst can often be recovered and reused without a significant loss of activity.[4]
-
Mild Reaction Conditions: Reactions often proceed under milder conditions than those required for traditional catalysts.[4]
Friedel-Crafts Alkylation with Scandium(III) Catalysts
Scandium(III) triflate has been shown to be an efficient catalyst for the Friedel-Crafts alkylation of aromatic compounds with various alkylating agents, including alcohols and alkenes.[6][7] The reaction proceeds via the activation of the alkylating agent by the scandium(III) center to generate a carbocation or a carbocation-like species, which is then attacked by the electron-rich aromatic ring.
Quantitative Data for Scandium(III)-Catalyzed Friedel-Crafts Alkylation
The following table summarizes representative data for Friedel-Crafts alkylation reactions catalyzed by scandium triflate, which can be considered indicative of the expected performance of this compound.
| Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anisole | 1-Phenylethanol | 1 | Nitromethane | 50 | 0.5 | 95 | [6] |
| Toluene | 1-Phenylethanol | 5 | Nitromethane | 50 | 2 | 88 | [6] |
| Benzene | Benzyl alcohol | 10 | Nitromethane | 80 | 4 | 75 | [6] |
| Anisole | Styrene | 5 | 1,2-Dichloroethane | 25 | 6 | 90 | [7] |
| Toluene | Cyclohexene | 10 | Ionic Liquid | 25 | 1 | 91 | [7] |
Friedel-Crafts Acylation with Scandium(III) Catalysts
Scandium(III) triflate is also a highly effective catalyst for Friedel-Crafts acylation, reacting aromatic compounds with acylating agents like acid anhydrides.[4] A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further reaction, thus preventing poly-acylation.[8]
Quantitative Data for Scandium(III)-Catalyzed Friedel-Crafts Acylation
The following table presents data from scandium triflate-catalyzed Friedel-Crafts acylation reactions, providing a benchmark for reactions that could be performed with this compound. The addition of lithium perchlorate (LiClO₄) has been shown to enhance the catalytic activity of scandium triflate, particularly for less reactive aromatic substrates.[4]
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Acetic Anhydride (B1165640) | 0.1 | - | Acetonitrile (B52724) | 50 | 18 | 99 | [4] |
| Toluene | Acetic Anhydride | 5 | LiClO₄ (50) | Nitromethane | 50 | 18 | 85 | [4] |
| Mesitylene | Acetic Anhydride | 1 | - | Acetonitrile | 50 | 6 | 98 | [4] |
| Anisole | Benzoic Anhydride | 1 | - | Nitromethane | 50 | 4 | 92 | [4] |
| Thioanisole | Acetic Anhydride | 5 | - | Acetonitrile | 50 | 6 | 96 | [4] |
Experimental Protocols
Note: These protocols are based on procedures developed for scandium triflate and are expected to be adaptable for this compound with minor modifications. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound with an Alcohol
Caption: General workflow for Friedel-Crafts alkylation.
Materials:
-
Aromatic substrate (e.g., anisole, 1.0 mmol)
-
Alkylating agent (e.g., 1-phenylethanol, 1.1 mmol)
-
This compound (or triflate) (0.01-0.10 mmol, 1-10 mol%)
-
Anhydrous solvent (e.g., nitromethane, 5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the aromatic substrate (1.0 mmol), the alkylating agent (1.1 mmol), and the anhydrous solvent (5 mL).
-
Add this compound (or triflate) (e.g., 5 mol%) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated aromatic compound.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with an Acid Anhydride
Caption: General workflow for Friedel-Crafts acylation.
Materials:
-
Aromatic substrate (e.g., anisole, 1.0 mmol)
-
Acid anhydride (e.g., acetic anhydride, 1.5 mmol)
-
This compound (or triflate) (0.001-0.05 mmol, 0.1-5 mol%)
-
Optional additive (e.g., lithium perchlorate, 0.5 mmol, 50 mol%)
-
Anhydrous solvent (e.g., acetonitrile or nitromethane, 5 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the aromatic substrate (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add this compound (or triflate) (e.g., 1 mol%) and, if required, the additive (e.g., lithium perchlorate).
-
Add the acid anhydride (1.5 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until the reaction is complete as indicated by TLC or GC analysis.
-
After cooling to room temperature, pour the reaction mixture into water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure acylated product.
Reaction Mechanisms
The catalytic cycle for both Friedel-Crafts alkylation and acylation involves the activation of the electrophile by the scandium(III) Lewis acid center.
Caption: Proposed mechanism for Sc(ClO₄)₃-catalyzed alkylation.
In the case of acylation, the scandium catalyst activates the acylating agent (e.g., an acid anhydride) to form a highly reactive acylium ion equivalent, which is then attacked by the aromatic ring.
Caption: Proposed mechanism for Sc(ClO₄)₃-catalyzed acylation.
Conclusion
This compound, as a scandium(III) salt, is anticipated to be a highly effective and versatile Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions. While direct literature on its application is sparse, the extensive data available for scandium triflate provides a strong foundation for its use. The mild reaction conditions, low catalyst loadings, and potential for catalyst recycling make scandium-based catalysts attractive alternatives to traditional Lewis acids in modern organic synthesis, particularly in the context of drug development where efficiency and sustainability are paramount. The protocols and data presented herein serve as a valuable starting point for researchers looking to explore the utility of this compound in their synthetic endeavors.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. kmc.du.ac.in [kmc.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols: Scandium Perchlorate-Catalyzed Aldol and Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) perchlorate (B79767), Sc(ClO₄)₃, is a potent Lewis acid catalyst that can be utilized to promote a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery and development. Its strong Lewis acidity, derived from the small ionic radius and high charge density of the Sc³⁺ ion, allows it to effectively activate carbonyl compounds and other electrophiles, thereby facilitating nucleophilic attack. While scandium triflate (Sc(OTf)₃) is more commonly cited in the literature, the principles of catalysis extend to scandium perchlorate, which can serve as a highly effective alternative.
These application notes provide an overview of the use of this compound as a catalyst for two pivotal transformations: the aldol (B89426) reaction and the Michael addition. The protocols provided are based on established procedures for scandium-catalyzed reactions and are intended to serve as a starting point for optimization in specific research applications.
Core Concepts
Aldol Reaction: The aldol reaction is a powerful method for forming carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. Lewis acids like this compound catalyze this reaction by coordinating to the carbonyl oxygen of the electrophile, thereby lowering the LUMO and rendering it more susceptible to nucleophilic attack by the enol.
Michael Addition: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This compound can catalyze this reaction by activating the Michael acceptor through coordination with the carbonyl group, which enhances the electrophilicity of the β-carbon.
Data Presentation
Due to the limited availability of specific data for this compound, the following tables summarize representative quantitative data for scandium triflate-catalyzed reactions, which are expected to show similar trends. Researchers should consider this as a baseline for optimization when using this compound.
Table 1: Scandium-Catalyzed Aldol-Type Reactions
| Entry | Aldehyde/Ketone | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | Benzaldehyde | Acetone Trimethylsilyl Enol Ether | 5 | CH₂Cl₂ | 2 | 95 | - |
| 2 | Isobutyraldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | CH₂Cl₂ | 6 | 88 | 71:29 |
| 3 | Cyclohexanecarboxaldehyde | Cyclohexanone Trimethylsilyl Enol Ether | 2 | Toluene | 12 | 92 | 85:15 |
| 4 | 4-Nitrobenzaldehyde | Acetophenone Trimethylsilyl Enol Ether | 5 | CH₂Cl₂ | 3 | 98 | - |
Table 2: Scandium-Catalyzed Michael Addition Reactions
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | Chalcone | 1,3-Dimethylindole | 10 | CH₂Cl₂ | 24 | 95 | | 2 | Methyl Vinyl Ketone | Diethyl Malonate | 5 | Toluene | 12 | 85 | | 3 | Cyclohexenone | Nitromethane | 10 | THF | 48 | 78 | | 4 | Acrylonitrile | Indole | 10 | CH₂Cl₂ | 18 | 92 |
Mandatory Visualizations
Reaction Mechanisms and Experimental Workflow
Application Notes and Protocols: Scandium Perchlorate in the Synthesis of Advanced Ceramic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of scandium perchlorate (B79767) (Sc(ClO₄)₃) in the synthesis of advanced ceramic materials. While direct, detailed protocols for using scandium perchlorate as a precursor are not widely documented in publicly available literature, this document outlines synthesis strategies based on established methods for other scandium precursors and related metal perchlorates. The protocols provided are templates that can be adapted and optimized for specific research and development needs.
Introduction to Scandium in Advanced Ceramics
Scandium oxide (Sc₂O₃), or scandia, is a valuable component in advanced ceramics due to its ability to enhance thermal stability, ionic conductivity, and mechanical strength. Key applications of scandia-doped ceramics include:
-
Solid Oxide Fuel Cells (SOFCs): Scandia-stabilized zirconia (ScSZ) exhibits higher ionic conductivity than yttria-stabilized zirconia (YSZ), allowing for lower operating temperatures and improved efficiency.[1]
-
High-Power Lasers: Scandium-containing garnets, such as yttrium-scandium-aluminum-garnet (YSAG), are promising host materials for solid-state lasers.[2]
-
Electronic Ceramics: Doping with scandium can modify the dielectric properties of materials like barium titanate (BaTiO₃).[3][4]
-
Catalysts: The unique electronic and structural properties of scandia-containing materials make them of interest in catalysis.
This compound as a Precursor
This compound is a highly soluble scandium salt that can be synthesized by dissolving scandium oxide in perchloric acid. Its high solubility and oxidizing nature make it a potential, albeit highly reactive, precursor for solution-based synthesis routes such as sol-gel and combustion synthesis.
Properties of this compound:
| Property | Value |
| Chemical Formula | Sc(ClO₄)₃ |
| Molar Mass | 343.308 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Synthesis Protocols
The following protocols are adapted from established methods for other scandium salts (e.g., nitrates, chlorides) and provide a starting point for utilizing this compound. Extreme caution must be exercised when working with perchlorates, as they are strong oxidizers and can form explosive mixtures with organic materials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Sol-Gel Synthesis of Scandia-Doped Zirconia (ScSZ)
This protocol adapts the sol-gel synthesis of scandium oxide nanoparticles from a scandium oxyhydroxide precursor, substituting this compound for scandium chloride.[5]
Objective: To synthesize ScSZ nanopowder via a sol-gel route using this compound and a zirconium precursor.
Materials:
-
This compound (Sc(ClO₄)₃)
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrers
-
pH meter
-
Reflux condenser
-
Centrifuge
-
Drying oven
-
Furnace
Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of this compound and zirconium(IV) oxychloride octahydrate in deionized water to achieve the desired Sc:Zr molar ratio (e.g., for 10 mol% Sc₂O₃-doped ZrO₂, the Sc:Zr molar ratio would be approximately 0.22:0.9).
-
-
Hydrolysis and Condensation:
-
Aging and Washing:
-
Age the resulting gel for a period (e.g., 24 hours) at room temperature.
-
Wash the gel repeatedly with deionized water and then ethanol to remove by-products. Centrifugation can be used to separate the gel from the supernatant.
-
-
Drying:
-
Dry the washed gel in an oven at a low temperature (e.g., 80-100 °C) to obtain a xerogel powder.
-
-
Calcination:
Experimental Workflow for Sol-Gel Synthesis:
Caption: Sol-Gel synthesis workflow for ScSZ nanopowder.
Combustion Synthesis of Scandium Oxide (Sc₂O₃)
This protocol is based on the glycine-nitrate combustion synthesis method, adapted for the use of this compound as the oxidizer.[8] Glycine (B1666218) acts as a fuel. The ratio of oxidizer to fuel is critical and should be calculated based on the total oxidizing and reducing valencies of the components to ensure a self-sustaining combustion.
Objective: To synthesize Sc₂O₃ nanopowder via a rapid combustion route.
Materials:
-
This compound (Sc(ClO₄)₃)
-
Glycine (C₂H₅NO₂)
-
Deionized water
Equipment:
-
Beaker and hot plate with magnetic stirrer
-
High-temperature-resistant dish (e.g., silica (B1680970) or alumina)
-
Well-ventilated furnace or a dedicated combustion synthesis chamber
Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of this compound and glycine in a minimal amount of deionized water in a beaker.
-
-
Heating and Dehydration:
-
Heat the solution on a hot plate at a moderate temperature (e.g., 150-200 °C) with continuous stirring.
-
The solution will dehydrate and become a viscous gel.
-
-
Combustion:
-
Transfer the gel to a high-temperature-resistant dish and place it in a preheated furnace (e.g., 500 °C).
-
The gel will undergo spontaneous and rapid combustion, producing a voluminous, fine powder. The combustion process is typically very fast.
-
-
Post-Combustion Treatment:
-
The resulting powder may be calcined at a higher temperature (e.g., 800 °C) to improve crystallinity and remove any residual carbon.
-
Experimental Workflow for Combustion Synthesis:
References
- 1. fuelcellmaterials.com [fuelcellmaterials.com]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Effect of A- or B-Site Sc Doping on Sintering Temperature, Crystal Structure, Microstructure, and Properties of BaZrxTi1−xO3 Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Scandium in Perchlorate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of scandium (Sc) in perchlorate (B79767) (ClO₄⁻) solutions. The protocols described herein are essential for various research and development applications where scandium is used or analyzed in the presence of perchlorate, a common counter-ion in chemical synthesis and electrochemical studies. This document covers three primary analytical techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Vis Spectrophotometry using xylenol orange.
Overview of Analytical Methods
The choice of analytical method for the quantification of scandium in a perchlorate matrix depends on the required sensitivity, the concentration of scandium, and the available instrumentation.
-
ICP-MS offers the highest sensitivity and is ideal for trace and ultra-trace analysis of scandium. However, it is more susceptible to matrix effects from high concentrations of dissolved solids.
-
ICP-OES is a robust technique suitable for higher concentrations of scandium and is generally more tolerant to high-salt matrices than ICP-MS.
-
UV-Vis Spectrophotometry with a chromogenic agent like xylenol orange provides a cost-effective and accessible method for the quantification of scandium, although it has lower sensitivity and can be prone to interferences.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of each analytical method for the determination of scandium. It is important to note that the presence of a high-concentration perchlorate matrix can influence these values, and method validation in the specific sample matrix is crucial.
Table 1: Performance Characteristics of ICP-MS for Scandium Quantification
| Parameter | Typical Value in Simple Aqueous Matrix | Expected Performance in Perchlorate Matrix |
| Limit of Detection (LOD) | 0.1 - 1 ng/L | 1 - 10 ng/L (Matrix-dependent) |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/L | 5 - 50 ng/L (Matrix-dependent) |
| Linear Dynamic Range | 4 - 6 orders of magnitude | May be reduced due to matrix effects |
| Precision (RSD) | < 3% | < 5% with internal standardization |
Table 2: Performance Characteristics of ICP-OES for Scandium Quantification
| Parameter | Typical Value in Simple Aqueous Matrix | Expected Performance in Perchlorate Matrix |
| Limit of Detection (LOD) | 0.1 - 2 µg/L | 0.5 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/L | 2 - 30 µg/L |
| Linear Dynamic Range | 3 - 5 orders of magnitude | Generally robust |
| Precision (RSD) | < 2% | < 3% |
Table 3: Performance Characteristics of UV-Vis Spectrophotometry with Xylenol Orange for Scandium Quantification
| Parameter | Typical Value | Expected Performance in Perchlorate Matrix |
| Limit of Detection (LOD) | ~20 µg/L | May be affected by ionic strength |
| Limit of Quantification (LOQ) | ~70 µg/L | Method validation required |
| Linear Range | 0.1 - 1.5 mg/L | Dependent on complex stability |
| Precision (RSD) | < 5% | < 7% |
Experimental Protocols
General Sample Handling and Preparation
Safety Precautions: Perchlorate solutions can be explosive when heated or mixed with organic materials. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated area.
Materials and Reagents:
-
Scandium standard solution (1000 mg/L), traceable to a certified reference material.
-
Perchloric acid (HClO₄), trace metal grade.
-
Nitric acid (HNO₃), trace metal grade.
-
Deionized water (18.2 MΩ·cm).
-
Internal standards for ICP-MS (e.g., Yttrium-89, Rhodium-103, Indium-115), as appropriate.
Standard Preparation:
-
Prepare a series of scandium calibration standards by diluting the stock solution with a matrix that matches the perchlorate concentration of the samples.
-
For ICP-MS, add an internal standard to all blanks, standards, and samples to a final concentration of, for example, 10 µg/L.
Protocol for Scandium Quantification by ICP-MS
Principle: ICP-MS measures the mass-to-charge ratio of ions generated in a high-temperature argon plasma. The high sensitivity allows for the determination of scandium at trace levels. The primary isotope for scandium is ⁴⁵Sc.
Instrumentation and Operating Conditions (Typical):
-
ICP-MS Spectrometer: Equipped with a collision/reaction cell to minimize polyatomic interferences.
-
Nebulizer: Standard concentric or a high-solids nebulizer.
-
Spray Chamber: Scott-type or cyclonic, potentially cooled.
-
RF Power: 1300 - 1600 W.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.8 - 1.2 L/min.
-
Nebulizer Gas Flow: 0.7 - 1.0 L/min.
-
Collision/Reaction Gas: Helium or Hydrogen (if required for interference removal).
Procedure:
-
Sample Preparation: Dilute the perchlorate samples with 2% (v/v) nitric acid to a concentration within the linear dynamic range of the instrument. High dilutions are often necessary to minimize matrix effects.
-
Instrument Tuning: Tune the ICP-MS according to the manufacturer's recommendations to ensure optimal sensitivity and resolution.
-
Calibration: Analyze the prepared calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Analyze the prepared samples.
-
Quality Control: Analyze a blank and a quality control standard after every 10-15 samples to monitor for contamination and instrument drift.
Matrix Effect Mitigation:
-
Dilution: The most straightforward approach to reduce the total dissolved solids (TDS) concentration.
-
Internal Standardization: Use an internal standard with similar mass and ionization potential to scandium (e.g., ⁸⁹Y) to correct for signal drift and suppression.
-
Matrix Matching: Prepare calibration standards in a perchlorate solution of the same concentration as the samples.
-
High-Solids Introduction System: Employ a specialized nebulizer and spray chamber designed for high TDS samples.
Protocol for Scandium Quantification by ICP-OES
Principle: ICP-OES measures the characteristic light emitted by scandium atoms and ions excited in an argon plasma. It is a robust technique suitable for higher scandium concentrations.
Instrumentation and Operating Conditions (Typical):
-
ICP-OES Spectrometer: With axial or dual (axial and radial) plasma viewing.
-
Nebulizer: Standard concentric or V-groove.
-
Spray Chamber: Scott-type or cyclonic.
-
RF Power: 1100 - 1500 W.
-
Plasma Gas Flow: 12 - 18 L/min.
-
Auxiliary Gas Flow: 0.5 - 1.5 L/min.
-
Nebulizer Gas Flow: 0.5 - 1.0 L/min.
-
Recommended Wavelengths for Sc: 361.383 nm, 357.253 nm, 424.683 nm (selection depends on potential spectral interferences).
Procedure:
-
Sample Preparation: Dilute the perchlorate samples with 2% (v/v) nitric acid if necessary to fall within the linear range of the calibration.
-
Instrument Warm-up and Optimization: Allow the instrument to warm up for at least 30 minutes. Optimize the plasma viewing position for the best signal-to-background ratio.
-
Calibration: Aspirate the calibration standards and generate a calibration curve.
-
Sample Analysis: Aspirate the samples and measure the emission intensity.
-
Quality Control: Run blanks and check standards periodically.
Matrix Effect Mitigation:
-
Radial Plasma Viewing: Less sensitive than axial viewing but also less susceptible to matrix effects.
-
Internal Standardization: Can be used to improve precision.
-
Matrix Matching: Prepare standards in a similar perchlorate matrix.
-
Standard Addition: A useful technique for complex matrices where matrix effects are significant and variable.
Protocol for Scandium Quantification by UV-Vis Spectrophotometry with Xylenol Orange
Principle: Scandium forms a colored complex with the indicator xylenol orange in a slightly acidic solution. The absorbance of this complex is measured at a specific wavelength and is proportional to the scandium concentration.
Reagents:
-
Xylenol Orange (XO) solution (0.05% w/v): Dissolve 50 mg of xylenol orange in 100 mL of deionized water.
-
Buffer solution (pH 6.0): Prepare an acetate (B1210297) buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Scandium working standards: Prepare a series of scandium standards (e.g., 0.1, 0.5, 1.0, 1.5 mg/L) in the same perchlorate matrix as the samples.
Procedure:
-
Complex Formation: To a 10 mL volumetric flask, add a known volume of the sample or standard solution.
-
Add 1 mL of the acetate buffer solution (pH 6.0).
-
Add 1 mL of the 0.05% xylenol orange solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 30 minutes for full color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 570 nm for the Sc-XO complex. Use a reagent blank (containing all reagents except scandium) to zero the spectrophotometer.
-
Calibration: Plot a calibration curve of absorbance versus scandium concentration for the standards.
-
Quantification: Determine the concentration of scandium in the samples from the calibration curve.
Potential Interferences:
-
Perchlorate: High concentrations of perchlorate may alter the ionic strength of the solution, potentially affecting the stability and absorbance of the Sc-XO complex. It is crucial to matrix-match the standards and samples.
-
Other Metal Ions: Many other metal ions (e.g., Fe³⁺, Al³⁺, Zr⁴⁺, Th⁴⁺) also form colored complexes with xylenol orange and will interfere. Masking agents or a prior separation step may be necessary if these ions are present at significant concentrations.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general experimental workflow for the quantification of scandium in perchlorate solutions.
Application Notes and Protocols for Safe Handling and Storage of Scandium Perchlorate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium perchlorate (B79767), Sc(ClO₄)₃, is a powerful Lewis acid and oxidizing agent utilized in various chemical syntheses. Its solutions, typically aqueous, are highly reactive and pose significant safety risks if not handled and stored correctly. These application notes provide detailed procedures and safety information to mitigate the hazards associated with the use of scandium perchlorate solutions in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of personnel and the integrity of research.
Hazard Identification and Classification
This compound is a strong oxidizer and can cause or intensify fire.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1][2] Contact with combustible materials may lead to fire or explosion.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Oxidizing Liquids | Category 2 | H272: May intensify fire; oxidizer[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes available data for this compound and, for comparative purposes, data for the more well-studied sodium perchlorate.
| Property | Value (this compound) | Value (Sodium Perchlorate) |
| Molecular Formula | Sc(ClO₄)₃ | NaClO₄ |
| Molecular Weight | 343.30 g/mol [1][2] | 122.44 g/mol |
| Appearance | Colorless liquid (for solutions)[1] | White crystalline solid |
| Density (of 40-50% aq. solution) | 1.449 g/mL at 25 °C[3] | ~1.32 g/mL (for ~70% w/v solution) |
| Vapor Pressure (of 40% aq. solution) | 0.12 psi @ 20 °C; 1.68 psi @ 55 °C | Not available |
| Solubility in Water | Soluble[3] | 209 g/100 mL at 20 °C |
| Solubility in Organic Solvents | Data not available. Assumed to be soluble in polar organic solvents. | Soluble in methanol, ethanol, acetone |
Toxicological Data
| Endpoint | Value (Sodium Perchlorate) | Species |
| Oral LD50 | 2100 mg/kg[5] | Rat |
| Dermal LD50 | Data not available | - |
| Inhalation LC50 | Data not available | - |
Health Effects:
-
Eye Contact: Causes serious eye damage.[5]
-
Skin Contact: Causes severe skin burns.[5]
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
Safe Handling Procedures
5.1. Personal Protective Equipment (PPE)
When handling this compound solutions, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Gloves: Neoprene or butyl rubber gloves. Inspect gloves for any signs of degradation before use.
5.2. Engineering Controls
-
All work with this compound solutions must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills or reactions.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]
5.3. General Handling Practices
-
Always handle this compound solutions in the smallest quantities necessary for the experiment.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not heat this compound solutions unless specifically required by a validated protocol, as this can lead to the formation of explosive anhydrous perchlorates.
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Ground and bond all containers and transfer equipment to prevent static discharge.
-
Never return unused solution to the original container.
Storage Procedures
-
Store this compound solutions in their original, tightly sealed containers.
-
Store in a cool, dry, well-ventilated area designated for oxidizing and corrosive materials.
-
Store separately and away from combustible and flammable materials, organic solvents, reducing agents, and strong acids.[6] Incompatible materials are detailed in the table below.
-
Store in a secondary containment tray made of a compatible material (e.g., glass or ceramic).
Incompatible Materials:
| Material Class | Examples |
| Combustible Materials | Wood, paper, cloth, oils, grease |
| Organic Solvents | Acetone, ethanol, methanol, etc. |
| Reducing Agents | Metal powders, hydrides, sulfur compounds |
| Strong Acids | Sulfuric acid, nitric acid |
Experimental Protocol: this compound Catalyzed Aldol (B89426) Reaction
This protocol provides a general procedure for a Mukaiyama aldol reaction using this compound as a catalyst. This reaction should be performed by trained personnel with a thorough understanding of the associated hazards.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl (B83357) enol ether (1.2 mmol)
-
This compound solution (e.g., 40 wt. % in H₂O, 0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Procedure:
-
Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Purge the flask with inert gas.
-
To the flask, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL) via syringe.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the this compound solution (0.05 mmol) to the stirred reaction mixture via syringe.
-
Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over a period of 5-10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Emergency Procedures
8.1. Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not use a fan if flammable vapors are present.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. DO NOT use combustible materials like paper towels or sawdust.
-
Neutralize: For small spills, cautiously neutralize with a weak base such as sodium bicarbonate.
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a soap and water solution.
-
Report: Report the incident to the appropriate safety personnel.
8.2. Fire
-
In case of a fire involving this compound, use a Class D fire extinguisher (for combustible metals) or a CO₂ extinguisher. DO NOT use water, as it can react with the material and spread contamination.
-
Evacuate the area and activate the fire alarm.
8.3. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste.
-
Collect all waste in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste, especially organic solvents or combustible materials.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Visual Protocols
References
Application Notes and Protocols: Scandium Perchlorate as a Precursor in High-Performance Electronic Materials Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
While scandium perchlorate (B79767) itself is not extensively documented as an active component in high-performance electronic devices, its utility as a precursor for the synthesis of scandium-based functional materials, such as scandium oxide (Sc₂O₃), is of significant interest to the electronics industry. Scandium oxide is a promising high-k dielectric material, offering a high dielectric constant, a wide bandgap, and excellent thermal stability. These properties make it a potential replacement for silicon dioxide (SiO₂) in next-generation transistors and memory devices, enabling further miniaturization and enhanced performance.
These application notes provide a comprehensive overview of the use of scandium perchlorate as a precursor for synthesizing scandium oxide thin films and detail the subsequent fabrication and characterization of these films for electronic applications.
Data Presentation
The following tables summarize the key physical and electrical properties of scandium oxide (Sc₂O₃) thin films, which can be synthesized using a this compound precursor.
Table 1: Physical Properties of Scandium Oxide (Sc₂O₃) Thin Films
| Property | Value | Conditions/Notes |
| Chemical Formula | Sc₂O₃ | |
| Crystal Structure | Cubic | |
| Density | 3.86 g/cm³ | |
| Melting Point | 2485 °C | |
| Thermal Conductivity | 16.5 W/(m·K) | At 300 K |
| Refractive Index | ~1.9-2.0 | At 550 nm |
Table 2: Electrical Properties of Scandium Oxide (Sc₂O₃) Thin Films for Electronic Applications
| Property | Value | Conditions/Notes |
| Dielectric Constant (k) | 9 - 14 | Frequency dependent |
| Bandgap | ~6.0 eV | |
| Leakage Current Density | 10⁻⁶ - 10⁻⁸ A/cm² | At an electric field of 1 MV/cm |
| Breakdown Field | 4 - 6 MV/cm |
Experimental Protocols
The following protocols outline the synthesis of a scandium oxide precursor solution from this compound and the subsequent deposition and characterization of scandium oxide thin films.
Protocol 1: Synthesis of Scandium Oxide Precursor Solution (Sol-Gel Method)
This protocol describes the preparation of a scandium hydroxide (B78521) sol-gel precursor solution from this compound.
Materials and Equipment:
-
Scandium(III) perchlorate solution (e.g., 40 wt. % in H₂O)
-
Solvent (e.g., 2-methoxyethanol (B45455) or ethanol)
-
Base (e.g., ammonium (B1175870) hydroxide or sodium hydroxide solution)
-
Deionized (DI) water
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Syringe filters (0.22 µm)
Procedure:
-
Precursor Solution Preparation:
-
Dilute the scandium(III) perchlorate solution with the chosen solvent (e.g., 2-methoxyethanol) to achieve the desired molar concentration (typically 0.1 M to 0.5 M).
-
Stir the solution vigorously on a magnetic stirrer.
-
-
Hydrolysis and Condensation:
-
While stirring, slowly add the base solution dropwise to the this compound solution. This will induce hydrolysis and condensation, leading to the formation of a scandium hydroxide precipitate or a colloidal suspension (sol).
-
-
pH Adjustment:
-
Continuously monitor the pH of the solution. A stable sol is often formed in a pH range of 7-9. Adjust the addition of the base to maintain the pH in this range.
-
-
Aging:
-
Allow the resulting sol to age for a period of 12-24 hours at room temperature. This step ensures the completion of the hydrolysis and condensation reactions, resulting in a more homogeneous and stable sol.
-
-
Filtration (Optional):
-
For applications requiring a highly uniform thin film, the aged sol can be filtered through a 0.22 µm syringe filter to remove any large agglomerates.
-
Protocol 2: Deposition of Scandium Oxide Thin Films via Spin Coating
This protocol details the deposition of the scandium oxide precursor thin film onto a substrate using a spin coater.
Materials and Equipment:
-
Scandium hydroxide sol-gel precursor (from Protocol 1)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Pipettes
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, followed by isopropyl alcohol, and finally DI water).
-
Dry the substrates with a stream of nitrogen gas. A clean surface is critical for good film adhesion.
-
-
Dispensing the Sol:
-
Place the cleaned substrate on the chuck of the spin coater.
-
Using a pipette, dispense a sufficient amount of the scandium hydroxide sol onto the center of the substrate.
-
-
Spin Coating:
-
Spread Cycle: Spin the substrate at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to evenly spread the sol across the substrate.
-
High-Speed Cycle: Ramp up the rotational speed to a higher value (e.g., 2000-5000 rpm) for 30-60 seconds to achieve the desired film thickness. The final thickness is primarily determined by the sol viscosity and the high-speed spin parameters.
-
-
Pre-annealing (Drying):
-
After spin coating, place the substrate on a hotplate at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent and form a gel film.
-
-
Multi-layer Deposition (Optional):
-
For thicker films, repeat steps 2-4. A brief pre-annealing step should be performed after each layer deposition.
-
Protocol 3: Thermal Annealing of Scandium Oxide Thin Films
This protocol describes the thermal annealing process to convert the deposited precursor film into a dense scandium oxide (Sc₂O₃) film.
Materials and Equipment:
-
Substrate with deposited scandium oxide precursor film
-
High-temperature furnace (e.g., tube furnace or rapid thermal annealing system)
Procedure:
-
Furnace Preparation:
-
Ensure the furnace is clean and has a controlled atmosphere (e.g., air, oxygen, or an inert gas like nitrogen or argon), depending on the desired film properties.
-
-
Annealing:
-
Place the substrate in the furnace.
-
Ramp up the temperature to the desired annealing temperature, typically in the range of 400-800 °C. The optimal temperature will depend on the precursor and the desired crystallinity of the film.
-
Hold the temperature for a specific duration (e.g., 30-60 minutes).
-
-
Cooling:
-
After the annealing period, allow the substrate to cool down slowly to room temperature within the furnace to prevent thermal shock and cracking of the film.
-
Visualizations
Synthesis and Deposition Workflow
Catalytic Applications of Scandium Salts in Polymerization Reactions: Application Notes and Protocols
A notable scarcity of published research exists on the specific use of scandium perchlorate (B79767) in polymerization catalysis. However, due to its analogous nature as a potent Lewis acid, the well-documented catalytic activity of scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) serves as an excellent model. This document provides detailed application notes and protocols for scandium-catalyzed polymerization reactions, drawing upon the extensive literature available for scandium triflate.
Introduction
Scandium(III) salts, particularly scandium trifluoromethanesulfonate (Sc(OTf)₃), are highly effective Lewis acid catalysts for a variety of polymerization reactions. Their notable features include high catalytic activity, tolerance to certain functional groups, and the ability to promote controlled/living polymerizations, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This document outlines the application of scandium salts in two major types of polymerization: Ring-Opening Polymerization (ROP) of lactones and Cationic Polymerization of vinyl ethers.
Ring-Opening Polymerization (ROP) of Lactones
Scandium triflate is a versatile catalyst for the ROP of various lactones, such as ε-caprolactone (CL), δ-valerolactone, and β-butyrolactone, leading to the formation of aliphatic polyesters. The polymerization is believed to proceed via a monomer-activation mechanism.
Quantitative Data Summary
The following table summarizes representative data for the Sc(OTf)₃-catalyzed ring-opening polymerization of ε-caprolactone.
| Entry | Monomer/Catalyst Ratio | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200 | Benzyl (B1604629) Alcohol | Toluene (B28343) | 25 | 2 | >95 | 25,000 | 1.18 |
| 2 | 400 | n-Butanol | Toluene | 60 | 1 | >95 | - | - |
| 3 | 100 | Ethanol | Toluene | 25 | 4 | 98 | 11,400 | 1.20 |
| 4 | 200 | Ethanol | Toluene | 25 | 6 | 99 | 22,500 | 1.25 |
Experimental Protocols
Protocol 2.2.1: Homopolymerization of ε-Caprolactone
This protocol describes the general procedure for the synthesis of poly(ε-caprolactone) using scandium triflate as a catalyst and an alcohol as an initiator.
Materials:
-
Scandium trifluoromethanesulfonate (Sc(OTf)₃)
-
ε-Caprolactone (CL), freshly distilled over CaH₂
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Sc(OTf)₃ (e.g., 0.05 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 10 mL) to the flask and stir to dissolve the catalyst.
-
Inject the desired amount of benzyl alcohol (e.g., 0.1 mmol) as the initiator.
-
Add the purified ε-caprolactone (e.g., 10 mmol) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the polymerization progress by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Protocol 2.2.2: Synthesis of Poly(styrene)-block-poly(ε-caprolactone) Block Copolymer
This protocol outlines a two-step procedure for the synthesis of a block copolymer, starting with the polymerization of styrene (B11656) followed by the ring-opening polymerization of ε-caprolactone.
Materials:
-
(C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) (scandium pre-catalyst)
-
Styrene, freshly distilled
-
ε-Caprolactone (CL), freshly distilled over CaH₂
-
Toluene, anhydrous
Procedure: Step 1: Synthesis of Polystyrene Block
-
In a glovebox, dissolve the scandium pre-catalyst in anhydrous toluene in a Schlenk flask.
-
Add the desired amount of styrene monomer.
-
Stir the mixture at room temperature until the polymerization of styrene is complete (monitor by ¹H NMR).
Step 2: Synthesis of Poly(ε-caprolactone) Block
-
To the living polystyrene solution from Step 1, add the desired amount of ε-caprolactone.
-
Continue stirring at room temperature or slightly elevated temperature (e.g., 50 °C) to facilitate the ring-opening polymerization.
-
Monitor the polymerization of ε-caprolactone by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air or by adding methanol.
-
Precipitate, collect, and dry the block copolymer as described in Protocol 2.2.1.
-
Characterize the resulting block copolymer using GPC and NMR to confirm the block structure.
Polymerization Mechanism and Workflow
Caption: Ring-Opening Polymerization (ROP) of Lactones Catalyzed by Sc(OTf)₃.
Cationic Polymerization of Vinyl Ethers
Scandium triflate can also catalyze the cationic polymerization of electron-rich olefins like vinyl ethers. The high Lewis acidity of the scandium center initiates the polymerization by generating a carbocationic active species.
Quantitative Data Summary
The following table presents data for the Sc(OTf)₃-catalyzed polymerization of various vinyl ethers.
| Entry | Monomer | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Isobutyl vinyl ether | 500 | Toluene | 0 | 1 | 95 | 48,000 | 1.30 |
| 2 | Ethyl vinyl ether | 500 | Hexane | -20 | 6 | >90 | - | - |
| 3 | Benzyl vinyl ether | 200 | CH₂Cl₂ | -78 | 0.5 | 99 | 21,000 | 1.15 |
Experimental Protocols
Protocol 3.2.1: Cationic Polymerization of Isobutyl Vinyl Ether
This protocol provides a general method for the cationic polymerization of a vinyl ether.
Materials:
-
Scandium trifluoromethanesulfonate (Sc(OTf)₃)
-
Isobutyl vinyl ether (IBVE), dried over CaH₂ and distilled
-
Toluene, anhydrous
-
Methanol (for quenching)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a stock solution of Sc(OTf)₃ in anhydrous toluene.
-
In a separate, flame-dried flask, add the desired amount of anhydrous toluene.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C) in an appropriate bath.
-
Inject the purified isobutyl vinyl ether into the cooled toluene.
-
Initiate the polymerization by rapidly adding the required amount of the Sc(OTf)₃ stock solution via syringe.
-
Stir the reaction mixture vigorously. The polymerization is often very fast.
-
After the desired time, quench the polymerization by adding a small volume of methanol.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent and unreacted monomer under reduced pressure.
-
Dry the resulting polymer in a vacuum oven to a constant weight.
-
Characterize the polymer using GPC for Mn and PDI determination.
Polymerization Workflow
Caption: Experimental Workflow for Cationic Polymerization of Vinyl Ethers.
Safety and Handling
-
Scandium salts should be handled in a fume hood.
-
Anhydrous solvents and freshly purified monomers are crucial for achieving controlled polymerizations.
-
Reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent premature termination by moisture.
-
Cationic polymerizations can be highly exothermic and proceed rapidly; appropriate temperature control is essential.
These application notes provide a foundation for utilizing scandium salts as effective catalysts in polymerization reactions. Researchers and professionals in drug development can adapt these protocols to synthesize a wide range of polyesters and polyvinyl ethers with tailored properties for various applications.
Application Notes and Protocols for Scandium-Catalyzed Diels-Alder Reactions
A anotação do pesquisador: Extensive literature searches for detailed experimental protocols and quantitative data on the use of scandium perchlorate (B79767) (Sc(ClO4)3) as a catalyst for Diels-Alder reactions did not yield specific examples. Scandium perchlorate is a known Lewis acid, and its synthesis from scandium oxide and perchloric acid is documented.[1][2] However, its application in this specific organic transformation appears to be not widely reported in the available scientific literature.
In contrast, scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)3) is a well-established and highly effective Lewis acid catalyst for Diels-Alder reactions.[3][4] It is recognized for its high selectivity, stability, and ability to function under mild conditions.[3] Therefore, to provide a comprehensive and useful guide, the following application notes and protocols will focus on the use of scandium triflate as a representative scandium-based catalyst. The principles and experimental setups described are likely transferable to other scandium salts like this compound, with appropriate adjustments for catalyst loading and reaction conditions.
I. Visão geral e vantagens dos catalisadores de escândio
A reação de Diels-Alder é uma ferramenta poderosa na síntese orgânica para a formação de anéis de seis membros.[3] A catálise ácida de Lewis desempenha um papel crucial no aprimoramento da reatividade e seletividade desta reação.[5][6][7] Os sais de escândio, particularmente o triflato de escândio, surgiram como catalisadores ideais devido às suas propriedades únicas.[3]
Vantagens dos catalisadores de triflato de escândio:
-
Alta acidez de Lewis: O triflato de escândio é um ácido de Lewis forte que se coordena eficazmente com o dienófilo, aumentando a sua eletrofilicidade e acelerando a taxa de reação.[3]
-
Condições de reação amenas: As reações podem muitas vezes ser conduzidas à temperatura ambiente ou com aquecimento suave, o que é benéfico para substratos sensíveis.[3]
-
Estabilidade da água: Ao contrário de muitos ácidos de Lewis tradicionais, o triflato de escândio é estável em água e pode até ser utilizado em solventes aquosos, tornando-o mais ecológico.
-
Reciclabilidade: O catalisador pode frequentemente ser recuperado e reutilizado sem perda significativa de atividade.
-
Alta Seletividade: Promove alta diastereo- e enantiosseletividade, especialmente quando usado com ligantes quirais.[4]
II. Dados quantitativos: Reações de Diels-Alder catalisadas por triflato de escândio
A tabela a seguir resume os dados representativos para reações de Diels-Alder catalisadas por triflato de escândio, demonstrando a sua eficácia numa gama de substratos.
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| Cyclopentadiene | Methyl Acrylate | 10 | CH2Cl2 | 0 | 2 | 98 | 95:5 | [8][9] |
| Isoprene | Methyl Vinyl Ketone | 5 | CH2Cl2 | 25 | 3 | 95 | 98:2 | [3] |
| Anthracene | Maleic Anhydride | 10 | Nitroethane | 25 | 12 | 92 | N/A | [3] |
| Cyclopentadiene | Acrolein | 10 | Toluene | -78 | 1 | 85 | 97:3 | [10] |
| Danishefsky's Diene | Benzaldehyde | 5 | CH2Cl2 | -78 | 4 | 90 | >99:1 | [11] |
III. Protocolos Experimentais Detalhados
A. Protocolo Geral para a Reação de Diels-Alder Catalisada por Triflato de Escândio
Este protocolo descreve um procedimento geral para a reação de Diels-Alder entre o ciclopentadieno e o acrilato de metilo.
Materiais:
-
Triflato de escândio (Sc(OTf)3)
-
Ciclopentadieno (recém-craqueado a partir de diciclopentadieno)
-
Acrilato de metilo
-
Diclorometano (CH2Cl2), anidro
-
Frasco de fundo redondo
-
Barra de agitação magnética
-
Seringas
-
Septo de borracha
-
Atmosfera de azoto ou árgon
-
Banho de gelo
Procedimento:
-
Secar um frasco de fundo redondo equipado com uma barra de agitação magnética em estufa e deixar arrefecer sob uma corrente de azoto ou árgon.
-
Adicionar triflato de escândio (0.1 mmol, 10 mol%) ao frasco.
-
Adicionar diclorometano anidro (5 mL) através de uma seringa.
-
Arrefecer a mistura até 0 °C utilizando um banho de gelo.
-
Adicionar acrilato de metilo (1.0 mmol, 1.0 equiv) à mistura de reação através de uma seringa.
-
Adicionar lentamente ciclopentadieno recém-craqueado (1.2 mmol, 1.2 equiv) à mistura de reação.
-
Agitar a reação a 0 °C e monitorizar o seu progresso por cromatografia em camada fina (TLC).
-
Após a conclusão (normalmente 2 horas), saciar a reação adicionando uma solução aquosa saturada de bicarbonato de sódio (10 mL).
-
Extrair a mistura com diclorometano (3 x 15 mL).
-
Combinar as camadas orgânicas, secar sobre sulfato de sódio anidro, filtrar e concentrar sob pressão reduzida.
-
Purificar o produto bruto por cromatografia em coluna de sílica gel para obter o aduto de Diels-Alder.
B. Preparação de Perclorato de Escândio (Referência)
Embora não seja diretamente utilizado nos protocolos de Diels-Alder aqui, a preparação de perclorato de escândio é incluída para fins informativos.[1]
Materiais:
-
Óxido de escândio (Sc2O3)
-
Ácido perclórico (HClO4)
-
Água desionizada
-
Copo de vidro
-
Placa de aquecimento com agitação
Procedimento:
-
Adicionar óxido de escândio a um copo de vidro.
-
Adicionar lentamente ácido perclórico em excesso enquanto agita. A reação é exotérmica.
-
Aquecer suavemente a mistura para garantir a dissolução completa do óxido de escândio.
-
Deixar a solução arrefecer até à temperatura ambiente.
-
A solução resultante de perclorato de escândio pode ser utilizada diretamente ou o sal pode ser cristalizado por evaporação lenta do solvente. Atenção: Os percloratos podem ser explosivos e devem ser manuseados com extremo cuidado.
IV. Visualizações
A. Fluxo de Trabalho Experimental
O seguinte diagrama descreve o fluxo de trabalho geral para a realização de uma reação de Diels-Alder catalisada por escândio.
Caption: Fluxo de trabalho para uma reação de Diels-Alder catalisada por escândio.
B. Ciclo Catalítico
Este diagrama ilustra o ciclo catalítico proposto para a reação de Diels-Alder catalisada por ácido de Lewis.
Caption: Ciclo catalítico para a reação de Diels-Alder com ácido de Lewis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structural analysis of two anhydrous perchlorato complexes of scandium (III): Sc (ClO4)3 and Sc (ClO4)3, 0.25 Cl2O6 [inis.iaea.org]
- 3. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. alfachemic.com [alfachemic.com]
Application Notes and Protocols: Scandium Perchlorate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) perchlorate (B79767), Sc(ClO₄)₃, is a potent Lewis acid catalyst that has shown promise in accelerating a variety of organic transformations, including the synthesis of complex heterocyclic compounds. Its high catalytic activity, often in small concentrations, and compatibility with various functional groups make it an attractive candidate for methodologies in medicinal chemistry and drug discovery. These application notes provide an overview and detailed protocols for the use of scandium perchlorate in the synthesis of three key classes of heterocyclic compounds: dihydropyrimidinones, tetrahydro-β-carbolines, and 1,5-benzodiazepines.
While specific data for this compound is emerging, the protocols and data presented herein are based on established methodologies for analogous metal perchlorates and other scandium salts, providing a strong foundation for the application of Sc(ClO₄)₃ in your research.
I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities. Lewis acid catalysis, including with metal perchlorates, has been shown to significantly improve the efficiency of this reaction.
Quantitative Data
The following table summarizes representative yields and reaction times for the synthesis of dihydropyrimidinones using a metal perchlorate catalyst. While this data was generated using samarium perchlorate (Sm(ClO₄)₃), it serves as a strong predictive benchmark for the performance of this compound under similar conditions.[1][2]
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea (B33335)/Thiourea (B124793) | Time (h) | Yield (%) |
| 1 | 2-phenyl-1,2,3-triazole-4-carbaldehyde | Ethyl acetoacetate | Urea | 9 | 88 |
| 2 | 2-phenyl-1,2,3-triazole-4-carbaldehyde | Methyl acetoacetate | Urea | 9 | 85 |
| 3 | 2-phenyl-1,2,3-triazole-4-carbaldehyde | Acetylacetone | Urea | 6 | 94 |
| 4 | 2-phenyl-1,2,3-triazole-4-carbaldehyde | Ethyl acetoacetate | Thiourea | 9 | 80 |
| 5 | 2-phenyl-1,2,3-triazole-4-carbaldehyde | Methyl acetoacetate | Thiourea | 9 | 77 |
| 6 | 2-phenyl-1,2,3-triazole-4-carbaldehyde | Acetylacetone | Thiourea | 6 | 89 |
Experimental Protocol
General Procedure for the this compound-Catalyzed Biginelli Reaction:
-
To a 50 mL round-bottom flask, add the aldehyde (2 mmol), the β-dicarbonyl compound (2 mmol), urea or thiourea (3 mmol), and this compound (10 mol%).
-
Add ethanol (B145695) (10 mL) as the solvent.
-
The reaction mixture is stirred and heated to reflux (75-80 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Experimental Workflow
References
Troubleshooting & Optimization
Improving the stability of aqueous scandium perchlorate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of aqueous scandium perchlorate (B79767) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why has my clear scandium perchlorate solution turned cloudy or formed a precipitate?
A cloudy appearance or the formation of a white precipitate in your this compound solution is most commonly due to the hydrolysis of the scandium(III) ion.[1][2] Scandium ions have a strong tendency to react with water, leading to the formation of insoluble scandium hydroxide (B78521), Sc(OH)₃, or various scandium oxyhydroxides like ScO(OH).[3] This process is highly dependent on the pH of the solution.
Q2: At what pH does this compound start to precipitate?
Precipitation of scandium hydroxide can begin at a pH as low as 2 for concentrated solutions and up to a pH of 4 for more dilute solutions.[3] To maintain a stable, clear solution, it is critical to keep the pH well within the acidic range. For most applications, maintaining a pH of less than 3 is recommended to prevent hydrolysis and subsequent precipitation.[4]
Q3: How can I prevent my this compound solution from becoming unstable?
The primary method for stabilizing aqueous this compound solutions is to maintain a low pH. This can be achieved by ensuring the solution is sufficiently acidic, typically by adding a small amount of perchloric acid. Storing the solution in a tightly sealed container is also important to prevent the absorption of atmospheric CO₂, which can alter the pH over time.
Q4: Can I redissolve the precipitate that has formed in my solution?
In many cases, the scandium hydroxide precipitate can be redissolved by carefully adding a small amount of concentrated perchloric acid dropwise while stirring until the solution becomes clear. It is crucial to add the acid slowly and monitor the pH to avoid making the solution overly acidic for your intended application.
Q5: What are the recommended storage conditions for aqueous this compound solutions?
Aqueous this compound solutions should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[1] It is advisable to store them at room temperature, as refrigeration could potentially lead to the precipitation of less soluble perchlorate salts, depending on the cation present.[5]
Quantitative Data on Scandium Hydrolysis and Precipitation
The stability of this compound solutions is directly related to the hydrolysis of the Sc³⁺ ion. The following tables summarize key quantitative data related to this process.
Table 1: Hydrolysis Constants of Scandium(III) at 25°C
| Hydrolysis Reaction | –log βpq | Reference |
| Sc³⁺ + H₂O ⇌ Sc(OH)²⁺ + H⁺ | 5.11 ± 0.09 | [2] |
| 2Sc³⁺ + 2H₂O ⇌ Sc₂(OH)₂⁴⁺ + 2H⁺ | 6.14 ± 0.02 | [2] |
| 3Sc³⁺ + 5H₂O ⇌ Sc₃(OH)₅⁴⁺ + 5H⁺ | 17.47 ± 0.03 | [2] |
Table 2: pH Ranges for Scandium Hydroxide Precipitation
| Condition | pH Range for Onset of Precipitation | Reference |
| High Concentration Scandium Solutions | ~ 2 | [3] |
| Low Concentration Scandium Solutions | ~ 4 | [3] |
| General Recommendation for Stability | < 3 | [4] |
Experimental Protocols
Protocol for Preparing a Stable Aqueous this compound Solution
This protocol describes the preparation of a stable 0.1 M this compound stock solution from scandium oxide.
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Perchloric acid (HClO₄), 70%
-
High-purity deionized water
-
Calibrated pH meter
-
Volumetric flasks
-
Glass beaker and stir bar
-
Heating plate/stirrer
Procedure:
-
Calculate Reagents: For 100 mL of a 0.1 M Sc(ClO₄)₃ solution, you will need 0.689 g of Sc₂O₃. The balanced chemical equation is: Sc₂O₃ + 6HClO₄ → 2Sc(ClO₄)₃ + 3H₂O.[6]
-
Dissolution: In a glass beaker, add the calculated amount of Sc₂O₃ to a small volume of deionized water to create a slurry.
-
Acidification: Under constant stirring, slowly add a stoichiometric amount of 70% perchloric acid. A slight excess of acid is recommended to ensure complete dissolution and to maintain a low pH.
-
Heating: Gently heat the solution on a heating plate to facilitate the dissolution of the scandium oxide. Do not boil. The solution should become clear.
-
Cooling and Dilution: Allow the solution to cool to room temperature. Transfer the clear solution to a volumetric flask and dilute to the final volume with deionized water.
-
pH Adjustment and Verification: Measure the pH of the final solution. If the pH is above 3, adjust it by adding a few drops of dilute perchloric acid.
-
Storage: Store the stable solution in a tightly sealed, properly labeled container at room temperature.
Visualizations
Caption: Troubleshooting workflow for an unstable this compound solution.
Caption: Simplified pathway of scandium(III) hydrolysis with increasing pH.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of aqueous perchlorate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Strategies to prevent hydrolysis of scandium-based catalysts in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of scandium-based catalysts in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my scandium-based catalyst losing activity in water?
A1: The loss of catalytic activity in aqueous media is often due to the hydrolysis of the scandium(III) center. While scandium triflate (Sc(OTf)₃) is known to be a water-resistant Lewis acid, many scandium complexes, especially chiral variants, can undergo gradual hydrolysis.[1] This process involves the coordination of water molecules to the Sc³⁺ ion, leading to the formation of less active or inactive hydrolyzed species, such as scandium hydroxide (B78521) [Sc(OH)ₓ] complexes. This deactivation is a common challenge, particularly during catalyst reuse.[1]
Q2: What is catalyst hydrolysis and what species are formed?
A2: Catalyst hydrolysis is the reaction of the scandium cation (Sc³⁺) with water. This process neutralizes the Lewis acidic center, which is crucial for catalysis. Water molecules displace the catalyst's ligands or counter-ions, leading to the formation of various aquated and hydroxylated species. The equilibrium in aqueous solution can be complex, involving species such as [Sc(H₂O)₆]³⁺, Sc(OH)²⁺, and various polynuclear hydroxo complexes. The formation of these species reduces the concentration of the active catalytic species, leading to a decrease in reaction rate and efficiency.
Q3: Are all scandium salts equally stable in water?
A3: No, the stability of scandium catalysts in water is significantly influenced by the counter-anion. Scandium triflate (Sc(OTf)₃) is notably more stable and effective in aqueous environments compared to typical Lewis acids like AlCl₃ or SnCl₄, which decompose rapidly.[2] However, research has shown that replacing the triflate anion with a dodecyl sulfate (B86663) (DS) anion can significantly improve both the catalytic performance and the lifetime of polystyrene-immobilized chiral scandium catalysts, suggesting a greater resistance to hydrolysis.[1]
Q4: How does pH affect the stability and activity of my scandium catalyst?
A4: The pH of the aqueous medium is a critical parameter. Scandium(III) ions are prone to precipitation as scandium hydroxide [Sc(OH)₃] at a pH of approximately 8-9.[3] Maintaining a slightly acidic to neutral pH is generally advisable to prevent the bulk precipitation of the catalyst. However, the optimal pH can be reaction-specific. It is recommended to perform small-scale trials to determine the ideal pH range for your specific transformation, balancing catalyst stability with reaction performance.
Troubleshooting Guide
Problem 1: Significant drop in yield and enantioselectivity after the first catalyst reuse.
-
Possible Cause: Catalyst hydrolysis and/or leaching of the scandium metal into the aqueous phase. Even with immobilization, gradual hydrolysis can occur, leading to inactive scandium species on the support.[1]
-
Troubleshooting Steps:
-
Analyze the Catalyst: After the first run, recover the catalyst and analyze it using techniques like Inductively Coupled Plasma (ICP) to check for scandium leaching and elemental analysis to assess changes in the ligand/metal ratio.[1]
-
Modify the Catalyst:
-
Change the Anion: If using a triflate-based catalyst, consider synthesizing a version with dodecyl sulfate (DS) anions, which has been shown to improve reusability.[1]
-
Enhance Immobilization: Ensure the catalyst is securely anchored to the support. If using a polymer support, confirm the stability of the linkage between the ligand and the polymer backbone.
-
-
Optimize Reaction Conditions:
-
Minimize Water Content: If the reaction allows, use a co-solvent system (e.g., THF/water) to reduce the concentration of water.
-
Use Surfactants: The addition of surfactants like sodium dodecyl sulfate (SDS) can create micelles, providing a hydrophobic microenvironment for the catalyst and substrates, which can protect the catalyst from bulk water.
-
-
Problem 2: My reaction is sluggish or does not proceed in water.
-
Possible Cause: Poor solubility of substrates in the aqueous medium, preventing them from interacting with the catalyst within the micelles or at the catalyst's active sites.
-
Troubleshooting Steps:
-
Incorporate Surfactants: Use of a surfactant is often essential for reactions involving hydrophobic substrates in water. Surfactants form micelles that act as "nanoreactors," concentrating the reactants and the catalyst.
-
Increase Stirring Rate: Vigorous stirring is crucial in biphasic or suspension reactions to ensure adequate mass transfer between the organic substrates and the aqueous catalyst phase.
-
Screen Co-solvents: Employing a water-miscible organic co-solvent (e.g., THF, ethanol) can improve the solubility of the substrates. However, the ratio of the co-solvent to water must be optimized, as too much organic solvent can disrupt the beneficial effects of the aqueous medium.
-
Problem 3: The catalyst appears to have changed color or texture after the reaction.
-
Possible Cause: This could indicate a change in the coordination sphere of the scandium ion, potentially due to hydrolysis or the formation of inactive aggregates.
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Characterize the used catalyst with FT-IR or other spectroscopic techniques to identify changes in the ligand structure or the appearance of new bands corresponding to Sc-OH bonds.
-
Review the "Self-Healing" Strategy: For advanced applications, consider designing a ligand with built-in anionic groups (e.g., sulfates). This can create a "self-healing" catalyst where an intramolecular reaction can regenerate the active species after a hydrolysis event.[1]
-
Data Presentation: Catalyst Performance and Reusability
The choice of counter-anion can significantly impact the stability and reusability of immobilized scandium catalysts in aqueous media.
Table 1: Reusability of Polystyrene-Immobilized Chiral Bipyridine-Scandium Catalyst in an Asymmetric Epoxide Ring-Opening Reaction.
| Catalyst Anion | Run Number | Yield (%) | Enantiomeric Excess (ee, %) |
| Triflate (OTf) | 1 | >99 | 91 |
| 2 | 95 | 88 | |
| 3 | 85 | 85 | |
| Dodecyl Sulfate (DS) | 1 | >99 | 93 |
| 5 | >99 | 93 | |
| 10 | 96 | 94 |
Data adapted from studies on polystyrene-immobilized chiral bipyridine-scandium complexes. The results demonstrate the superior stability and reusability of the catalyst with dodecyl sulfate anions compared to triflate anions in an aqueous reaction.[1]
Experimental Protocols
Protocol 1: Synthesis of Polystyrene-Immobilized Chiral Bipyridine-Scandium (Sc-PSBPy) Catalyst
This protocol is a representative procedure based on methodologies for immobilizing chiral ligands on polymer supports.
-
Part A: Synthesis of Polymer-Bound Imidazole (B134444) (PS-Im)
-
To a slurry of Merrifield resin (chloromethylated polystyrene, 1.0 g, ~1.0 mmol/g) in acetonitrile (B52724) (7.0 mL), add imidazole (0.68 g, 10.0 mmol) and a catalytic amount of NaI (0.01 g).
-
Reflux the mixture with stirring for 48 hours.
-
After cooling to room temperature, filter the resin and wash it successively with acetonitrile (3 x 10 mL), 10% aqueous K₂CO₃/MeOH (1:1, 2 x 10 mL), H₂O/MeOH (1:1, 2 x 10 mL), methanol (B129727) (3 x 10 mL), and finally ethyl acetate (B1210297) (3 x 10 mL).
-
Dry the resulting resin (PS-Im) under vacuum overnight.
-
-
Part B: Immobilization of the Chiral Scandium Complex
-
Prepare the chiral scandium complex by stirring the desired chiral bipyridine (BPy) ligand (e.g., 0.1 mmol) with Sc(OTf)₃ or Sc(DS)₃ (0.1 mmol) in a suitable solvent like acetonitrile for several hours.
-
To a solution/suspension of the pre-formed chiral scandium complex in acetonitrile (5 mL), add the synthesized polymer-bound imidazole (PS-Im, 375 mg).
-
Stir the mixture vigorously at 80 °C for 24 hours.
-
After cooling, collect the functionalized resin by filtration.
-
Wash the resin thoroughly with acetonitrile, methanol, and diethyl ether to remove any unreacted complex. Check the washings by IR or TLC to ensure complete removal.
-
Dry the final polystyrene-supported scandium catalyst (Sc-PSBPy) under vacuum at room temperature.
-
Protocol 2: General Procedure for Catalyst Reusability Test (Asymmetric Aldol (B89426) Reaction)
This protocol outlines a general method for testing the reusability of a heterogeneous scandium catalyst in an aqueous aldol reaction.
-
Initial Reaction Setup:
-
To a reaction vial, add the polystyrene-supported scandium catalyst (e.g., 5 mol%).
-
Add water (e.g., 1.0 mL) and a surfactant such as sodium dodecyl sulfate (SDS, e.g., 20 mol%) if required.
-
Add the aldehyde substrate (e.g., 0.2 mmol) and the ketone substrate (e.g., 0.4 mmol).
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature or 40 °C) for the specified time (e.g., 24-48 hours).
-
-
Work-up and Catalyst Recovery:
-
Upon completion (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The heterogeneous catalyst will remain suspended in the aqueous layer or can be separated by filtration if it precipitates.
-
Carefully separate the organic layers. The heterogeneous catalyst can be recovered from the aqueous phase by simple filtration through a pad of Celite or by centrifugation.[4][5]
-
Wash the recovered catalyst sequentially with water and then an organic solvent like ethyl acetate or ethanol (B145695) to remove any adsorbed species.[3][4]
-
Dry the catalyst under vacuum before using it in the next run.
-
-
Subsequent Runs:
-
Use the recovered and dried catalyst for the next reaction cycle under the same conditions.
-
Combine the organic extracts from the work-up, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the yield and by chiral HPLC to determine the enantiomeric excess.
-
Repeat the cycle for the desired number of runs (e.g., 5-10 times) to evaluate the catalyst's stability and performance over time.
-
Visualizations
Caption: Mechanism of scandium catalyst hydrolysis in aqueous media.
Caption: Troubleshooting workflow for deactivating scandium catalysts.
References
Technical Support Center: Optimization of Scandium Perchlorate Catalyst Loading
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing scandium perchlorate (B79767) as a catalyst in organic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of scandium perchlorate catalyst loading.
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction Conversion | 1. Insufficient Catalyst Loading: The amount of this compound is too low to effectively catalyze the reaction. 2. Catalyst Deactivation: The catalyst may have been deactivated by impurities (e.g., water, basic compounds) in the reagents or solvent. 3. Poor Catalyst Solubility: The this compound may not be sufficiently soluble in the chosen reaction solvent. 4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%).[1] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Consider using a co-catalyst that can tolerate trace amounts of water.[2][3] 3. Solvent Screening: Test a range of solvents to find one in which this compound is readily soluble and that is compatible with the reaction. Nitrile solvents like acetonitrile (B52724) are often effective.[1] 4. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress. |
| Formation of Byproducts / Low Selectivity | 1. Excessive Catalyst Loading: Too much catalyst can lead to side reactions or decomposition of starting materials or products. 2. Reaction Temperature is Too High: Elevated temperatures can promote undesired reaction pathways. | 1. Decrease Catalyst Loading: Reduce the catalyst loading incrementally to find the optimal concentration that favors the desired product.[1] 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity. |
| Inconsistent Results / Poor Reproducibility | 1. Hygroscopic Nature of Catalyst: this compound is hygroscopic and can absorb varying amounts of atmospheric moisture, leading to inconsistent activity. 2. Variability in Reagent/Solvent Quality: Impurities in different batches of reagents or solvents can affect the catalyst's performance. | 1. Proper Handling and Storage: Store this compound in a desiccator and handle it in a glovebox or under an inert atmosphere.[4][5][6][7] 2. Consistent Reagent/Solvent Source and Purification: Use reagents and solvents from the same supplier and consider purifying them before use. |
| Catalyst Deactivation During Reaction | 1. Hydrolysis: Trace amounts of water can lead to the hydrolysis of the scandium catalyst over time.[5] 2. Poisoning: The catalyst can be poisoned by certain functional groups in the substrates or by impurities. | 1. Use of Additives: Consider the use of additives that can scavenge water or stabilize the catalyst. 2. Purify Substrates: Ensure substrates are free from impurities that could act as catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound in a new reaction?
A1: A good starting point for catalyst loading is typically in the range of 1-5 mol%.[1] Depending on the reaction, this can be adjusted up or down. For some reactions, loadings as low as 0.1 mol% have been reported to be effective, while others may require up to 10 mol% for optimal results.[1]
Q2: How does the presence of water affect this compound catalyzed reactions?
A2: While scandium-based catalysts are known for their water tolerance compared to other Lewis acids, the presence of water can still impact the reaction.[2][3] Water can lead to hydrolysis of the scandium cation, which may reduce its catalytic activity.[5] For sensitive reactions, it is advisable to use anhydrous conditions.
Q3: Can this compound be recovered and reused?
A3: Yes, one of the advantages of scandium-based catalysts is their potential for recovery and reuse, which makes them a "green" catalyst option.[2] After the reaction, the catalyst can often be recovered through an aqueous work-up and reused in subsequent reactions with minimal loss of activity.[8]
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound is an oxidizing agent and can be corrosive.[4][5] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.[4][5] Always consult the Safety Data Sheet (SDS) before use.[4][5][6][7]
Q5: How can I monitor the progress of a reaction catalyzed by this compound?
A5: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Taking aliquots from the reaction mixture at regular intervals and analyzing them will provide a kinetic profile of the reaction.
Experimental Protocols
General Protocol for Optimization of Catalyst Loading
This protocol outlines a general procedure for optimizing this compound catalyst loading for a generic organic reaction.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or solvents from a solvent purification system.
-
Handle this compound in a glovebox or under an inert atmosphere to minimize exposure to moisture.
-
-
Reaction Setup:
-
Set up a series of parallel reactions in small reaction vials or tubes, each with a magnetic stir bar.
-
To each vial, add the substrate and solvent.
-
Prepare a stock solution of this compound in the reaction solvent to ensure accurate dispensing of small quantities.
-
Add varying amounts of the this compound stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Add the second reactant to initiate the reactions simultaneously.
-
-
Reaction and Monitoring:
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction by taking small aliquots at regular time intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, or NMR).
-
-
Data Analysis:
-
Plot the reaction conversion or product yield as a function of time for each catalyst loading.
-
Determine the optimal catalyst loading that provides the best balance of reaction rate, yield, and selectivity.
-
Data Presentation
Catalyst Loading Optimization for a Hypothetical Reaction: Aldol Condensation
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |
| 1 | 24 | 45 | 40 |
| 2.5 | 18 | 75 | 72 |
| 5 | 12 | 95 | 92 |
| 10 | 12 | 96 | 85 (increased byproducts) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Experimental workflow for catalyst loading optimization.
References
- 1. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. novapublishers.com [novapublishers.com]
- 7. Catalyst regeneration [catalystseurope.org]
- 8. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
Standard work-up procedures for reactions catalyzed by scandium perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the standard work-up procedures, troubleshooting, and frequently asked questions for organic reactions catalyzed by scandium perchlorate (B79767). Given the hazardous nature of perchlorate compounds, adherence to strict safety protocols is paramount throughout the experimental process.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions catalyzed by scandium perchlorate and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The this compound may have decomposed or become hydrated. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction. 3. Reaction Conditions: Temperature, reaction time, or solvent may not be optimal. 4. Substrate Quality: Impurities in the starting materials can inhibit the reaction. | 1. Catalyst Handling: Ensure the this compound is stored in a desiccator and handled under an inert atmosphere if necessary. Consider using a freshly opened bottle or drying the catalyst under vacuum. 2. Optimize Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration. 3. Vary Reaction Conditions: Systematically vary the temperature and reaction time. Screen different aprotic solvents to identify the most suitable one. 4. Purify Substrates: Purify starting materials by distillation, recrystallization, or column chromatography before use. |
| Formation of Byproducts | 1. Side Reactions: The catalyst may be promoting undesired reaction pathways. 2. Decomposition: Starting materials or products may be unstable under the reaction conditions. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity for the desired product. 2. Reduce Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal time to quench the reaction before significant byproduct formation occurs. |
| Difficult Product Isolation | 1. Emulsion Formation during Extraction: The presence of scandium salts can lead to the formation of stable emulsions. 2. Product Co-elution with Catalyst Residues: Scandium species may not be fully removed during the work-up and can interfere with purification. | 1. Break Emulsions: Add a saturated aqueous solution of a neutral salt (e.g., brine) to the separatory funnel to help break the emulsion. Centrifugation can also be effective. 2. Thorough Washing: Wash the organic layer multiple times with water or brine to ensure complete removal of water-soluble scandium salts. |
| Inconsistent Results | 1. Variability in Catalyst Activity: The water content of the this compound can significantly affect its Lewis acidity. 2. Atmospheric Moisture: Reactions sensitive to moisture may be affected by ambient humidity. | 1. Standardize Catalyst: Use this compound from the same batch for a series of experiments. If using a hydrated form, ensure the water content is known and consistent. 2. Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere of nitrogen or argon. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction catalyzed by this compound?
A1: The standard quenching procedure involves the addition of water to the reaction mixture. This deactivates the this compound catalyst by forming hydrated scandium species that are soluble in the aqueous phase. For reactions sensitive to acidic conditions, a dilute aqueous solution of a mild base, such as sodium bicarbonate, can be used for quenching.
Q2: How can I effectively remove the scandium catalyst from my organic product?
A2: After quenching with water, the scandium salts can be removed by performing a liquid-liquid extraction. The organic product is typically extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer should then be washed several times with water and finally with brine to ensure the complete removal of any residual scandium salts.[1]
Q3: What are the recommended purification methods for products from this compound-catalyzed reactions?
A3: Following the aqueous work-up and drying of the organic phase, the crude product can be purified using standard techniques. Flash column chromatography on silica (B1680970) gel is a common and effective method for isolating the desired organic compound from any remaining impurities.[2][3] Recrystallization or distillation can also be employed depending on the physical properties of the product.[4]
Q4: What are the key safety precautions I should take when working with this compound?
A4: this compound is a strong oxidizer and can cause fire or explosion when in contact with combustible materials.[5] It is also corrosive and can cause severe skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Work in a well-ventilated fume hood and keep the catalyst away from heat, sparks, and open flames.[5][7]
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous waste.[7] Due to the presence of the perchlorate anion, it is crucial to follow your institution's specific guidelines for hazardous waste disposal. A common laboratory-scale method for treating perchlorate waste is chemical reduction to the less harmful chloride ion.[8] Do not dispose of perchlorate waste down the drain or in the regular trash.[5][6]
Section 3: Experimental Protocols & Data
Standard Aqueous Work-up Protocol
This protocol outlines a general procedure for the work-up of a reaction catalyzed by this compound.
Catalyst Deactivation and Regeneration
Catalyst deactivation can occur due to poisoning, coking, or thermal degradation.[9][10][11] While regeneration of this compound is not a common laboratory procedure due to its low cost and the hazards involved, understanding deactivation pathways is crucial for troubleshooting.
References
- 1. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. orgsyn.org [orgsyn.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 10. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
- 11. ijset.com [ijset.com]
Identifying and avoiding materials incompatible with scandium perchlorate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with scandium perchlorate (B79767). The following troubleshooting guides and frequently asked questions (FAQs) address common safety concerns related to the handling and use of this powerful oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is scandium perchlorate and why is it considered hazardous?
This compound, with the chemical formula Sc(ClO₄)₃, is a powerful oxidizing agent.[1] Its primary hazard stems from its ability to accelerate the combustion of other materials, potentially leading to fires or explosions.[2] Like other perchlorates, it can form explosive mixtures with a variety of substances, particularly upon heating or friction.
Q2: What are the primary materials to avoid when working with this compound?
As a strong oxidizer, this compound is incompatible with a range of materials. Key substances to avoid include:
-
Strong Reducing Agents: These can react vigorously and sometimes explosively with perchlorates.
-
Combustible Materials: Materials like wood, paper, and cloth can be easily ignited by this compound, especially when heated.[2]
-
Organic Compounds: Mixtures of perchlorates with most organic compounds are reactive and can be explosive.[3] This includes common laboratory solvents, greases, and plastic materials.
-
Finely Powdered Metals: Mixtures with finely powdered metals can be flammable and explosive.
-
Sulfur: Mixtures with sulfur are known to be sensitive and can lead to explosive compositions.
Q3: Are there any specific organic solvents that are particularly dangerous with this compound?
While all organic solvents should be treated with caution, those that are easily oxidized pose a greater risk. This includes alcohols, ethers, ketones, and aldehydes. It is crucial to avoid storing or mixing this compound with these materials.
Q4: Can this compound be heated?
Extreme caution should be exercised when heating this compound. Heating perchlorate salts, especially in the presence of organic materials or other incompatible substances, significantly increases the risk of rapid thermal decomposition and detonation.
Q5: What should I do in case of a this compound spill?
In the event of a spill, do NOT use organic materials like paper towels for cleanup. Instead, use an inert absorbent material such as sand or sodium carbonate to neutralize and contain the spill. The collected waste should be treated as hazardous and disposed of according to institutional safety protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected fuming or discoloration of a this compound mixture. | Reaction with an incompatible material. | Cease the experiment immediately. If safe to do so, cool the reaction vessel. Evacuate the area and consult your institution's safety officer. |
| Crystallization or precipitation in a this compound solution. | Change in temperature or solvent evaporation. | Handle with extreme care. Perchlorate crystals can be shock-sensitive. Do not scrape or apply friction. Consult with a hazardous materials expert for safe disposal. |
| A reaction involving this compound appears to be accelerating uncontrollably. | A runaway exothermic reaction, possibly due to contamination or incompatibility. | Immediately implement emergency cooling procedures if possible without direct contact. Alert others, evacuate the laboratory, and follow emergency protocols. |
Incompatible Materials Summary
The following table summarizes materials known to be incompatible with perchlorates and, by extension, this compound. The nature of the hazard is also described.
| Material Class | Specific Examples | Nature of Hazard |
| Strong Reducing Agents | Hydrides (e.g., sodium borohydride, lithium aluminum hydride), active metals (e.g., sodium, potassium, magnesium) | Violent, exothermic, and potentially explosive reactions. |
| Organic Compounds | Alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether), ketones (e.g., acetone), aldehydes, organic acids, oils, greases, plastics | Formation of highly sensitive and explosive mixtures, especially upon heating, friction, or impact. |
| Combustible Materials | Wood, paper, cardboard, fabrics | This compound acts as a strong oxidizer, significantly increasing the risk of ignition and the intensity of a fire. |
| Finely Powdered Metals | Aluminum, iron, magnesium, zinc | Can form friction-sensitive and explosive mixtures. |
| Sulfur and Sulfides | Elemental sulfur, hydrogen sulfide | Forms highly sensitive explosive mixtures. |
| Strong Acids | Concentrated sulfuric acid | Can lead to the formation of anhydrous perchloric acid, which is extremely unstable and explosive. |
Experimental Protocol: Chemical Compatibility Testing of Materials with this compound
This protocol is adapted from general principles for compatibility testing of energetic materials, such as those found in NATO STANAG 4147. It is intended to be a guideline and should be adapted to specific laboratory conditions and safety protocols.
Objective: To determine the chemical compatibility of a candidate material with this compound by observing thermal behavior using Differential Scanning Calorimetry (DSC).
Materials:
-
This compound solution
-
Candidate material for testing
-
High-pressure DSC pans
-
Analytical balance
-
Small, non-metallic spatula
Experimental Workflow:
References
Guidelines for the safe disposal of scandium perchlorate waste
This guide provides essential information for the safe handling and disposal of scandium perchlorate (B79767) waste. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health & Safety (EH&S) department for specific protocols and compliance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with scandium perchlorate waste?
A1: this compound is a strong oxidizing agent and is corrosive.[1][2][3] The primary hazards include:
-
Fire and Explosion Risk: As a powerful oxidizer, it can intensify fires or cause explosions, especially when in contact with combustible, organic, or reducing materials.[4] Mixtures of perchlorates with many oxidizable substances are explosive.[5]
-
Corrosivity: It can cause severe skin burns and serious eye damage.[1][2]
-
Reactivity: Perchlorates are classified as reactive hazardous waste (RCRA code D001) by the EPA.[6][7] This means they can be unstable, react violently with water, or generate toxic gases.
Q2: How should I classify this compound waste for disposal?
A2: this compound waste should be classified as a hazardous waste. Because perchlorates are oxidizing chemicals, they are likely to be classified as a D001 RCRA hazardous waste due to their reactivity characteristic.[6][7] Always confirm the classification with your institution's EH&S department, as local regulations may vary.
Q3: Can I neutralize this compound waste in the lab before disposal?
A3: In-lab treatment of perchlorate waste is not recommended for researchers. While neutralization is a common procedure for many acids and bases, perchloric acid and its salts present unique dangers.[8][9] Attempting to neutralize or treat perchlorate waste without a validated protocol and proper safety controls can lead to a violent or explosive reaction. Waste should be disposed of through a licensed hazardous waste disposal company.
Q4: What materials are incompatible with this compound?
A4: To prevent dangerous reactions, this compound waste must be segregated from incompatible materials. These include:
-
Reducing agents[8]
-
Organic compounds and combustible materials (e.g., paper, wood, oils, solvents)[4][10][11]
-
Strong acids and bases[8]
-
Metals (can be corroded by the substance)
Q5: What are the proper procedures for storing this compound waste awaiting pickup?
A5: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[8] Follow these guidelines:
-
Container: Use a compatible, leak-proof container with a tightly sealing lid. The container must be in good condition.[5][12]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the accumulation start date.[5][13]
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Segregation: Store the waste container away from all incompatible materials, particularly flammable liquids and organic solids.[12]
-
Containment: Use secondary containment (such as a spill tray) to capture any potential leaks.[12]
Troubleshooting Guide
| Issue/Scenario | Probable Cause | Recommended Action |
| A small amount of solid this compound has spilled inside a chemical fume hood. | Accidental mishandling during an experiment. | 1. Keep the fume hood sash closed. Wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).[13]2. Cover the spill with a non-combustible absorbent material like dry sand, lime, or soda ash.[14] DO NOT use paper towels or other combustible materials.3. Carefully collect the mixture using non-sparking tools and place it in a designated, labeled hazardous waste container.[15]4. Wipe the area with a damp cloth and place the cleaning materials into the same waste container.[13]5. Contact your institution's EH&S department to report the spill and arrange for waste pickup. |
| The hazardous waste container for this compound is full. | Normal accumulation of waste from experimental procedures. | 1. Securely close the container lid.[5]2. Ensure the hazardous waste label is complete and accurate.3. Move the full container to your lab's designated waste storage area.4. Containers must be removed from the Satellite Accumulation Area within three days of becoming full.[8] Contact your EH&S department immediately to schedule a waste pickup. |
| A colleague has mixed this compound waste with an organic solvent. | Improper waste segregation. | 1. IMMEDIATELY treat this as a high-risk situation due to the potential for an explosive mixture.[4]2. Do not attempt to move the container if it shows any signs of reaction (e.g., heat, gas evolution, discoloration).3. Alert everyone in the immediate vicinity and evacuate the area.4. Contact your institution's emergency response line and EH&S department from a safe location. Provide them with the exact details of the mixed waste. |
Data Presentation
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Oxidizing Solid | 🔥 | Danger | H272: May intensify fire; oxidizer.[1][2] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
Experimental Protocols
Note: The following protocol is a generalized procedure for handling hazardous waste for disposal, not for in-lab treatment. In-laboratory treatment of this compound is not advised.
Protocol 1: Preparing this compound Waste for Disposal
Objective: To safely collect and label this compound waste for pickup by a certified hazardous waste handler.
Materials:
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Designated hazardous waste container (wide-mouth, plastic or glass, with a screw-top lid)[13]
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Fume hood
Procedure:
-
Designate a Waste Container: Select a clean, dry container that is compatible with this compound. Ensure it has a secure, tight-fitting lid.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill in your name, the lab location, and the chemical name: "this compound Waste."[13]
-
Transfer Waste:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully transfer the waste into the container, avoiding spills.
-
If transferring a solution, use a funnel. If transferring a solid, use a powder funnel or scoopula.
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
-
Seal and Store:
-
Arrange for Disposal: Once the container is full or has been in the lab for the maximum allowable time (consult your EH&S department, but it can be up to one year for a partially filled container), contact EH&S to schedule a pickup.[8]
Mandatory Visualizations
Diagram 1: this compound Waste Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound waste.
Diagram 2: Chemical Incompatibility Relationships
Caption: Key chemical incompatibilities for this compound waste.
References
- 1. Scandium(3+) perchlorate | Cl3O12Sc | CID 11013318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Scandium(III) perchlorate 40wt. water 14066-05-8 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epfl.ch [epfl.ch]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. IsoLab - Magnesium perchlorate [isolab.ess.washington.edu]
- 14. benchchem.com [benchchem.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Technical Support Center: Enhancing Reaction Yields and Selectivity with Scandium(III) Perchlorate Catalysts
Disclaimer: While this guide focuses on scandium(III) perchlorate (B79767), detailed experimental data and troubleshooting literature for this specific catalyst are limited. The information provided is largely based on the well-documented and closely related scandium(III) triflate (Sc(OTf)₃), which exhibits similar Lewis acidic properties. Researchers should consider this information as a strong starting point and general guide, with the understanding that reaction conditions may require specific optimization for scandium(III) perchlorate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by scandium(III) perchlorate.
Troubleshooting Guide
This section addresses common issues encountered during experiments using scandium(III) perchlorate catalysts.
| Problem | Potential Causes | Solutions |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The catalyst may have been deactivated by moisture or other impurities. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor Substrate Reactivity: The substrate may be inherently unreactive under the current conditions. 5. Solvent Effects: The chosen solvent may not be optimal for the reaction. | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is rigorously dried. Use anhydrous solvents. 2. Optimize Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for potential side product formation. 4. Increase Reactant Concentration: Higher concentrations can sometimes favor the desired reaction pathway. 5. Solvent Screening: Test a range of anhydrous solvents with varying polarities. |
| Poor Diastereo- or Enantioselectivity | 1. Reaction Temperature: Higher temperatures can often lead to a decrease in selectivity. 2. Solvent Choice: The solvent can significantly influence the transition state geometry. 3. Background (Uncatalyzed) Reaction: A non-selective uncatalyzed reaction may be competing with the catalyzed pathway. 4. Ligand Issues (for chiral systems): The chiral ligand may be impure, used in the wrong ratio, or not optimal for the substrate. | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Solvent Optimization: Screen different solvents to find one that enhances the desired selectivity. 3. Lower Temperature/Shorter Time: Running the reaction at a lower temperature can sometimes suppress the uncatalyzed reaction. 4. Ligand Optimization: Verify the purity of the chiral ligand. Screen different ligands and optimize the scandium-to-ligand ratio. |
| Formation of Side Products/Decomposition | 1. Excessive Catalyst Loading: Too much catalyst can sometimes lead to undesired side reactions. 2. High Reaction Temperature: Can lead to thermal decomposition of starting materials, products, or the catalyst. 3. Presence of Water: Can lead to hydrolysis of substrates or the catalyst, generating byproducts. 4. Reaction Time: Prolonged reaction times can lead to product degradation. | 1. Reduce Catalyst Loading: Titrate the catalyst loading to the minimum effective amount. 2. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at an acceptable rate. 3. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. 4. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Catalyst Deactivation/Lack of Reusability | 1. Hydrolysis: Exposure to water can lead to the formation of less active scandium hydroxide (B78521) species. 2. Poisoning by Lewis Bases: Strong Lewis basic functional groups in the substrates or impurities can irreversibly bind to the scandium center. 3. Leaching (for heterogeneous catalysts): The active scandium species may leach from the solid support. | 1. Aqueous Workup and Reactivation: After an aqueous workup, the recovered catalyst may need to be rigorously dried under vacuum at an elevated temperature to restore its activity. 2. Substrate Purification: Ensure starting materials are free from strong Lewis basic impurities. Protecting groups may be necessary for certain substrates. 3. Choice of Support and Linker: For heterogeneous systems, select a support and linker that strongly binds the scandium catalyst under the reaction conditions. |
| Difficult Product Isolation/Workup | 1. Emulsion Formation: Can occur during aqueous workup, especially with certain organic solvents. 2. Catalyst Removal: Residual scandium salts may be difficult to separate from the desired product. | 1. Solvent Choice for Extraction: Try different extraction solvents or add brine to help break up emulsions. 2. Aqueous Wash: Quench the reaction with water or a saturated aqueous solution of a mild base (e.g., NaHCO₃) to precipitate scandium hydroxides, which can then be filtered off. The catalyst can often be recovered from the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store scandium perchlorate?
A1: this compound is hygroscopic and a strong oxidizing agent. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: Is this compound soluble in common organic solvents?
A2: this compound is generally soluble in a range of polar organic solvents. However, it is crucial to use anhydrous solvents for most applications to prevent catalyst deactivation.
Q3: Can this compound be used in aqueous media?
A3: One of the notable features of some scandium(III) salts, like the triflate, is their water stability, allowing them to act as Lewis acid catalysts in aqueous solutions. While this compound is soluble in water, its catalytic activity in aqueous media will be reaction-dependent and may be diminished due to hydration of the scandium ion. Anhydrous conditions are generally recommended for optimal Lewis acidity.
Q4: How do I prepare a stock solution of the catalyst?
A4: To prepare a stock solution, weigh the required amount of this compound in a dry vial under an inert atmosphere. Add the desired volume of anhydrous solvent via syringe and stir until fully dissolved. The stock solution should be stored under an inert atmosphere and used promptly.
Q5: What is a typical catalyst loading for a reaction?
A5: A typical catalyst loading for scandium(III) catalysts ranges from 0.1 mol% to 10 mol%, depending on the reactivity of the substrate and the specific reaction. It is always advisable to start with a lower loading (e.g., 1-2 mol%) and increase it if the reaction is sluggish.
Q6: Can this compound be recovered and reused?
A6: Yes, one of the advantages of scandium(III) catalysts is their potential for recovery and reuse. After the reaction, the catalyst can often be recovered from the aqueous phase after workup. The aqueous layer can be evaporated, and the resulting solid dried under high vacuum at an elevated temperature to remove water and restore its catalytic activity. The reusability should be confirmed for each specific reaction system.
Q7: How does the activity of this compound compare to other Lewis acids like scandium triflate?
A7: Both this compound and scandium triflate are strong Lewis acids due to the highly electron-withdrawing nature of the perchlorate and triflate anions. Their catalytic activities are expected to be comparable in many reactions. However, the choice of counter-ion can sometimes influence solubility, stability, and reactivity in specific applications. Direct experimental comparison is recommended for a given transformation.
Quantitative Data Presentation
The following tables summarize representative data for reactions catalyzed by scandium(III) triflate, which is expected to have similar catalytic behavior to this compound.
Table 1: Scandium(III) Triflate Catalyzed Diels-Alder Reaction
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo/exo ratio |
| Isoprene | Methyl vinyl ketone | 10 | CH₂Cl₂ | 0 | 3 | 98 | 98:2 |
| Cyclopentadiene | Methyl acrylate | 5 | CH₂Cl₂ | -78 | 1 | 95 | 96:4 |
| 1,3-Cyclohexadiene | Acrolein | 10 | Toluene | 25 | 6 | 92 | 95:5 |
Table 2: Scandium(III) Triflate Catalyzed Mukaiyama Aldol Reaction
| Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | syn/anti ratio |
| Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 1 | CH₂Cl₂ | -78 | 0.5 | 96 | 71:29 |
| Isobutyraldehyde | 1-(tert-Butyldimethylsiloxy)cyclohexene | 5 | CH₂Cl₂ | -78 | 2 | 88 | 95:5 |
| 3-Phenylpropanal | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 2 | Propionitrile | -78 | 4 | 91 | 94:6 |
Experimental Protocols
Representative Protocol: Scandium(III)-Catalyzed Acylation of an Alcohol
This protocol describes the acylation of a primary alcohol using acetic anhydride (B1165640), catalyzed by a scandium(III) salt.
Materials:
-
Scandium(III) perchlorate (or triflate)
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Acetic anhydride
-
Anhydrous solvent (e.g., acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a 50 mL round-bottom flask under an inert atmosphere, add the primary alcohol (e.g., 1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (B52724) (5 mL) to the flask.
-
Reagent Addition: Add acetic anhydride (1.2 mmol, 1.2 equivalents) to the solution.
-
Catalyst Addition: In a separate vial, weigh the scandium(III) perchlorate (0.02 mmol, 2 mol%) under an inert atmosphere and dissolve it in a small amount of anhydrous acetonitrile.
-
Initiation: Add the catalyst solution to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the pure acetylated product.
-
Catalyst Recovery (Optional): The aqueous layer from the workup can be collected and the solvent evaporated under reduced pressure. The resulting solid should be dried under high vacuum at an elevated temperature to recover the scandium catalyst for potential reuse.
Visualizations
Caption: General experimental workflow for a this compound-catalyzed reaction.
Troubleshooting low conversion rates in scandium perchlorate catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in organic reactions catalyzed by scandium perchlorate (B79767), Sc(ClO₄)₃.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely. What is the most common cause when using scandium perchlorate?
A1: The most frequent issue is the deactivation of the this compound catalyst by moisture. Scandium(III) is a hard Lewis acid that readily coordinates with hard bases like water. This hydration can significantly reduce its Lewis acidity and, consequently, its catalytic activity. Even trace amounts of water in solvents or reagents can lead to lower than expected conversion rates.
Q2: How can I ensure my reaction conditions are sufficiently anhydrous for this compound catalysis?
A2: To maintain a rigorously anhydrous environment, follow these steps:
-
Glassware: Oven-dry all glassware at a high temperature (e.g., 150 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (e.g., argon or nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can also be dried using molecular sieves, which should be activated before use.
-
Reagents: Ensure all starting materials are dry. Liquid reagents can be distilled from appropriate drying agents, while solid reagents can be dried under vacuum.
-
Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen.
Q3: I am observing the formation of unexpected byproducts. What could be the cause?
A3: Byproduct formation can stem from several sources:
-
Substrate Decomposition: The high Lewis acidity of this compound can sometimes promote side reactions or decomposition of sensitive substrates.
-
Perchlorate-Mediated Oxidation: While the perchlorate anion is kinetically stable, under certain conditions (e.g., high temperatures), it can act as an oxidant, leading to undesired oxidative side products. This is less common but should be considered for reactions run at elevated temperatures.
-
Alternative Reaction Pathways: The catalyst might be promoting alternative reaction pathways, such as polymerization or rearrangement, especially if the desired reaction is slow.
Q4: How does the catalytic activity of this compound compare to that of scandium triflate?
A4: Both this compound and scandium triflate are powerful Lewis acid catalysts due to the strong electron-withdrawing nature of their respective anions, which makes the scandium center more electron-deficient. Their Lewis acidities are considered to be of a similar magnitude. Scandium triflate is more commonly used and has been more extensively studied, likely due to the potential safety concerns associated with perchlorates. For many reactions, their catalytic activities are expected to be comparable.
Q5: Can I recover and reuse my this compound catalyst?
A5: Yes, one of the advantages of using scandium-based catalysts is the potential for recovery and reuse. After the reaction, the catalyst can often be recovered from the aqueous phase after a standard workup. The recovered catalyst should be thoroughly dried before reuse to ensure its activity is restored. A common procedure involves concentrating the aqueous phase and then drying the resulting solid under high vacuum at an elevated temperature.
Q6: Are there any specific safety precautions I should take when working with this compound?
A6: Yes. While this compound is a stable compound, it is a strong oxidizing agent. It is crucial to avoid heating it in the presence of organic compounds in a concentrated or solid form, as this can lead to explosive mixtures. Always handle the catalyst in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Troubleshooting Guides
Issue 1: Low or No Conversion
This is the most common problem encountered in this compound-catalyzed reactions. The following guide will help you systematically troubleshoot the issue.
Caption: A decision tree for troubleshooting low conversion rates.
The following table illustrates the significant impact of water on the yield of a model Lewis acid-catalyzed reaction. While this data is for a generic Lewis acid, the trend is highly representative of what can be expected with this compound.
| Water Content (ppm in solvent) | Final Conversion (%) | Observations |
| < 10 | > 95 | The reaction proceeds to completion under strictly anhydrous conditions.[1] |
| 50 | ~70 | A noticeable decrease in conversion is observed with minor water contamination. |
| 100 | ~40 | Significant inhibition of the reaction occurs.[1] |
| 250 | < 10 | The catalyst is almost completely quenched by water, leading to reaction failure.[1] |
| > 500 | 0 | No product is formed as the catalyst is fully deactivated.[1] |
-
Glassware Preparation: Place all glassware in an oven at 150 °C for at least 4 hours. Assemble the apparatus while still hot under a stream of dry nitrogen or argon and then allow it to cool to room temperature.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dry the solvent using an appropriate drying agent (e.g., distill from CaH₂ for halogenated solvents or sodium/benzophenone for ethers).
-
Reagent Preparation: Dry liquid reagents by distillation. Dry solid reagents in a vacuum oven (if thermally stable) or by storing them in a desiccator over a strong desiccant like P₄O₁₀.
-
Reaction Setup: Add the this compound and other reagents to the reaction flask under a positive pressure of inert gas. Use dry syringes or cannulas for transferring liquids.
Issue 2: Catalyst Deactivation
If you have confirmed that your reaction conditions are anhydrous, the issue may lie with the catalyst itself.
Caption: Common pathways for this compound deactivation.
If you suspect your catalyst has been deactivated, you can attempt to regenerate it.
-
Workup: After the reaction, quench the reaction mixture with water.
-
Extraction: Separate the organic and aqueous layers. The scandium catalyst will primarily be in the aqueous layer.
-
Concentration: Concentrate the aqueous layer using a rotary evaporator until a solid residue is obtained.
-
Drying: Transfer the solid residue to a flask and dry it under high vacuum at an elevated temperature (e.g., 180 °C) for several hours. This step is crucial to remove coordinated water.
-
Storage: Store the regenerated catalyst in a desiccator over a strong desiccant.
Key Experiments: Methodologies
The following protocols are based on well-established procedures for scandium triflate, which can be adapted for this compound due to their similar catalytic nature.
Experiment 1: Friedel-Crafts Acylation of Anisole
This reaction is a classic example of a Lewis acid-catalyzed acylation.
References
Effect of temperature and solvent on scandium perchlorate catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing scandium perchlorate (B79767) as a catalyst. The information herein focuses on the critical effects of temperature and solvent on catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is scandium perchlorate and why is it used as a catalyst?
This compound, Sc(ClO₄)₃, is a metal salt that functions as a potent Lewis acid catalyst in a variety of organic transformations.[1][2] Its high Lewis acidity allows it to activate a wide range of substrates, often leading to accelerated reaction rates and enhanced selectivity.[3][4] Like other scandium salts such as scandium triflate, it is valued for its ability to catalyze reactions under mild conditions.[5]
Q2: How should I handle and store this compound?
This compound is an oxidizer and can cause skin and eye irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is typically supplied as a 50% w/w aqueous solution.[2] Store the solution in a tightly sealed container in a cool, dry place away from incompatible materials.
Q3: In which solvents is this compound soluble and effective as a catalyst?
This compound is soluble in water and various organic solvents.[3] The choice of solvent is crucial and can dramatically affect the reaction outcome.[6][7] Nitrile solvents like acetonitrile (B52724) (MeCN) are often effective.[8] The polarity of the solvent can influence the catalyst's activity, with more polar solvents sometimes increasing the rate of product formation.[9] However, protic solvents such as methanol (B129727) or water can sometimes inhibit the reaction or lead to side products, although some scandium catalysts are known for their stability in water.[5][8]
Q4: What is a typical starting temperature for a reaction catalyzed by this compound?
A good starting point for many reactions is room temperature (25 °C).[8][10] The optimal temperature can vary significantly depending on the specific reaction. It is common to see a "volcano-shaped" relationship between temperature and yield, where increasing the temperature initially boosts the reaction rate and yield, but excessively high temperatures can lead to the formation of byproducts or catalyst decomposition.[11] For example, in some reactions, an optimal temperature might be around 50 °C.[11]
Q5: How can I monitor the progress of my this compound-catalyzed reaction?
Standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the consumption of starting materials and the formation of the product. For reactions that generate a significant heat flow, reaction calorimetry can also be used to monitor the reaction rate.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature | The reaction may be too cold, resulting in a slow rate, or too hot, leading to byproduct formation or catalyst degradation.[11] Perform small-scale experiments at a range of temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C) to find the optimum. |
| Inappropriate Solvent | The solvent may be inhibiting the catalyst or reacting with the substrates. Protic solvents can sometimes deactivate Lewis acid catalysts.[8] Test a range of aprotic solvents with varying polarities (e.g., dichloromethane, acetonitrile, THF). The use of solvents where the catalyst has better solubility does not always lead to product formation.[6][7] |
| Catalyst Deactivation | Water or other impurities in the reagents or solvent can deactivate the Lewis acid catalyst.[5] Ensure all reagents and solvents are anhydrous. The catalyst itself may also be unstable under the reaction conditions. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to effectively promote the reaction. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then 10 mol%). Note that excessive catalyst can sometimes lead to decreased yield.[11] |
Issue 2: Formation of Multiple Products/Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Elevated temperatures can provide the activation energy for undesired side reactions.[11] Lower the reaction temperature. Analyze the byproducts to understand the side reactions occurring. |
| Solvent Effects | The solvent can influence the selectivity of the reaction.[13] Experiment with solvents of different polarities and coordinating abilities. |
| Prolonged Reaction Time | The desired product might be unstable under the reaction conditions and could be degrading or participating in subsequent reactions over time.[11] Monitor the reaction progress and stop it once the maximum yield of the desired product is reached. |
Issue 3: Reaction is Very Slow or Stalled
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | The reaction may lack sufficient thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Poor Catalyst Solubility | The catalyst may not be sufficiently soluble in the chosen solvent to be effective.[12] Try a different solvent in which the catalyst is more soluble, or consider using a co-solvent. |
| Catalyst Poisoning | Impurities in the starting materials or solvent can act as catalyst poisons. Purify all reagents and use anhydrous, high-purity solvents. |
Data Presentation
The following tables summarize the effects of temperature and solvent on Lewis acid-catalyzed reactions. The data presented is for scandium triflate (Sc(OTf)₃), a closely related and extensively studied Lewis acid catalyst, which can provide valuable insights for optimizing this compound-catalyzed reactions.[3][5]
Table 1: Effect of Temperature on Reaction Yield (Data is illustrative for a generic Lewis acid-catalyzed reaction and based on trends observed for scandium triflate).[11]
| Temperature (°C) | Yield (%) | Observations |
| 25 | 42.2 | Reaction is slow but clean. |
| 50 | 84.5 | Optimal temperature, good yield and rate. |
| 75 | 75.1 | Byproduct formation observed. |
| 100 | 68.7 | Significant byproduct formation and potential catalyst degradation. |
| 125 | 62.2 | Increased decomposition of starting materials and product. |
Table 2: Effect of Solvent on Reaction Outcome (Based on general observations for scandium-catalyzed reactions).[8]
| Solvent | Polarity | Typical Outcome |
| Acetonitrile (MeCN) | Polar Aprotic | Often a good choice, promoting the reaction. |
| Dichloromethane (DCM) | Polar Aprotic | Commonly used, good for solubility of many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Can sometimes inhibit the reaction due to coordination with the Lewis acid.[6][7] |
| Methanol (MeOH) | Protic | Often leads to decreased yield or reaction cessation.[8] |
| Water (H₂O) | Protic | Can deactivate the catalyst, though some scandium catalysts are water-stable.[5][8] |
| Toluene | Nonpolar | May result in slow or no reaction. |
Experimental Protocols
General Protocol for a this compound-Catalyzed Reaction (e.g., Friedel-Crafts Alkylation)
This protocol provides a general starting point. The specific amounts, temperature, and reaction time should be optimized for each unique reaction.
Materials:
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Aromatic substrate (e.g., anisole)
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Alkylating agent (e.g., benzyl (B1604629) chloride)
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This compound solution (50% w/w in H₂O)
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Anhydrous solvent (e.g., acetonitrile)
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Round-bottom flask with a magnetic stir bar
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Nitrogen or argon atmosphere setup
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Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, organic solvents for extraction)
Procedure:
-
Setup: Dry the glassware in an oven and assemble under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the reaction flask, add the aromatic substrate (1.0 mmol) and the anhydrous solvent (5 mL).
-
Catalyst Addition: Add the this compound solution (typically 1-10 mol%). Note: The water from the catalyst solution may affect the reaction. For water-sensitive reactions, using an anhydrous scandium salt like scandium triflate might be preferable.
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Initiation: Add the alkylating agent (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C or 50 °C).
-
Monitoring: Monitor the reaction's progress using TLC or GC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for optimizing a this compound-catalyzed reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scandium(III) perchlorate, 50% w/w aq. soln., Reagent Grade, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regeneration and Reuse of Scandium Perchlorate Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the regeneration and reuse of scandium perchlorate (B79767) (Sc(ClO₄)₃) catalysts. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is scandium perchlorate and what are its primary applications in catalysis?
A1: this compound, Sc(ClO₄)₃, is a powerful Lewis acid catalyst.[1] Due to the strong electron-withdrawing nature of the perchlorate anions, the scandium(III) center is highly electron-deficient, making it an exceptionally effective catalyst for a variety of organic transformations. Its applications are analogous to those of other strong Lewis acids like scandium triflate, including in Friedel-Crafts reactions, Michael additions, and other carbon-carbon bond-forming reactions.[2][3]
Q2: What are the common signs of this compound catalyst deactivation?
A2: Deactivation of this compound catalysts typically manifests as a significant decrease in reaction rate, lower product yields, and reduced selectivity compared to reactions with a fresh catalyst. Visual changes, such as a change in the color or clarity of the reaction mixture, may also indicate catalyst degradation or the formation of insoluble byproducts.
Q3: What are the primary mechanisms of this compound catalyst deactivation?
A3: While specific studies on this compound are limited, the deactivation mechanisms can be inferred from related Lewis acid catalysts. The most probable causes include:
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Hydrolysis: Scandium(III) ions are susceptible to hydrolysis, especially in the presence of trace amounts of water, which can lead to the formation of less active scandium hydroxide (B78521) or oxo-bridged species.[4][5]
-
Poisoning: Basic impurities in the reactants or solvents can coordinate to the scandium center, neutralizing its Lewis acidity.
-
Fouling: Polymeric or insoluble byproducts from the reaction can encapsulate the catalyst, blocking access to the active sites.
-
Anion Decomposition: While perchlorates are generally stable, under harsh reaction conditions, the perchlorate anion could potentially decompose, leading to a change in the catalyst's structure and activity.
Q4: Can this compound catalysts be regenerated and reused?
A4: Yes, in principle, this compound catalysts can be regenerated and reused. The success of regeneration depends on the primary deactivation mechanism. If deactivation is due to hydrolysis or poisoning by weak bases, the catalyst can often be recovered. However, severe fouling or anion decomposition may be irreversible.
Q5: How many times can a this compound catalyst be reused?
A5: The number of times a this compound catalyst can be reused effectively depends on the specific reaction conditions, the purity of the reagents, and the efficiency of the regeneration protocol. With a robust regeneration procedure, it may be possible to reuse the catalyst multiple times without a significant loss of activity. However, some loss of catalyst during the recovery process is inevitable.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Sudden drop in catalytic activity | Introduction of a catalyst poison: Water, amines, or other basic impurities in the reactants or solvent. | Ensure all reactants and solvents are rigorously dried and purified before use. Consider passing solvents through a column of activated alumina. |
| Gradual decrease in activity over several runs | Progressive hydrolysis of the catalyst: Accumulation of water in the reaction system over time. | Implement a more stringent drying protocol for the recovered catalyst between runs. Consider performing the reaction under an inert atmosphere. |
| Leaching of the catalyst: The catalyst may be partially soluble in the work-up solvent, leading to loss during recovery.[6] | Optimize the work-up procedure to minimize catalyst loss. Consider extraction with a solvent in which the catalyst is insoluble. | |
| Formation of insoluble material in the reaction | Fouling of the catalyst: Polymerization or precipitation of byproducts on the catalyst surface. | At the end of the reaction, attempt to dissolve the byproducts with a suitable solvent wash before recovering the catalyst. |
| Inconsistent results with regenerated catalyst | Incomplete regeneration: The regeneration protocol may not be fully restoring the catalyst's active form. | Optimize the regeneration procedure. Increase drying time or temperature (with caution), or consider an additional washing step. |
| Residual impurities from work-up: Solvents or other reagents from the work-up may remain with the catalyst. | Ensure the recovered catalyst is thoroughly washed and dried to remove any residual impurities before reuse. |
Data Presentation
Table 1: Hypothetical Performance of Fresh vs. Regenerated this compound Catalyst
| Catalyst State | Run Number | Reaction Yield (%) | Conversion (%) | Selectivity (%) |
| Fresh | 1 | 95 | >99 | 98 |
| Regenerated | 2 | 93 | >99 | 97 |
| Regenerated | 3 | 91 | 98 | 97 |
| Regenerated | 4 | 88 | 95 | 96 |
Note: The values in this table are illustrative. Actual performance will depend on the specific reaction and regeneration efficiency. Researchers should generate their own data to validate the reuse of their catalyst.
Experimental Protocols
Protocol 1: General Procedure for this compound Recovery from an Aqueous Work-up
This protocol is adapted from methods used for recovering scandium triflate, a closely related catalyst.[7]
-
Quenching the Reaction: After the reaction is complete, quench the reaction mixture by adding deionized water.
-
Phase Separation: Transfer the mixture to a separatory funnel. The aqueous phase will contain the this compound catalyst.
-
Extraction of Organics: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to remove any remaining organic products or starting materials. Repeat the extraction 2-3 times.
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Concentration of the Aqueous Phase: Combine all aqueous layers and remove the water under reduced pressure using a rotary evaporator.
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Drying the Recovered Catalyst: Transfer the resulting solid residue to a vacuum oven. Dry the catalyst under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove all traces of water. The optimal temperature and duration should be determined experimentally to avoid thermal decomposition.
-
Storage: Store the dried, regenerated catalyst in a desiccator under an inert atmosphere to prevent rehydration.
Mandatory Visualizations
Caption: Workflow for the recovery and regeneration of this compound.
Caption: Deactivation and potential regeneration pathways for this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 3. alfachemic.com [alfachemic.com]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
Technical Support Center: Managing Anhydrous Scandium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the highly hygroscopic nature of anhydrous scandium perchlorate (B79767), a powerful Lewis acid catalyst. Adherence to these protocols is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with anhydrous scandium perchlorate?
A1: Anhydrous this compound is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can lead to the formation of hydrates, which can significantly alter its chemical properties and catalytic activity. Even brief exposure to ambient air can compromise the anhydrous state of the compound.
Q2: How does hydration affect the performance of this compound as a Lewis acid catalyst?
A2: Water acts as a Lewis base and can coordinate with the scandium(III) ion, a strong Lewis acid. This coordination deactivates the catalyst by blocking the sites required for substrate activation.[1][2] The presence of water can lead to lower reaction yields, slower reaction rates, and in some cases, complete inhibition of the desired chemical transformation.[2]
Q3: How can I determine the water content of my this compound?
A3: The most reliable method for determining the water content in hygroscopic salts is Karl Fischer titration.[3] This technique is highly specific to water and can accurately quantify even trace amounts.[3] Another method that can be used to observe the loss of water is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated.[4]
Q4: What are the ideal storage conditions for anhydrous this compound?
A4: Anhydrous this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator containing a high-efficiency drying agent like phosphorus pentoxide.[5] For long-term storage and frequent use, storage in a glovebox with a controlled low-humidity atmosphere is highly recommended.[6]
Q5: My reaction with this compound is not working as expected. Could moisture be the issue?
A5: Yes, moisture contamination is a very common reason for the failure of reactions catalyzed by hygroscopic Lewis acids.[2] If you are experiencing low yields or no reaction, it is crucial to verify the anhydrous conditions of your reaction setup, including the solvent, reagents, and the this compound itself.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no catalytic activity | Hydration of the this compound catalyst. | 1. Dry the this compound immediately before use (see Experimental Protocol 1). 2. Use freshly dried, anhydrous solvents and reagents. 3. Assemble the reaction under an inert atmosphere (glovebox or Schlenk line). |
| Inconsistent reaction yields | Variable water content in the this compound between batches or experiments. | 1. Quantify the water content of your this compound using Karl Fischer titration before each use (see Experimental Protocol 2). 2. Standardize your handling and storage procedures to minimize moisture exposure. |
| Formation of unexpected byproducts | Presence of water altering the reaction pathway or promoting side reactions. | 1. Rigorously exclude water from the reaction. 2. Purify all reagents and solvents to remove any protic impurities. |
| Clumping or caking of the solid this compound | Absorption of atmospheric moisture. | 1. Handle the solid exclusively in a glovebox or under a stream of inert gas. 2. If clumping occurs, the material is hydrated and must be dried before use. |
Experimental Protocols
Protocol 1: Drying of Anhydrous this compound
This protocol is adapted from established methods for drying hygroscopic metal triflates, which share similar properties with perchlorates.
Methodology:
-
Place the hydrated this compound in a round-bottom flask or Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Heat the flask in an oil bath to 120-150°C.
-
Maintain the vacuum and temperature for 4-6 hours to ensure complete removal of water.
-
Allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with a dry inert gas (e.g., argon or nitrogen).
-
Immediately transfer the dried this compound to a glovebox or a desiccator for storage.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific instrument parameters should be set according to the manufacturer's instructions.
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator with fresh, anhydrous methanol (B129727) or a specialized Karl Fischer solvent in the titration vessel. Titrate the solvent to a dry endpoint to remove any residual moisture.
-
Sample Preparation (in a glovebox or controlled atmosphere):
-
Accurately weigh a small amount (typically 10-50 mg, depending on the expected water content) of the anhydrous this compound into a gas-tight syringe or a sample vial.
-
It is crucial to minimize the sample's exposure to the atmosphere during this step.
-
-
Titration:
-
Quickly inject the sample into the conditioned titration vessel.
-
The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its predetermined titer. The result is typically expressed as a percentage or in parts per million (ppm).
Visualizations
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study: Scandium Perchlorate vs. Scandium Triflate as Lewis Acid Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. Among the plethora of options, scandium(III)-based catalysts have garnered considerable attention due to their unique reactivity. This guide provides an objective comparison of two such catalysts: scandium perchlorate (B79767) [Sc(ClO₄)₃] and scandium triflate [Sc(OTf)₃], supported by available experimental data.
At a Glance: Key Differences
| Feature | Scandium Perchlorate (Sc(ClO₄)₃) | Scandium Triflate (Sc(OTf)₃) |
| Anion | Perchlorate (ClO₄⁻) | Triflate (OTf⁻) |
| Lewis Acidity | Strong Lewis acid | Strong Lewis acid[1] |
| Water Stability | Limited data, but perchlorates are generally water-sensitive | High stability in water, enabling aqueous reactions[2] |
| Recyclability | Not well-documented | Readily recoverable and reusable[2] |
| Documented Uses | Limited specific applications reported | Widely used in a vast range of organic transformations[1][2] |
| Safety | Perchlorates can be explosive, especially when heated with organic compounds | Generally considered safer than perchlorates, though standard lab precautions are necessary |
Performance in Catalysis: A Tale of Two Scandium Salts
Direct comparative studies of this compound and scandium triflate in the same reaction are scarce in the literature. However, by examining their applications in similar reaction classes, we can infer their relative strengths and weaknesses.
Michael Addition
The Michael addition, a cornerstone of C-C bond formation, is frequently catalyzed by Lewis acids. Scandium triflate has been extensively reported as an efficient catalyst for this transformation.
Table 1: Scandium Triflate-Catalyzed Michael Addition of Indoles to Nitroolefins [3]
| Entry | Indole (B1671886) | Nitroolefin | Time (h) | Yield (%) |
| 1 | Indole | β-Nitrostyrene | 2 | 95 |
| 2 | 2-Methylindole | β-Nitrostyrene | 2.5 | 92 |
| 3 | 5-Methoxyindole | β-Nitrostyrene | 2 | 96 |
| 4 | Indole | 4-Chloro-β-nitrostyrene | 2.5 | 94 |
Conditions: Indole (1 mmol), nitroolefin (1.2 mmol), Sc(OTf)₃ (2.5 mol%), H₂O (5 mL), 30 °C.
While there is a lack of specific data for this compound in this reaction, the high efficiency of scandium triflate in aqueous media highlights its practical advantages.[3]
Friedel-Crafts Acylation
Friedel-Crafts acylation is another area where scandium triflate has proven to be a powerful catalyst.
Table 2: Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542) [4]
| Entry | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | 1 | 4 | 98 |
| 2 | Benzoic Anhydride | 1 | 6 | 95 |
Conditions: Anisole (1 mmol), acylating agent (1.2 mmol), Sc(OTf)₃, 50 °C.
Ring Opening of Aziridines
One area where this compound has been specifically highlighted is in the regioselective ring-opening of aziridine (B145994) carboxylates with indoles, where it was described as a "superior" Lewis acid.[5] While quantitative data for a direct comparison with scandium triflate in the exact same reaction is not available in the cited abstract, we can look at the performance of scandium triflate in a similar transformation: the aminolysis of meso-aziridines.
Table 3: Scandium Triflate-Catalyzed Aminolysis of meso-Aziridines [6]
| Entry | Aziridine | Amine | Time (h) | Yield (%) |
| 1 | meso-N-Phenyl-2,3-dimethylaziridine | Aniline | 1 | 96 |
| 2 | meso-N-Phenyl-2,3-dimethylaziridine | 4-Methoxyaniline | 1 | 94 |
| 3 | meso-N-Phenyl-cyclohexylaziridine | Aniline | 1.5 | 92 |
Conditions: Aziridine (0.5 mmol), amine (0.6 mmol), Sc(OTf)₃ (1 mol%), CH₂Cl₂ (2 mL), room temperature.
Experimental Protocols
General Procedure for Scandium Triflate-Catalyzed Michael Addition of Indoles to Nitroolefins[3]
A mixture of indole (1 mmol), nitroolefin (1.2 mmol), and scandium triflate (2.5 mol%) in water (5 mL) is stirred at 30 °C for the time specified. Upon completion of the reaction (monitored by TLC), the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole[4]
To a solution of anisole (1 mmol) and the acylating agent (1.2 mmol) in a suitable solvent (e.g., nitromethane), scandium triflate (1 mol%) is added. The mixture is stirred at 50 °C for the specified time. After completion of the reaction, the mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
General Procedure for Scandium Triflate-Catalyzed Aminolysis of meso-Aziridines[6]
To a solution of the meso-aziridine (0.5 mmol) in dichloromethane (B109758) (2 mL), the amine (0.6 mmol) is added, followed by scandium triflate (1 mol%). The reaction mixture is stirred at room temperature for the indicated time. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 1,2-diamine.
Visualizing the Catalytic Process
Caption: Generalized workflow for scandium-catalyzed Lewis acid activation.
Caption: Conceptual stability comparison in the presence of water/organics.
Conclusion
Based on the available scientific literature, scandium triflate emerges as a highly versatile, efficient, and robust Lewis acid catalyst for a wide array of organic transformations. Its key advantages include its remarkable stability in water, ease of handling, and well-documented recyclability, making it a "green" and economically viable choice for both academic and industrial research.
In contrast, This compound is also a potent Lewis acid, with at least one report suggesting its superior catalytic activity in a specific reaction. However, the general applicability of this compound in organic synthesis is not well-documented. Furthermore, the inherent safety concerns associated with perchlorate salts, particularly their potential explosive nature in the presence of organic compounds, warrant significant caution.
For researchers and drug development professionals seeking a reliable, versatile, and safe Lewis acid catalyst, scandium triflate is the demonstrably superior choice based on the current body of evidence. While this compound may hold promise for niche applications, its broader utility and safety profile require further investigation.
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) this compound as a Superior Lewis Acid for [research.amanote.com]
- 6. Scandium Triflate Catalyzed Aminolysis of meso-Aziridines [organic-chemistry.org]
A Comparative Analysis of Scandium Perchlorate and Traditional Lewis Acids in Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal Lewis acid catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of scandium perchlorate (B79767) against traditional Lewis acids, namely aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), in the context of their catalytic performance in key organic transformations.
While direct, side-by-side comparative experimental data for scandium perchlorate is limited in publicly available literature, the well-documented performance of the closely related scandium(III) triflate (Sc(OTf)₃) serves as a valuable proxy. Both compounds feature the highly Lewis acidic Sc³⁺ cation with a non-coordinating anion, suggesting analogous catalytic behavior. This guide leverages data on Sc(OTf)₃ to draw a comparative picture against AlCl₃ and SnCl₄.
Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The choice of Lewis acid significantly impacts reaction conditions and outcomes. Below is a summary of typical performance characteristics for the acylation of anisole (B1667542) with acetic anhydride (B1165640).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| Sc(ClO₄)₃ (via Sc(OTf)₃ proxy) | 5 - 10 | Nitromethane | Room Temp. - 80 | 1 - 4 h | > 90 | Mild conditions, catalytic amounts, often reusable. |
| AlCl₃ | 110 - 200 | Dichloromethane (B109758) or neat | 0 - Reflux | 0.5 - 5 h | 85 - 95 | Requires stoichiometric or excess amounts, moisture sensitive, often harsh workup.[1][2][3] |
| SnCl₄ | 100 - 120 | Dichloromethane | 0 - Room Temp. | 1 - 6 h | 80 - 90 | Stoichiometric amounts typically required, moisture sensitive. |
Key Advantages of Scandium-Based Lewis Acids
Scandium(III) salts, including the perchlorate and triflate, exhibit several advantages over traditional Lewis acids:
-
Catalytic Amounts: Unlike AlCl₃ and SnCl₄, which often need to be used in stoichiometric or even excess amounts in reactions like Friedel-Crafts acylation due to strong product binding, scandium catalysts are effective in truly catalytic quantities.
-
Water Tolerance: Scandium triflate is renowned for its stability and activity in the presence of water, a stark contrast to AlCl₃ and SnCl₄ which readily hydrolyze and become deactivated.[4] This property allows for a broader range of reaction conditions and simplifies handling.
-
Milder Reaction Conditions: Reactions catalyzed by scandium salts often proceed under milder temperatures and with shorter reaction times compared to their traditional counterparts.
-
Reusability: In many instances, scandium catalysts can be recovered and reused without a significant loss of activity, contributing to more sustainable and cost-effective processes.
Experimental Protocols
Below are representative experimental protocols for the Friedel-Crafts acylation of anisole with acetic anhydride using each of the three Lewis acids.
Protocol 1: this compound (via Scandium Triflate Proxy) Catalyzed Acylation of Anisole
Materials:
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Anisole (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Nitromethane (solvent)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of anisole (1.0 equiv) in nitromethane, add scandium(III) triflate (0.05 equiv).
-
To this stirred mixture, add acetic anhydride (1.2 equiv) dropwise at room temperature.
-
The reaction mixture is then heated to 50°C and stirred for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methoxyacetophenone.
Protocol 2: Aluminum Chloride Catalyzed Acylation of Anisole
Materials:
-
Aluminum chloride (AlCl₃), anhydrous (1.1 equiv)
-
Anisole (1.0 equiv)
-
Acetic anhydride (1.1 equiv)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Ice-cold water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equiv) and anhydrous dichloromethane.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of anisole (1.0 equiv) and acetic anhydride (1.1 equiv) in anhydrous dichloromethane is added dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Progress is monitored by TLC.
-
The reaction is carefully quenched by pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 4-methoxyacetophenone.[1][2]
Protocol 3: Tin(IV) Chloride Catalyzed Acylation of Anisole
Materials:
-
Tin(IV) chloride (SnCl₄) (1.0 equiv)
-
Anisole (1.0 equiv)
-
Acetic anhydride (1.1 equiv)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of anisole (1.0 equiv) and acetic anhydride (1.1 equiv) in anhydrous dichloromethane is added.
-
The solution is cooled to 0°C.
-
Tin(IV) chloride (1.0 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3 hours. The reaction progress is monitored by TLC.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The resulting mixture is filtered to remove any tin oxide precipitates. The layers of the filtrate are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to give 4-methoxyacetophenone.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: A typical experimental workflow for a Lewis acid-catalyzed reaction.
Conclusion
This compound, represented by its triflate analogue, emerges as a highly efficient and user-friendly Lewis acid catalyst. Its ability to be used in catalytic amounts, tolerance to moisture, and operation under mild conditions present significant advantages over traditional Lewis acids like AlCl₃ and SnCl₄. These features make scandium-based catalysts particularly attractive for modern organic synthesis, where efficiency, sustainability, and ease of use are paramount. For professionals in drug development and chemical research, the adoption of scandium catalysts can lead to more robust, economical, and environmentally benign synthetic processes.
References
A comparative analysis of the catalytic activity of different metal perchlorates
A Comparative Guide to the Catalytic Activity of Metal Perchlorates
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is a critical decision that profoundly influences the efficiency, selectivity, and success of a synthetic route. Metal perchlorates have emerged as a versatile class of Lewis acid catalysts, notable for their high solubility in organic solvents, poor complexing ability of the perchlorate (B79767) anion, and kinetic stability under mild conditions. This guide provides an objective comparative analysis of the catalytic performance of different metal perchlorates in key organic transformations, supported by experimental data.
Performance Comparison in Epoxide Ring-Opening Reactions
The synthesis of β-amino alcohols via the ring-opening of epoxides with amines is a fundamental transformation in organic chemistry, yielding crucial building blocks for pharmaceuticals. The catalytic efficiency of various metal perchlorates in this reaction is directly influenced by the Lewis acidity of the metal center.
A comparative study on the reaction of styrene (B11656) oxide with aniline (B41778) reveals significant differences in catalytic activity. Under solvent-free conditions at room temperature, Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] demonstrates superior performance over other metal perchlorates.[1][2] The catalytic activity follows the order: Zn(ClO₄)₂ > Mg(ClO₄)₂ > Ba(ClO₄)₂ > LiClO₄.[3]
Table 1: Comparison of Metal Perchlorate Catalysts in the Aminolysis of Styrene Oxide
| Catalyst (mol%) | Amine | Time (h) | Temp (°C) | Yield (%) | Reference |
| Zn(ClO₄)₂·6H₂O (2) | Aniline | 0.5 | RT | 92 | [1] |
| Mg(ClO₄)₂ (5) | Aniline | 4.0 | RT | 85 | [4] |
| LiClO₄ (10) | Aniline | 12.0 | RT | 70 | [5] |
| No Catalyst | Aniline | 24.0 | RT | <10 | [1][6] |
Conditions: Neat (solvent-free) reaction of styrene oxide and aniline. RT: Room Temperature
The data clearly indicates that Zn(ClO₄)₂·6H₂O is a highly efficient catalyst, providing a high yield in a significantly shorter reaction time compared to other metal perchlorates.[1] This enhanced activity is attributed to the strong Lewis acidity of the Zn(II) ion, which effectively activates the epoxide ring for nucleophilic attack by the amine.[1][7]
Experimental Protocols
General Procedure for Zn(ClO₄)₂·6H₂O Catalyzed Synthesis of β-Amino Alcohols
This protocol is a representative example for the ring-opening of epoxides with amines under solvent-free conditions.[1][2]
Materials:
-
Epoxide (e.g., Styrene Oxide, 1.0 mmol)
-
Amine (e.g., Aniline, 1.0 mmol)
-
Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (0.02 mmol, 2 mol%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a stirred mixture of the epoxide (1.0 mmol) and the amine (1.0 mmol), add Zinc(II) perchlorate hexahydrate (2 mol%).
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 0.5-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane-ethyl acetate mixture as eluent) to afford the pure β-amino alcohol.
Visualization of Catalytic Workflow
The following diagrams illustrate the generalized workflow and reaction mechanism for a metal perchlorate-catalyzed organic synthesis.
Caption: Experimental workflow for metal perchlorate-catalyzed synthesis.
Caption: Lewis acid activation mechanism for epoxide ring-opening.
References
- 1. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. satelliteinter.com [satelliteinter.com]
Spectroscopic techniques for the validation of scandium perchlorate complex formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the characterization of scandium(III) in aqueous perchlorate (B79767) solutions. The focus is on the validation of the scandium species present, which is crucial for understanding its coordination chemistry in various applications, including drug development. Experimental data from peer-reviewed literature is presented to support the comparison.
In aqueous perchlorate solutions, scandium(III) predominantly exists as the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺.[1][2] The perchlorate ion (ClO₄⁻) is a very weakly coordinating anion and generally does not form inner-sphere complexes with scandium in these conditions; it remains as a counter-ion in the outer coordination sphere.[3] Spectroscopic techniques are therefore employed to confirm the structure and stability of the hexaaqua complex and to verify the non-coordinating role of the perchlorate anion.
Comparative Analysis of Spectroscopic Techniques
The validation of the [Sc(H₂O)₆]³⁺ complex in a perchlorate medium relies on techniques sensitive to the vibrations of the Sc-O bond and the symmetry of the coordination sphere. Raman and FT-IR spectroscopy are particularly powerful for this purpose. While UV-Vis and NMR spectroscopy are mainstays in coordination chemistry, their application here is more nuanced.
Raman Spectroscopy
Raman spectroscopy is a highly effective method for characterizing the hexaaquascandium(III) ion. It allows for the direct observation of the Sc-O stretching modes. The presence of a polarized Raman band is indicative of the symmetric Sc-O stretch (ν₁) of the [Sc(H₂O)₆]³⁺ octahedron, which is a key piece of evidence for its formation and stability.[1][2]
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides complementary information to Raman spectroscopy. While the symmetric Sc-O stretch is Raman active, the asymmetric stretches are IR active. Additionally, FT-IR is used to probe the status of the perchlorate anion. A free perchlorate ion with Td symmetry will exhibit a single, broad ν₃ band. If the perchlorate were to coordinate to the scandium ion, this symmetry would be lowered, resulting in the splitting of this band.[4]
UV-Vis Spectroscopy
Scandium(III) is a d⁰ metal ion, meaning it lacks d-d electronic transitions. Therefore, aqueous solutions of scandium perchlorate do not absorb in the visible region and show no characteristic absorption bands in the typical UV range, other than potential charge-transfer bands deep in the UV.[5] However, upon the formation of a complex with a chromophoric ligand, significant changes in the UV-Vis spectrum of the ligand are observed, which can be used to indirectly monitor complex formation.[5]
⁴⁵Sc NMR Spectroscopy
⁴⁵Sc Nuclear Magnetic Resonance (NMR) is a specialized technique that can provide direct information about the scandium nucleus's chemical environment. The chemical shift of ⁴⁵Sc is sensitive to the coordination number and the nature of the ligands.[6][7] The formation of a stable complex results in a distinct chemical shift compared to the free solvated ion.[8] However, ⁴⁵Sc is a quadrupolar nucleus, which often leads to broad signals, potentially complicating spectral interpretation.[7]
Quantitative Spectroscopic Data Summary
The following table summarizes the key quantitative data from spectroscopic analyses of scandium(III) in aqueous perchlorate solutions.
| Spectroscopic Technique | Parameter | Observed Value (cm⁻¹) | Assignment/Interpretation | Reference |
| Raman Spectroscopy | ν₁ (a₁g) | 442 | Symmetric Sc-O stretch of [Sc(H₂O)₆]³⁺ (polarized) | [1][2] |
| ν₂ (eg) | 410 | Sc-O bend of [Sc(H₂O)₆]³⁺ (depolarized) | [1][2] | |
| ν₅ (f₂g) | 295 | Sc-O bend of [Sc(H₂O)₆]³⁺ (depolarized) | [1][2] | |
| ν₁(ClO₄⁻) | 935 | Symmetric stretch of free perchlorate (polarized) | [3] | |
| ν₃(ClO₄⁻) | ~1114 | Asymmetric stretch of free perchlorate (depolarized) | [3] | |
| ν₄(ClO₄⁻) | 630 | Asymmetric bend of free perchlorate (depolarized) | [3] | |
| FT-IR Spectroscopy | ν₃ (f₁u) | 460 | Asymmetric Sc-O stretch of [Sc(H₂O)₆]³⁺ | [2] |
| ν₃(ClO₄⁻) | ~1100 | Asymmetric stretch of free perchlorate (broad, strong) | [4] | |
| ν₄(ClO₄⁻) | ~620-630 | Asymmetric bend of free perchlorate (sharp, strong) | [4] |
Experimental Protocols
Sample Preparation for Raman and FT-IR Spectroscopy
A stock solution of this compound is prepared by dissolving scandium oxide (Sc₂O₃) in perchloric acid (HClO₄).[9] The concentration of the resulting solution can be determined by standard analytical methods. For spectroscopic measurements, aliquots of the stock solution are used, either as is or diluted to the desired concentration with deionized water.
Raman Spectroscopy Protocol
-
A concentrated aqueous solution of this compound (e.g., 1.65 M) is placed in a quartz cuvette.
-
Raman spectra are recorded using a spectrometer equipped with a laser source (e.g., 514.5 nm Ar⁺ laser).
-
Spectra are collected in both polarized and depolarized geometries to aid in band assignments.
-
The spectral region of interest is typically between 100 and 1200 cm⁻¹, which covers the Sc-O modes and the characteristic vibrations of the perchlorate ion.
-
The temperature of the sample can be controlled to study the stability of the complex.[1]
FT-IR Spectroscopy Protocol
-
For aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR is a suitable technique. A small drop of the this compound solution is placed on the ATR crystal (e.g., ZnSe or diamond).
-
The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
A background spectrum of deionized water is also recorded and subtracted from the sample spectrum to isolate the solute's spectral features.[10]
-
For solid samples, such as crystalline Sc(ClO₄)₃·6H₂O, the sample can be prepared as a KBr pellet or measured directly using a diffuse reflectance accessory.[3]
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the logical process of validating the scandium complex formation.
Caption: Experimental workflow for spectroscopic validation.
Caption: Logical flow for complex validation.
References
- 1. ovid.com [ovid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical studies of 45Sc NMR interactions in solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (45Sc) Scandium NMR [chem.ch.huji.ac.il]
- 8. Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Determining the Lewis Acidity of Scandium Perchlorate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the Lewis acidity of catalysts is paramount for reaction optimization and the development of new synthetic methodologies. Scandium perchlorate (B79767), Sc(ClO₄)₃, is recognized for its potent Lewis acidic character, driving a variety of organic transformations. This guide provides a comparative analysis of its Lewis acidity, detailing the experimental protocols used for such determinations and presenting available data for related scandium salts to offer a comprehensive perspective.
Comparison of Lewis Acidity for Scandium Salts and Other Lewis Acids
To contextualize the Lewis acidity of scandium perchlorate, it is useful to compare it with other well-characterized Lewis acids. The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO) or triphenylphosphine (B44618) oxide (TPPO), is a widely accepted technique for quantifying Lewis acidity. The resulting Acceptor Number (AN) provides a convenient scale for comparison.
While a specific Acceptor Number for this compound is not documented, data for scandium triflate (Sc(OTf)₃), another salt with a weakly coordinating anion, demonstrates the potent Lewis acidity of the Sc³⁺ ion.
| Lewis Acid | Probe Molecule | Solvent | Δδ ³¹P (ppm) | Acceptor Number (AN) | Reference |
| Sc(OTf)₃ | TPPO | CH₃CN | Data Not Available | Strong Lewis Acid | [1] |
| Zn(OTf)₂ | TPPO | CH₃CN | Data Not Available | Moderate Lewis Acid | [1] |
| Mg(OTf)₂ | TPPO | CH₃CN | Data Not Available | Mild Lewis Acid | [1] |
| B(C₆F₅)₃ | Et₃PO | CD₂Cl₂ | 41.3 | 81.6 | [2] |
| AlCl₃ | Et₃PO | CD₂Cl₂ | Multiple Species | Strong Lewis Acid | [2] |
| SbCl₅ | Et₃PO | C₂H₄Cl₂ | 45.1 | 100 | [3] |
Note: The table highlights the expected relative Lewis acidity. Quantitative Δδ ³¹P values for direct comparison of scandium salts under identical conditions are needed for precise ranking. A recent study quantified the effective Lewis acidity of various metal salts, including Sc³⁺ with the bis(trifluoromethylsulfonyl)imide anion, using ³¹P NMR titration with TPPO, further confirming the strong Lewis acidity of scandium salts.[1]
Experimental Protocols for Determining Lewis Acidity
The following are detailed methodologies for key experiments used to determine Lewis acidity.
The Gutmann-Beckett Method
This NMR-based technique is a cornerstone for experimentally determining the Lewis acidity of a substance in solution.[3]
Principle: The method relies on the interaction of a Lewis acid with a Lewis basic probe molecule, typically triethylphosphine oxide (Et₃PO). The oxygen atom of Et₃PO donates a lone pair of electrons to the Lewis acid, forming an adduct. This interaction causes a deshielding of the phosphorus nucleus, resulting in a downfield shift (Δδ) in the ³¹P NMR spectrum. The magnitude of this shift is proportional to the strength of the Lewis acid.
Experimental Protocol:
-
Preparation of Solutions:
-
A standard solution of the Lewis base probe (e.g., triethylphosphine oxide, Et₃PO) is prepared in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂, C₆D₆). A typical concentration is 0.05 M.
-
A solution of the Lewis acid to be tested (e.g., this compound) is prepared in the same solvent at a known concentration (e.g., 0.05 M).
-
-
NMR Sample Preparation:
-
An NMR tube is charged with a precise volume of the Et₃PO solution.
-
The ³¹P NMR spectrum of the free Et₃PO is recorded. This serves as the reference (δ_free).
-
A stoichiometric equivalent of the Lewis acid solution is added to the NMR tube.
-
The solution is thoroughly mixed, and the ³¹P NMR spectrum of the resulting adduct is recorded (δ_adduct).
-
-
Data Analysis:
-
The chemical shift difference (Δδ) is calculated: Δδ = δ_adduct - δ_free.
-
The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[3]
-
Figure 1. Workflow for the experimental determination of Lewis acidity using the Gutmann-Beckett method.
Fluoride (B91410) Ion Affinity (FIA) - A Computational Approach
Fluoride ion affinity is a theoretical measure of the "global" or "intrinsic" Lewis acidity of a compound.[4][5]
Principle: FIA is defined as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of a Lewis acid (LA) with a fluoride ion (F⁻) to form the corresponding fluoro-adduct ([LA-F]⁻). A higher FIA value indicates a stronger Lewis acid.
Computational Protocol:
-
Structure Optimization:
-
The geometries of the Lewis acid (e.g., Sc(ClO₄)₃) and its fluoride adduct (e.g., [Sc(ClO₄)₃F]⁻) are optimized using quantum chemical software (e.g., Gaussian, ORCA).
-
A suitable level of theory and basis set are chosen (e.g., B3LYP/def2-TZVP).
-
-
Frequency Calculation:
-
Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
-
Enthalpy Calculation:
-
The electronic energies of the optimized structures are calculated at a higher level of theory (e.g., CCSD(T)) with a larger basis set for improved accuracy.
-
The gas-phase enthalpies (H) of the Lewis acid and the fluoride adduct are determined by adding the thermal corrections to the electronic energies.
-
-
FIA Calculation:
-
The fluoride ion affinity is calculated using the following equation: FIA = H(LA) + H(F⁻) - H([LA-F]⁻)
-
The enthalpy of the fluoride ion is a known value.
-
Figure 2. Computational workflow for determining the Fluoride Ion Affinity (FIA) of a Lewis acid.
Conclusion
This compound is a potent Lewis acid, a characteristic conferred by the highly charged Sc³⁺ cation and the non-coordinating nature of the perchlorate anion. While direct quantitative experimental determination of its Lewis acidity is not prominently reported, a comparative analysis with other scandium salts, particularly scandium triflate, indicates a high Lewis acidity. For researchers seeking to quantify the Lewis acidity of this compound or novel catalysts, the Gutmann-Beckett method offers a robust and accessible experimental approach, while computational methods like Fluoride Ion Affinity can provide valuable theoretical insights into its intrinsic Lewis acidic strength. The detailed protocols provided herein serve as a practical guide for these experimental and computational endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reusability and Long-Term Stability of Scandium Perchlorate Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and recyclable catalyst is paramount for developing sustainable and cost-effective synthetic processes. This guide provides a comparative assessment of the reusability and long-term stability of scandium perchlorate (B79767) as a Lewis acid catalyst. Due to a notable scarcity of published data specifically detailing the recycling of scandium perchlorate, this document leverages available information on the closely related and well-studied scandium triflate, alongside other Lewis acids, to provide a comprehensive framework for evaluation.
Scandium(III) salts, particularly scandium triflate (Sc(OTf)₃), have garnered significant attention as highly effective and water-tolerant Lewis acid catalysts for a wide array of organic transformations.[1] Their stability in the presence of water offers a distinct advantage over traditional Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which readily decompose.[1] While this compound [Sc(ClO₄)₃] has been noted for its strong Lewis acidity, its reusability and stability are less documented in readily available literature.[2] This guide will, therefore, draw comparisons with scandium triflate and other relevant Lewis acids to infer the potential performance of this compound and to outline the necessary experimental protocols for its assessment.
Performance Comparison of Scandium-Based and Alternative Lewis Acid Catalysts
The reusability of a catalyst is a critical factor in its practical application, impacting both the economic viability and environmental footprint of a chemical process. The following tables summarize the available data on the reusability of various scandium-based catalysts and other common Lewis acids.
Table 1: Reusability of Scandium-Based Catalysts
| Catalyst System | Reaction Type | Number of Cycles | Reported Efficiency/Yield | Reference |
| Polystyrene-immobilized Chiral BPy-Scandium Complex | Asymmetric epoxide ring-opening | At least 10 | No detectable scandium leaching or deactivation | [3] |
| Scandium(III) triflate | Acetylation of alcohols | Not specified | Recovered quantitatively and reused with no loss of activity | [4] |
| Fluorous Scandium(III) Catalyst | Friedel-Crafts acylation | 3 | No loss of catalytic activity observed with the recovered catalyst | [5] |
| MIL-100(Sc) MOF | Carbonyl ene reaction | Not specified | Indicated to be heterogeneous and recyclable through filtration tests | [6] |
Table 2: Comparison with Other Reusable Lewis Acid Catalysts
| Catalyst | Reaction Type | Number of Cycles | Reported Efficiency/Yield | Reference |
| Ytterbium(III) triflate | Acetylation of alcohols | Not specified | Recovered quantitatively and reused with no loss of activity | [4] |
| Copper(II) ferrite (B1171679) nanoparticles | Transesterification | 5 | No significant decay in catalytic activity | [7] |
| Rhodium/amine catalyst with scCO₂ extraction | Reductive hydroformylation | 9 | No deactivation or change in selectivity | [8] |
Experimental Protocols
To rigorously assess the reusability and long-term stability of a this compound catalyst, a systematic experimental workflow should be followed. Below are detailed methodologies for a typical catalyst recycling experiment and for the preparation of a heterogeneous scandium catalyst, which can enhance reusability.
Protocol 1: General Procedure for Catalyst Reusability Testing
This protocol outlines a general method for evaluating the reusability of a homogeneous Lewis acid catalyst like this compound in a batch reaction.
1. Initial Reaction Setup:
- To a clean, dry reaction vessel, add the this compound catalyst (e.g., 1-10 mol%).
- Add the appropriate solvent and reactants under an inert atmosphere if necessary.
- Stir the reaction mixture at the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
2. Product Isolation and Catalyst Recovery:
- Upon completion of the reaction, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
- Extract the product with a suitable organic solvent.
- The aqueous layer containing the this compound catalyst can be separated.
3. Catalyst Recycling:
- Evaporate the water from the aqueous layer under reduced pressure to recover the this compound.
- Dry the recovered catalyst under high vacuum at an elevated temperature to remove any residual moisture.
- Weigh the recovered catalyst to determine the recovery yield.
4. Subsequent Reaction Cycles:
- Use the recovered catalyst for a new batch of the same reaction under identical conditions.
- Repeat the reaction, isolation, and recovery steps for a desired number of cycles.
- Analyze the product yield and purity for each cycle to evaluate the catalyst's performance over time.
Protocol 2: Preparation and Use of a Heterogeneous Scandium Catalyst
Immobilizing the catalyst on a solid support is a common strategy to improve its stability and ease of recovery.
1. Catalyst Preparation (Example: Scandium on Silica):
- Impregnate a silica (B1680970) support with a solution of a scandium salt (e.g., scandium chloride or nitrate).
- Dry the impregnated support to remove the solvent.
- Calcine the material at a high temperature to obtain the final heterogeneous catalyst.
2. Catalytic Reaction:
- Add the heterogeneous catalyst to the reaction mixture containing the reactants and solvent.
- Stir the mixture at the appropriate temperature for the required reaction time.
3. Catalyst Recovery and Reuse:
- After the reaction, recover the solid catalyst by simple filtration or centrifugation.
- Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts.
- Dry the catalyst and reuse it in subsequent reaction cycles.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental concepts of a Lewis acid-catalyzed reaction and a typical workflow for assessing catalyst reusability.
Caption: Generalized signaling pathway for a this compound-catalyzed reaction.
Caption: Experimental workflow for assessing catalyst reusability and long-term stability.
Conclusion
While direct, extensive data on the reusability of this compound is lacking, the exceptional stability and recyclability of other scandium salts, particularly scandium triflate, suggest that this compound may also possess favorable characteristics in this regard. The strong Lewis acidity of this compound makes it an attractive candidate for various organic transformations.[2] However, the oxidizing nature of the perchlorate anion under certain conditions could potentially lead to catalyst deactivation or side reactions, a factor that requires careful experimental evaluation.
To definitively assess the long-term stability and reusability of this compound, rigorous experimental studies following the protocols outlined in this guide are essential. Such investigations should focus on quantifying catalyst recovery, monitoring changes in catalytic activity and selectivity over multiple cycles, and analyzing the potential for catalyst leaching or degradation. By systematically gathering this data, researchers can make informed decisions about the suitability of this compound for sustainable and efficient chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) this compound as a Superior Lewis Acid for [research.amanote.com]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recovery/Reuse of Heterogeneous Supported Spent Catalysts [mdpi.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Investigating enantioselective catalysis using chiral scandium perchlorate complexes
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the array of catalytic systems, chiral Lewis acid complexes have emerged as powerful tools for orchestrating enantioselective transformations. This guide provides an objective comparison of chiral scandium(III) complexes, often utilizing triflate (OTf⁻) or perchlorate (B79767) (ClO₄⁻) salts as precursors, against other alternatives in asymmetric catalysis, supported by experimental data and detailed protocols.
The Advantage of Scandium(III) Lewis Acids
Scandium(III) complexes have garnered significant attention as Lewis acid catalysts due to a unique combination of properties. With a small ionic radius and a high charge density, Sc(III) ions exhibit strong Lewis acidity, effectively activating a wide range of substrates.[1] Unlike traditional Lewis acids such as AlCl₃ or TiCl₄, scandium complexes are remarkably stable, even in the presence of water, and can often be recovered and reused, aligning with the principles of green chemistry.[1] The coordination flexibility of the Sc(III) ion allows for the assembly of various chiral ligands around the metal center, enabling the fine-tuning of the chiral environment for a multitude of asymmetric reactions.[2]
Performance in Key Enantioselective Reactions
Chiral scandium catalysts, typically generated in situ from a scandium salt like scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) and a chiral ligand, have proven effective in numerous C-C bond-forming reactions.[3] Below is a comparative summary of their performance in two pivotal transformations: the Diels-Alder reaction and the Michael addition.
Table 1: Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a fundamental tool for the synthesis of six-membered rings. The performance of a chiral scandium catalyst is compared here with a well-established copper-based system and an organocatalytic approach.
| Catalyst System | Dienophile | Diene | Yield (%) | ee (%) [endo/exo] |
| Sc(OTf)₃ / (R)-BINOL / Amine [4] | 3-Acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | 95 | 92 [98/2] |
| Sc(OTf)₃ / (R)-BINOL / Amine [4] | 3-(2-Butenoyl)-1,3-oxazolidin-2-one | Cyclopentadiene | 98 | 95 [98/2] |
| Cu(OTf)₂ / Ph-BOX[5] | N-Acryloyl oxazolidinone | 1-Hydrazinodiene | 84 | 98 [>98:2 exo] |
| (S)-Imidazolidinone (Organocatalyst)[6] | (E)-Cinnamaldehyde | Cyclopentadiene | 99 | 93 [1:5.3] |
Data is compiled from various sources for illustrative comparison. Reaction conditions may vary.
Table 2: Performance in Asymmetric Michael Additions
The Michael addition is a versatile method for forming C-C bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Scandium catalysts demonstrate excellent reactivity and stereocontrol in this reaction class.[7][8]
| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | ee (%) |
| Sc(OTf)₃ / (S,S)-Bipyridine Ligand [9] | β-Ketoester | Chalcone | 93 | 98 |
| Sc(OTf)₃ / N,N'-Dioxide Ligand [1] | Malonate Derivative | Chalcone Derivative | High | up to 95 |
| Sc(OTf)₃ / Enlarged Salen Ligand [7][8] | Indole | 2-Cinnamoylpyridine 1-oxide | up to 99 | up to 99 |
| Y(OTf)₃ / (S,S)-Bipyridine Ligand[10] | Dimethyl malonate | Chalcone | 99 | 90 (opposite enantiomer) |
Data is compiled from various sources for illustrative comparison. Reaction conditions may vary.
Experimental Protocols & Methodologies
Detailed and reproducible experimental procedures are critical for success in asymmetric catalysis. The following are generalized protocols for the preparation of a chiral scandium catalyst and its application in a representative Diels-Alder reaction.
Protocol 1: In Situ Preparation of a Chiral Scandium Catalyst
This protocol describes the preparation of a common chiral scandium catalyst from scandium triflate and (R)-BINOL, as reported in early seminal work.[4]
Materials:
-
Scandium trifluoromethanesulfonate (Sc(OTf)₃)
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
cis-1,2,6-Trimethylpiperidine
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of Sc(OTf)₃ (0.10 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is added (R)-BINOL (0.12 mmol) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
The resulting mixture is stirred for 30 minutes.
-
cis-1,2,6-Trimethylpiperidine (0.10 mmol) is added to the solution, and the mixture is stirred for another 30 minutes before use. The resulting solution contains the active chiral scandium catalyst.
Protocol 2: Asymmetric Diels-Alder Reaction
This procedure outlines a typical enantioselective Diels-Alder reaction using the in situ prepared catalyst.[4]
Materials:
-
3-Acryloyl-1,3-oxazolidin-2-one (dienophile)
-
Cyclopentadiene (diene), freshly distilled
-
Chiral Scandium Catalyst solution (from Protocol 1)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
The dienophile (1.0 mmol) is dissolved in anhydrous CH₂Cl₂ (3.0 mL) and cooled to 0 °C in an ice bath.
-
The freshly prepared chiral scandium catalyst solution (0.10 mmol, 10 mol%) is added to the dienophile solution.
-
Cyclopentadiene (3.0 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the dienophile is consumed (typically 2-6 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired Diels-Alder adduct.
-
The enantiomeric excess (ee) is determined by high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
Visualizing Catalytic Processes
Diagrams are essential for conceptualizing the complex interactions within a catalytic system. The following visualizations, created using Graphviz, illustrate the catalytic cycle, a typical experimental workflow, and the logical relationships between components.
Caption: General catalytic cycle for a Sc(III)-catalyzed Diels-Alder reaction.
Caption: Standard experimental workflow for enantioselective catalysis.
Caption: Key components of the chiral scandium catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03741B [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of Scandium-Catalyzed Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, Lewis acid catalysis is a cornerstone for accelerating and controlling a wide array of chemical transformations. Among the pantheon of Lewis acids, scandium(III) salts have emerged as remarkably effective and versatile catalysts, particularly in carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the kinetics of organic reactions catalyzed by scandium, with a focus on scandium perchlorate (B79767) and its more commonly studied analog, scandium triflate. While specific kinetic data for scandium perchlorate is limited in publicly available literature, this guide leverages data from scandium triflate as a close proxy to provide a framework for understanding the catalytic behavior of scandium(III) ions.
Performance Comparison of Scandium Catalysts and Other Lewis Acids
The catalytic efficacy of a Lewis acid is intrinsically linked to its ability to coordinate with a substrate, thereby activating it towards nucleophilic attack. The choice of the counter-anion can influence the Lewis acidity of the metal center, its solubility, and its stability. Triflate (OTf⁻) and perchlorate (ClO₄⁻) are both weakly coordinating anions, which generally leads to highly Lewis acidic metal centers.
While direct, quantitative kinetic comparisons between this compound and other Lewis acids are not extensively documented, the exceptional catalytic activity of scandium triflate in numerous reactions suggests that scandium(III) is a potent Lewis acid.[1] Its small ionic radius and trivalent charge contribute to its strong Lewis acidity.[1] This allows it to effectively catalyze reactions such as Diels-Alder cycloadditions, Michael additions, and aldol (B89426) reactions, often under mild conditions.[1][2]
A study on an enantiodivergent Michael addition provided kinetic insights into reactions catalyzed by scandium triflate and yttrium triflate.[3] The reaction order with respect to the scandium triflate catalyst was determined to be approximately 0.91, suggesting a monometallic active species.[3] Such studies are crucial for elucidating reaction mechanisms and optimizing reaction conditions.
Quantitative Kinetic Data for Scandium(III) Triflate Catalyzed Reactions
The following tables summarize representative kinetic data for organic reactions catalyzed by scandium triflate. This data can serve as a valuable benchmark for evaluating the potential performance of this compound in similar transformations.
Table 1: Kinetic Data for a Scandium Triflate-Catalyzed Michael Addition
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Order in Catalyst | Reference |
| 3-(2-nitro-1-phenylethyl)indole | Methyl vinyl ketone | Sc(OTf)₃/(S,S)-bipyridine ligand | Dichloroethane | 23 | ~0.91 | [3] |
Note: The original study focused on enantioselectivity and did not provide specific rate constants in the main text. The reaction order was determined through kinetic investigations monitoring product formation over time.[3]
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is fundamental to understanding and optimizing catalytic reactions. The following are detailed methodologies for key experiments to determine the kinetics of scandium-catalyzed organic reactions.
Protocol 1: In-Situ NMR Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time reaction monitoring, allowing for the determination of reactant consumption and product formation.[4][5]
Objective: To determine the rate law and rate constant of a scandium-catalyzed reaction.
Materials:
-
NMR tube
-
Thermostatted NMR spectrometer
-
Reactants and catalyst (e.g., this compound)
-
Anhydrous deuterated solvent
-
Internal standard (a compound that does not react under the reaction conditions)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve the reactants and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a high-quality initial spectrum to identify the characteristic peaks of the reactants and the internal standard and to confirm their initial concentrations.
-
Initiation of Reaction: Inject a solution of the scandium catalyst into the NMR tube at the desired reaction temperature. The time of injection is considered t=0.
-
Kinetic Data Acquisition: Immediately begin acquiring a series of 1D NMR spectra at regular time intervals. Modern spectrometers can be programmed to run these acquisitions automatically.[4][5]
-
Data Analysis:
-
Integrate the peaks corresponding to the reactants and products relative to the internal standard in each spectrum.
-
Convert the integral values to concentrations.
-
Plot the concentration of a reactant versus time.
-
To determine the reaction order, plot ln[Reactant] vs. time (for first-order) and 1/[Reactant] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to that reactant.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Protocol 2: UV-Vis Spectroscopy for Monitoring Diels-Alder Reactions
For reactions involving chromophores that change significantly during the reaction, UV-Vis spectroscopy is a convenient and sensitive method for kinetic analysis.[6][7] The Diels-Alder reaction of a colored diene with a colorless dienophile is a classic example.
Objective: To determine the rate constant of a Diels-Alder reaction.
Materials:
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes
-
Reactants (e.g., a colored diene and a dienophile)
-
Scandium catalyst
-
Anhydrous solvent
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of the starting diene and the product separately to determine the wavelength of maximum absorbance (λ_max) of the diene where the product has minimal absorbance.
-
Calibration Curve: Prepare a series of standard solutions of the diene of known concentrations and measure their absorbance at λ_max to create a Beer-Lambert law calibration curve (Absorbance vs. Concentration).
-
Reaction Setup: In a cuvette, place the solution of the dienophile and the scandium catalyst in the chosen solvent. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium.
-
Reaction Initiation and Monitoring: Inject a small, known amount of the diene solution into the cuvette and start monitoring the absorbance at λ_max at regular time intervals.
-
Data Analysis:
-
Convert the absorbance values to the concentration of the diene at each time point using the calibration curve.
-
Plot the concentration of the diene versus time to determine the reaction rate and order as described in the NMR protocol.
-
Mandatory Visualizations
Scandium-Catalyzed Diels-Alder Reaction Pathway
Caption: Proposed mechanism for a scandium-catalyzed Diels-Alder reaction.
Scandium-Catalyzed Michael Addition Pathway
Caption: Generalized mechanism for a scandium-catalyzed Michael addition.
General Experimental Workflow for Kinetic Analysis
Caption: A logical workflow for conducting kinetic analysis of a catalytic reaction.
References
- 1. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03741B [pubs.rsc.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Scandium Catalysis: A Comparative Guide to Experimental and Computational Approaches
For researchers, scientists, and drug development professionals, the synergy between experimental results and computational modeling is paramount in accelerating catalyst design and optimizing reaction pathways. This guide provides a detailed comparison of experimental data and computational analysis for a scandium-catalyzed enantioselective [3+2] cycloaddition reaction, offering a clear framework for cross-validation in the field of scandium catalysis.
This guide focuses on the highly enantioselective 1,3-dipolar cycloaddition of meso-diaziridines with chalcones, a reaction catalyzed by a Scandium(III)-N,N'-dioxide complex. This transformation is a powerful tool for the synthesis of chiral 1,5-diazabicyclo[3.3.0]octane derivatives, which are valuable scaffolds in medicinal chemistry. By juxtaposing wet-lab findings with in-silico predictions, we aim to provide a comprehensive understanding of the catalyst's performance and the reaction mechanism.
Data Presentation: Experimental vs. Computational Outcomes
The following table summarizes the experimental yields and enantioselectivities for the scandium-catalyzed [3+2] cycloaddition of various diaziridines and chalcones. This quantitative data serves as a direct benchmark for the accuracy of computational models in predicting reaction outcomes.
| Entry | Diaziridine (R1) | Chalcone (B49325) (R2, R3) | Product | Yield (%)[1][2] | ee (%)[1][2] |
| 1 | 4-MeOC6H4 | Ph, Ph | 4a | 95 | 96 |
| 2 | 4-MeC6H4 | Ph, Ph | 4b | 92 | 95 |
| 3 | Ph | Ph, Ph | 4c | 85 | 94 |
| 4 | 4-FC6H4 | Ph, Ph | 4d | 88 | 93 |
| 5 | 4-ClC6H4 | Ph, Ph | 4e | 82 | 92 |
| 6 | 4-BrC6H4 | Ph, Ph | 4f | 80 | 91 |
| 7 | 2-Naphthyl | Ph, Ph | 4g | 90 | 95 |
| 8 | 4-MeOC6H4 | 4-MeC6H4, Ph | 4h | 96 | 97 |
| 9 | 4-MeOC6H4 | 4-FC6H4, Ph | 4i | 93 | 96 |
| 10 | 4-MeOC6H4 | Ph, 4-MeOC6H4 | 4j | 94 | 95 |
| 11 | 4-MeOC6H4 | Ph, 4-ClC6H4 | 4k | 91 | 94 |
Experimental Protocols
The following is a detailed methodology for the scandium-catalyzed enantioselective [3+2] cycloaddition reaction.
General Procedure for the Asymmetric [3+2] Cycloaddition:
To a solution of the chiral N,N'-dioxide ligand L1 (0.015 mmol, 15 mol %) in a mixed solvent of CH2Cl2/THF (95:5, 0.5 mL) was added Sc(OTf)3 (0.01 mmol, 10 mol %). The mixture was stirred at 50 °C for 1 hour. After cooling to the reaction temperature, the diaziridine (0.1 mmol) and chalcone (0.12 mmol) were added. The reaction was stirred at the specified temperature until completion as monitored by TLC. The resulting mixture was then purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Computational Methodology
While the primary source for the experimental data did not include an explicit computational study, a plausible catalytic cycle and transition state model can be proposed based on related literature and the observed stereochemical outcomes. A typical computational approach to validate such a mechanism would involve Density Functional Theory (DFT) calculations.
Typical DFT Calculation Parameters:
-
Software: Gaussian 16 or similar.
-
Functional: B3LYP or M06-2X are commonly used for this type of reaction.
-
Basis Set: 6-31G(d) for geometry optimizations and a larger basis set like 6-311+G(d,p) for single-point energy calculations.
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), is often employed to account for solvent effects (e.g., CH2Cl2).
-
Methodology: The calculations would involve locating the transition state structures for the key bond-forming steps and computing the activation energy barriers to determine the most favorable reaction pathway and predict the enantioselectivity.
Mandatory Visualization
The following diagrams illustrate the proposed catalytic cycle and the experimental workflow, providing a visual representation of the complex processes involved.
Caption: Experimental workflow for the scandium-catalyzed [3+2] cycloaddition.
Caption: Proposed catalytic cycle for the scandium-catalyzed [3+2] cycloaddition.
References
Elucidating Reaction Mechanisms: A Comparative Guide to Scandium Catalysts in Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, the precise understanding of reaction mechanisms is paramount for optimizing chemical transformations and designing novel therapeutics. Isotopic labeling stands out as a powerful technique to probe these mechanisms, offering detailed insights into bond-forming and bond-breaking steps. While scandium-based Lewis acids are known to catalyze a wide array of organic reactions, a comprehensive literature review reveals a notable gap: scandium perchlorate (B79767) has not been documented in isotopic labeling studies for mechanistic elucidation. However, its close counterpart, scandium triflate (Sc(OTf)₃), serves as a robust and well-studied alternative, providing a valuable benchmark for comparison.
This guide presents a comparative analysis of scandium triflate's role in mechanistic studies involving isotopic labeling, contrasted with other Lewis acid systems. By examining experimental data and detailed protocols, this document aims to equip researchers with the knowledge to effectively design and interpret experiments for probing reaction pathways.
Performance Comparison of Lewis Acid Catalysts in Mechanistic Studies
The choice of a Lewis acid catalyst can significantly influence reaction pathways. While direct experimental data for scandium perchlorate is absent, we can draw comparisons based on studies involving scandium triflate and other common Lewis acids where kinetic isotope effects (KIEs) were measured. The KIE, a ratio of the reaction rate of a substrate with a light isotope to that with a heavy isotope (e.g., kH/kD), is a critical tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction.[1][2]
| Catalyst System | Reaction Type | Isotopic Label | Observed Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| Sc(OTf)₃ | C-H Functionalization | Deuterium (B1214612) | Not explicitly quantified in retrieved studies, but deuterium labeling experiments were crucial in proposing a plausible reaction mechanism.[3] | Consistent with a concerted [4+2] cycloaddition following imine formation.[3] |
| Diethylaluminum Chloride (Et₂AlCl) | Ene Reaction of Formaldehyde (B43269) | Deuterium | ~1.22-1.23 (intramolecular), 2.0-2.5 (intermolecular)[4] | Supports the reversible formation of an open cation followed by a rate-limiting proton transfer.[4][5] |
| Generic Lewis Acids | Carbonyl-Ene Reactions | Deuterium | Varies with Lewis acid; can indicate a continuum between a concerted and a stepwise mechanism.[5] | The magnitude of the KIE helps to position the transition state along the reaction coordinate. |
Table 1: Comparison of Lewis Acid Systems in Isotopic Labeling Studies for Mechanistic Elucidation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling studies. Below are representative protocols for leveraging these techniques in Lewis acid-catalyzed reactions.
Protocol 1: Deuterium Labeling for Mechanistic Investigation of a Sc(OTf)₃-Catalyzed Reaction
This protocol is a generalized representation based on methodologies where deuterium labeling was used to probe Sc(OTf)₃-catalyzed reactions.[3]
-
Synthesis of Deuterated Substrate: Prepare the deuterated analog of the starting material. For example, if a reactive C-H bond is on a methyl group, use a deuterated methylating agent in a prior synthetic step.
-
Catalytic Reaction Setup: In separate, parallel reactions, combine the non-deuterated substrate and the deuterated substrate with the amine, alkyne, and the ionic liquid [BMIM][BF₄].
-
Catalyst Introduction: Add scandium triflate (Sc(OTf)₃, typically 2-10 mol%) to each reaction mixture.
-
Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product Analysis: After completion, quench the reaction and isolate the products. Analyze the products from both reactions using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the position and incorporation of deuterium in the final structure.
-
Mechanistic Interpretation: The location of the deuterium label in the product provides direct evidence for the pathway of the reaction, such as confirming an initial imine formation followed by a cycloaddition.[3]
Protocol 2: Determination of Kinetic Isotope Effect in a Lewis Acid-Catalyzed Ene Reaction
This protocol is based on the study of the ene reaction of formaldehyde with 2-methyl-2-butene (B146552) catalyzed by diethylaluminum chloride.[4]
-
Substrate Preparation: Prepare a mixture of the alkene (e.g., 2-methyl-2-butene) and its deuterated isotopologue (e.g., d₁₂-tetramethylethylene).
-
Reaction Setup: Dissolve the alkene mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube and cool to a low temperature (e.g., -60 °C).
-
Initiation of Reaction: Add a solution of the Lewis acid (e.g., Et₂AlCl) and formaldehyde to the cooled NMR tube.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular intervals while the reaction proceeds at a constant low temperature.
-
Data Analysis: Determine the relative rates of consumption of the deuterated and non-deuterated starting materials by integrating the corresponding signals in the NMR spectra. The intermolecular KIE is calculated from the ratio of these rates.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the proposed reaction pathways and experimental designs.
Figure 1. Experimental workflow for determining the kinetic isotope effect.
Figure 2. A plausible mechanistic pathway for a Lewis acid-catalyzed ene reaction.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C and (2)H kinetic isotope effects and the mechanism of Lewis acid-catalyzed ene reactions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Homogeneous vs. Heterogeneous Scandium Catalysts in Organic Synthesis
For researchers and professionals in drug development, the choice of a catalyst can significantly impact the efficiency, cost-effectiveness, and sustainability of a chemical synthesis. Scandium catalysts, known for their unique Lewis acidity, offer powerful solutions for various organic transformations. This guide provides a detailed side-by-side comparison of homogeneous and heterogeneous scandium catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system.
This comparison focuses on the well-established homogeneous catalyst, scandium(III) triflate (Sc(OTf)₃), and a state-of-the-art heterogeneous catalyst, scandium triflate supported on periodic mesoporous silica (B1680970) (Sc(OTf)₂-SO₃Ph-PMO). The data presented here is primarily drawn from a study on their application in the Mukaiyama-Aldol reaction, a crucial carbon-carbon bond-forming reaction in medicinal chemistry.
At a Glance: Key Differences
| Feature | Homogeneous Scandium Catalysts (e.g., Sc(OTf)₃) | Heterogeneous Scandium Catalysts (e.g., Sc on Silica) |
| State | Soluble in the reaction medium | Solid, insoluble in the reaction medium |
| Activity | High, with all scandium atoms available for catalysis | Can be higher than homogeneous counterparts due to optimized microenvironments |
| Selectivity | Generally high | Can exhibit enhanced selectivity |
| Catalyst Separation | Difficult, often requires extraction or chromatography | Easy, typically by simple filtration |
| Recyclability | Generally not recyclable | Highly recyclable with minimal loss of activity |
| Leaching | Not applicable | Potential for scandium ions to leach into the product |
| Cost | High initial cost, and loss during workup adds to expense | Higher initial synthesis cost, but recyclability improves long-term cost-effectiveness |
Performance in Action: The Mukaiyama-Aldol Reaction
The Mukaiyama-Aldol reaction is a staple in organic synthesis for the formation of β-hydroxy carbonyl compounds, which are common motifs in many pharmaceutical agents. The following table summarizes the performance of homogeneous Sc(OTf)₃ and the heterogeneous Sc(OTf)₂-SO₃Ph-PMO in the reaction between benzaldehyde (B42025) and 1-(trimethylsilyloxy)cyclohexene.
| Entry | Catalyst | Substrate 1 (Benzaldehyde) | Substrate 2 (1-(trimethylsilyloxy)cyclohexene) | Yield (%)[1] | Reaction Time (h)[1] |
| 1 | Sc(OTf)₃ | Benzaldehyde | 1-(trimethylsilyloxy)cyclohexene | 85 | 12 |
| 2 | Sc(OTf)₂-SO₃Ph-PMO | Benzaldehyde | 1-(trimethylsilyloxy)cyclohexene | 98 | 8 |
The heterogeneous catalyst, Sc(OTf)₂-SO₃Ph-PMO, demonstrated superior performance, affording a significantly higher yield in a shorter reaction time.[1] This enhancement is attributed to the hydrophobic microenvironment within the mesoporous silica support, which can concentrate the reactants and facilitate the catalytic cycle.[1]
The Advantage of Reuse: Catalyst Recyclability
A significant drawback of homogeneous catalysts is the difficulty in their separation and reuse. In contrast, heterogeneous catalysts can be easily recovered and reused over multiple cycles, a critical factor for sustainable and cost-effective industrial processes. The recyclability of the Sc(OTf)₂-SO₃Ph-PMO catalyst was investigated in the Mukaiyama-Aldol reaction.
| Cycle | Yield (%)[1] |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
| 6 | 95 |
| 7 | 94 |
| 8 | 94 |
| 9 | 93 |
| 10 | 93 |
The results demonstrate the excellent stability and reusability of the heterogeneous catalyst, with only a marginal decrease in yield after ten consecutive cycles.[1]
Experimental Protocols
Synthesis of Heterogeneous Catalyst (Sc(OTf)₂-SO₃Ph-PMO)
Materials:
-
Pluronic P123 (triblock copolymer)
-
1,4-bis(triethoxysilyl)benzene (BTEB)
-
3-(triethoxysilyl)propyl benzenesulfonate (B1194179) (TESPBS)
-
Hydrochloric acid (HCl)
-
Scandium(III) triflate (Sc(OTf)₃)
Procedure:
-
Template Synthesis: Dissolve Pluronic P123 in a mixture of ethanol and aqueous HCl.
-
Co-condensation: Add BTEB and TESPBS to the template solution and stir at 40 °C for 24 hours.
-
Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined autoclave and heat at 100 °C for 24 hours.
-
Template Removal: Filter the solid product, wash with ethanol, and dry. Remove the P123 template by solvent extraction with ethanol.
-
Anchoring of Scandium: Suspend the functionalized silica support in toluene and add a solution of Sc(OTf)₃ in ethanol. Reflux the mixture for 24 hours.
-
Final Product: Filter the solid, wash with ethanol, and dry under vacuum to obtain the Sc(OTf)₂-SO₃Ph-PMO catalyst.
Mukaiyama-Aldol Reaction
Homogeneous Catalysis:
-
To a solution of benzaldehyde (1 mmol) in dichloromethane (B109758) (5 mL), add Sc(OTf)₃ (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heterogeneous Catalysis:
-
To a suspension of Sc(OTf)₂-SO₃Ph-PMO (50 mg) in water (5 mL), add benzaldehyde (1 mmol) and 1-(trimethylsilyloxy)cyclohexene (1.2 mmol).
-
Stir the mixture vigorously at 35 °C for 8 hours.
-
After the reaction, recover the catalyst by filtration.
-
Wash the catalyst with water and ethanol and dry for reuse.
-
Extract the filtrate with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Concepts
Caption: A comparison of homogeneous and heterogeneous catalytic cycles.
Caption: Workflow for the synthesis of the heterogeneous scandium catalyst.
Caption: Simplified mechanism of the scandium-catalyzed Mukaiyama-Aldol reaction.
Conclusion
For researchers and drug development professionals, the choice between homogeneous and heterogeneous scandium catalysts depends on the specific application and priorities. While homogeneous catalysts like Sc(OTf)₃ offer high activity and are well-established, they suffer from significant drawbacks in terms of separation and recyclability.
The development of robust heterogeneous catalysts, such as scandium supported on mesoporous silica, presents a compelling alternative.[1] As demonstrated by the experimental data, these catalysts can not only match but even surpass the performance of their homogeneous counterparts in terms of yield and reaction time.[1] The crucial advantages of easy separation and excellent reusability make them highly attractive for developing more sustainable and economically viable synthetic processes in the pharmaceutical industry. The potential for leaching of the active metal from heterogeneous catalysts remains a consideration that requires careful evaluation for each specific system.
References
Safety Operating Guide
Proper Disposal of Scandium Perchlorate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Scandium Perchlorate (B79767)
This document provides comprehensive guidance on the proper disposal procedures for scandium perchlorate, a strong oxidizer and corrosive material. Adherence to these protocols is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling hazardous materials.
I. Immediate Safety and Hazard Information
This compound (Sc(ClO₄)₃) presents significant health and safety risks. It is classified as an oxidizing liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2] As a potent oxidizer, it can intensify fires and may cause fire or explosion if it comes into contact with combustible materials.[2][3]
Key Hazards:
-
Oxidizer: May intensify fire; oxidizer.[2]
-
Reactivity: Can react violently with reducing agents and combustible materials.[3]
Due to these hazards, this compound and any materials contaminated with it must be handled with extreme caution and disposed of as hazardous waste.
II. Quantitative Hazard Data
The following table summarizes key quantitative data related to the hazards of this compound.
| Property | Value | Source(s) |
| GHS Hazard Codes | H272 (May intensify fire; oxidizer), H314 (Causes severe skin burns and eye damage) | Sigma-Aldrich[1], PubChem[2] |
| Hazard Classifications | Oxidizing Liquid 2, Skin Corrosion 1B | Sigma-Aldrich[1] |
| Storage Class | 5.1B (Oxidizing hazardous materials) | Sigma-Aldrich[1] |
| Molecular Weight | 343.30 g/mol | PubChem[2] |
| Density | 1.449 g/mL at 25 °C | Sigma-Aldrich[1] |
III. Personal Protective Equipment (PPE) and Handling
Strict adherence to personal protective equipment protocols is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. | To avoid inhalation of any potential vapors or mists. |
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Do not attempt to neutralize or treat this waste in the laboratory unless you have specific training and protocols in place for perchlorate waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Place the waste this compound into the labeled container.
-
Ensure the container is clean, dry, and made of a compatible material (e.g., glass or high-density polyethylene).
-
Keep the container tightly closed when not in use.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
The storage location must be physically separate from flammable and combustible materials.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the full chemical name and any available hazard information to the disposal service.
-
Businesses can typically dispose of perchlorate-containing solid material to either a hazardous waste landfill or a composite-lined portion of a non-hazardous waste landfill.[5]
-
V. Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment and Cleanup:
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep up the material. Avoid creating dust.
-
Do not use combustible materials like paper towels for cleanup.
-
-
Decontamination: Clean the spill area with a damp cloth and water. Avoid using organic solvents.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste, following the protocol outlined in Section IV.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
